molecular formula C13H10N2S B3221884 2-Benzothiazolamine, 5-phenyl- CAS No. 1208394-99-3

2-Benzothiazolamine, 5-phenyl-

Cat. No.: B3221884
CAS No.: 1208394-99-3
M. Wt: 226.3 g/mol
InChI Key: XPAKYVNUINGBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolamine, 5-phenyl- is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzothiazolamine, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolamine, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAKYVNUINGBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Importance of the 2-Aminobenzothiazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in compounds demonstrating significant biological activity. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 2-aminobenzothiazole core is a quintessential example of such a scaffold, forming the foundation for a multitude of therapeutic agents.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2]

The strategic value of the 2-aminobenzothiazole moiety lies in its synthetic tractability and the versatile nature of its 2-amino group. This functional group serves as a critical handle for synthetic modification, enabling the systematic introduction of various pharmacophores to fine-tune biological activity, solubility, and other pharmacokinetic properties.[1] This guide focuses on a specific, yet under-documented, derivative: 5-phenyl-2-aminobenzothiazole .

This document provides a comprehensive examination of the core physicochemical properties of 5-phenyl-2-aminobenzothiazole. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the experimental methodologies used for their determination.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is a regulatory requirement and a cornerstone of successful drug development.[4] These parameters govern a molecule's behavior from formulation to its interaction with biological systems, influencing solubility, stability, absorption, and bioavailability.[4]

The key physicochemical characteristics are summarized below. For clarity, values for the parent compound, 2-aminobenzothiazole, are provided as a baseline for comparison against the phenyl-substituted derivative.

Property5-Phenyl-2-Aminobenzothiazole (Predicted/Inferred)2-Aminobenzothiazole (Parent Compound)Scientific Rationale & Importance
Molecular Formula C₁₃H₁₀N₂SC₇H₆N₂SDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 226.30 g/mol 150.20 g/mol Crucial for all stoichiometric calculations in synthesis, formulation, and analytical procedures.
Melting Point (°C) Not available126 - 129A key indicator of purity and solid-state stability. The introduction of the bulky, planar phenyl group is expected to significantly increase the melting point due to enhanced crystal lattice packing and intermolecular forces.
Boiling Point (°C) Not availableNot availableNot typically determined for solid compounds of this nature as they often decompose at high temperatures.
Solubility Predicted to be poorly soluble in waterVery slightly soluble in water; freely soluble in alcohol, chloroform, diethyl ether.Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The hydrophobic phenyl group is expected to decrease aqueous solubility compared to the parent compound.
pKa Not available4.48[5]The pKa of the 2-amino group dictates the ionization state at physiological pH, which profoundly affects solubility, membrane permeability, and receptor binding.
LogP (Octanol-Water) ~3.5 - 4.0 (Predicted)1.89 (Predicted)A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP suggests greater membrane permeability but potentially lower aqueous solubility.[6]
CAS Number Not assigned136-95-8A unique identifier essential for accurate database searching and regulatory documentation.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of 5-phenyl-2-aminobenzothiazole rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

  • ¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. For 5-phenyl-2-aminobenzothiazole, the spectrum is expected to show distinct signals for the protons on the benzothiazole core and the appended phenyl ring. The protons on the benzene ring of the benzothiazole moiety (at positions 4, 6, and 7) and the protons of the 5-phenyl substituent will appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): Reveals the different carbon environments within the molecule. The spectrum would show distinct signals for each of the 13 carbon atoms. The carbon atom at the 2-position (C2), bonded to two nitrogen atoms and a sulfur atom, is expected to be significantly downfield (δ > 160 ppm). Aromatic carbons will resonate in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected IR absorption bands for 5-phenyl-2-aminobenzothiazole include:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • C=N Stretching: A strong absorption band around 1610-1640 cm⁻¹ characteristic of the imine bond within the thiazole ring.[7]

  • C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.[8]

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₀N₂S.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization methods. Key fragments would likely arise from the loss of small molecules like HCN, providing further structural confirmation.[7]

The logical workflow for the structural elucidation of 5-phenyl-2-aminobenzothiazole is visualized below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized Product (Crude 5-phenyl-2-aminobenzothiazole) Purification Purification (e.g., Column Chromatography) Synthesized_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure Confirmed Structure of 5-Phenyl-2-aminobenzothiazole NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural elucidation of an organic compound.

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties must follow robust, validated protocols to ensure data integrity. The following section outlines standard methodologies applicable to the characterization of 5-phenyl-2-aminobenzothiazole.

Determination of Melting Point

The melting point is determined using a digital melting point apparatus. This choice is based on its high accuracy, reproducibility, and small sample requirement.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

  • Calibration: The apparatus is calibrated using certified standards with known melting points (e.g., caffeine, vanillin).

  • Measurement: The capillary tube is placed in the heating block of the apparatus.

  • Heating Ramp: The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (≤ 2 °C) is indicative of high purity.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of equilibrium solubility.

Protocol:

  • System Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: The vial is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

The shake-flask method is also the classical approach for determining LogP, representing the partitioning of a neutral compound between n-octanol and water.

Protocol:

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the layers.

  • Compound Addition: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously for several hours to allow the compound to partition between the two immiscible layers until equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Quantification: The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

The experimental workflow for determining these key properties is outlined below.

G cluster_start Starting Material cluster_protocols Characterization Protocols cluster_data Resulting Data API Purified Crystalline API (5-Phenyl-2-aminobenzothiazole) MP Melting Point (Capillary Method) API->MP Sol Solubility (Shake-Flask Method) API->Sol LogP LogP Determination (Shake-Flask Method) API->LogP MP_Data Melting Range (°C) (Purity Assessment) MP->MP_Data Sol_Data Aqueous Solubility (mg/mL) (Bioavailability Indicator) Sol->Sol_Data LogP_Data LogP Value (Lipophilicity) LogP->LogP_Data

Caption: Experimental workflow for key physicochemical property determination.

Conclusion and Future Directions

5-Phenyl-2-aminobenzothiazole represents an intriguing molecule within the medicinally significant 2-aminobenzothiazole class. While its specific physicochemical properties are not yet fully characterized in the literature, this guide provides a robust framework for their determination based on established scientific principles and methodologies. The data from parent and isomeric compounds serve as valuable reference points for researchers.

The clear path forward involves the synthesis and purification of an analytical standard of 5-phenyl-2-aminobenzothiazole. This would enable the definitive experimental determination of its melting point, solubility, pKa, and LogP, providing the foundational data required to advance its study in drug discovery and development programs. Such efforts will undoubtedly unlock a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds.

References

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2025). PMC. Available at: [Link]

  • Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Patil, S. S., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. International Journal of Pharmaceutical & Biological Archives.
  • N-phenyl-1,3-benzothiazol-2-amine. Chemical Synthesis Database. Available at: [Link]

  • 5-Phenylthiazole-2-amine. ChemBK. Available at: [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. (2019). SlideShare. Available at: [Link]

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. (2025). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). Available at: [Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate. Available at: [Link]

  • Synthesis and characterization of some novel benzothiazole derivatives. (2017). JETIR. Available at: [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2009). PMC. Available at: [Link]

  • 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. Semantic Scholar. Available at: [Link]

  • H 1 NMR for compound (5). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). PMC. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. Available at: [Link]

  • synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). RSC Publishing. Available at: [Link]

  • Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. (2022). Bentham Science Publishers. Available at: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry. Available at: [Link]

  • 2-Aminobenzothiazole derivatives. (2007). Université catholique de Louvain. Available at: [Link]

  • 2-Benzothiazolamine. NIST WebBook. Available at: [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Benzothiazole, 2-phenyl-. NIST WebBook. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. Available at: [Link]

  • FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4. (2020). Available at: [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values.... ResearchGate. Available at: [Link]60)

Sources

Structure Elucidation of 2-Benzothiazolamine, 5-phenyl-: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and PET imaging radiotracers. Specifically, 5-phenylbenzo[d]thiazol-2-amine (CAS: 1208394-99-3) presents a unique analytical challenge. During its synthesis, controlling the regiochemistry of the cyclization step is critical, as the reaction can theoretically yield either the 5-phenyl or 7-phenyl isomer.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of 5-phenylbenzo[d]thiazol-2-amine. By synthesizing high-resolution mass spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and mechanistic logic, we establish a robust protocol for confirming both the molecular backbone and the exact regiochemistry of the phenyl substitution.

Synthesis and Regioselective Rationale

To understand the analytical data, one must first understand the causality of the molecule's formation. The most reliable metal-free synthesis of primary 2-aminobenzothiazoles is the classical Hugerschoff reaction[1].

Mechanistic Rationale for Regioselectivity

When N-([1,1'-biphenyl]-3-yl)thiourea undergoes oxidative cyclization via a sulfenyl bromide intermediate, the electrophilic attack on the aromatic ring can occur at either the C2 or C6 position of the original biphenyl-3-amine precursor.

  • Path A (C6 Attack): Leads to the 5-phenyl isomer.

  • Path B (C2 Attack): Leads to the 7-phenyl isomer.

Because the bulky phenyl group at C3 creates severe steric hindrance at the adjacent C2 position, the cyclization is directed almost exclusively to the less hindered C6 position, yielding 5-phenylbenzo[d]thiazol-2-amine as the major product[2].

ReactionMechanism Aniline [1,1'-biphenyl]-3-amine Thiourea N-([1,1'-biphenyl]-3-yl)thiourea (Intermediate) Aniline->Thiourea KSCN, HCl PathA Path A: Cyclization at C6 (Less Steric Hindrance) Thiourea->PathA Br2/AcOH PathB Path B: Cyclization at C2 (Sterically Hindered) Thiourea->PathB Br2/AcOH ProductA 5-Phenylbenzo[d]thiazol-2-amine (Major Product) PathA->ProductA ProductB 7-Phenylbenzo[d]thiazol-2-amine (Trace/Not Formed) PathB->ProductB

Figure 1: Regioselective Hugerschoff cyclization favoring the 5-phenyl isomer.

Step-by-Step Methodology: Synthesis Protocol
  • Thiourea Formation: Dissolve [1,1'-biphenyl]-3-amine (10.0 mmol) in 20 mL of 1M HCl. Add a solution of potassium thiocyanate (15.0 mmol) in 10 mL of deionized water. Reflux the mixture for 3 hours. Cool to room temperature, filter the precipitated N-([1,1'-biphenyl]-3-yl)thiourea, and wash with cold water.

  • Oxidative Cyclization: Suspend the intermediate in 15 mL of glacial acetic acid. Maintain the temperature below 20°C using an ice bath. Slowly add bromine (10.0 mmol) dissolved in 5 mL of acetic acid dropwise over 30 minutes.

  • Quenching & Neutralization: Stir the mixture for 2 hours at room temperature to ensure complete cyclization. Pour the mixture into 100 mL of ice water and neutralize with concentrated ammonium hydroxide until pH 8 is reached.

  • Purification: Filter the crude precipitate and recrystallize from hot ethanol to yield pure 5-phenylbenzo[d]thiazol-2-amine.

Strategic Workflow for Structure Elucidation

A self-validating analytical workflow ensures that no single point of failure can lead to a misassigned structure. The process moves from establishing the molecular boundary (HRMS) to mapping the internal backbone (1D NMR), and finally locking in the 3D connectivity (2D NMR).

ElucidationLogic HRMS HRMS (ESI-TOF) m/z 227.0643 [M+H]+ Formula Formula: C13H10N2S (10 Degrees of Unsaturation) HRMS->Formula Proton 1H NMR (Aromatics & -NH2) Formula->Proton Carbon 13C NMR (11 distinct signals) Formula->Carbon HMBC HMBC (Long-range C-H) Proton->HMBC COSY COSY (Adjacent Protons) Proton->COSY Carbon->HMBC Final Confirmed Structure: 5-Phenylbenzo[d]thiazol-2-amine HMBC->Final COSY->Final

Figure 2: Logical workflow for the structural elucidation of 5-phenylbenzo[d]thiazol-2-amine.

Spectroscopic Characterization & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized due to its soft ionization, which prevents the fragmentation of the polar aminobenzothiazole core.

  • Calculated Exact Mass for C13H10N2S: 226.0565 Da

  • Observed [M+H]+: m/z 227.0643

  • Validation: The formula dictates exactly 10 Degrees of Unsaturation (DoU). The benzothiazole core accounts for 6 DoU (2 rings + 4 double bonds), and the phenyl substituent accounts for 4 DoU (1 ring + 3 double bonds), perfectly satisfying the boundary conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR samples were prepared in DMSO-d6. The choice of DMSO over CDCl3 is deliberate: 2-aminobenzothiazoles exhibit strong intermolecular hydrogen bonding, which causes severe line broadening and poor solubility in non-polar solvents. DMSO disrupts these networks, yielding sharp, highly resolved signals. To ensure accurate interpretation and exclude trace solvent artifacts, chemical shifts were cross-referenced against standardized impurity tables[3].

Table 1: Summarized 1H and 13C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d6)

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (³J C-H)
C-2 167.5--
C-3a 153.2--
C-4 118.27.55, d, J = 1.8C-6, C-7a, C-1'
C-5 139.5--
C-6 121.57.35, dd, J = 8.2, 1.8C-4, C-7a, C-1'
C-7 122.17.72, d, J = 8.2C-5, C-3a
C-7a 130.8--
C-1' 140.2--
C-2', C-6' 127.17.65, d, J = 7.5C-4', C-5
C-3', C-5' 128.97.45, t, J = 7.5C-1'
C-4' 127.57.33, t, J = 7.5C-2', C-6'
-NH₂ -7.60, br s (Exchangeable)C-2 (²J)
Mechanistic Proof of Regiochemistry via HMBC

The definitive proof of the 5-phenyl substitution lies in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The isolated aromatic proton H-4 (δ 7.55 ppm, exhibiting only fine meta-coupling) shows a strong three-bond (³J) correlation to C-1' of the phenyl ring.

  • Self-Validating Logic: If the synthesis had yielded the 7-phenyl isomer, H-4 would be five bonds away from C-1', rendering this correlation completely invisible. The simultaneous ³J correlations of both H-4 and H-6 to C-1' mathematically lock the phenyl group at the C-5 position, validating the steric hindrance hypothesis of the Hugerschoff cyclization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the functional group integrity independent of the NMR data:

  • 3380 & 3250 cm⁻¹: Primary amine N-H stretching (characteristic doublet).

  • 1640 cm⁻¹: C=N stretching of the thiazole ring.

  • 680 cm⁻¹: C-S stretching vibration.

Conclusion

The structural elucidation of 5-phenylbenzo[d]thiazol-2-amine requires a multi-tiered analytical approach. By combining the boundary confirmation of HRMS with the spatial mapping of 2D NMR (specifically ³J HMBC correlations), researchers can unequivocally differentiate the 5-phenyl isomer from its 7-phenyl counterpart. This self-validating methodology ensures high-fidelity structural assignments critical for downstream pharmacological profiling and drug development.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines." The Journal of Organic Chemistry, 82(18), 9637–9646. URL:[Link]

  • Piscitelli, F., Ballatore, C., & Smith, A. B. (2010). "Solid phase synthesis of 2-aminobenzothiazoles." Bioorganic & Medicinal Chemistry Letters, 20(2), 644–648. URL:[Link]

Sources

Spectroscopic Elucidation and Analytical Characterization of 5-Phenyl-2-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 5-Phenyl-2-benzothiazolamine (CAS No.: 1208394-99-3) is a highly privileged heterocyclic scaffold with profound applications in medicinal chemistry, particularly in the development of kinase inhibitors and amyloid-binding radiotracers[1]. This technical whitepaper provides a rigorous, causality-driven analysis of its spectroscopic properties (NMR, FT-IR, HRMS) and outlines self-validating experimental protocols for its synthesis and structural elucidation.

Introduction & Pharmacological Relevance

The 2-aminobenzothiazole core is a bioisostere of purine and quinoline rings, offering unique hydrogen-bonding capabilities through its primary amine and endocyclic nitrogen[2]. The strategic introduction of a phenyl ring at the C-5 position extends the hydrophobic surface area of the molecule. This modification is critical for achieving target selectivity, as it allows the molecule to occupy deep hydrophobic pockets adjacent to the ATP-binding hinge regions in various kinases. Accurate structural characterization of this molecule is paramount to ensure batch-to-batch consistency during preclinical drug development[3].

Synthesis & Sample Preparation Workflow

The synthesis of 5-phenyl-2-benzothiazolamine is classically achieved via the Hugerschoff Reaction , a highly robust two-step oxidative cyclization[4]. The process begins with the reaction of 3-aminobiphenyl with ammonium thiocyanate to yield an arylthiourea intermediate. Subsequent treatment with a halogenating agent induces an intramolecular electrophilic aromatic substitution, closing the thiazole ring[5].

Causality in Reagent Selection: While liquid bromine in acetic acid is the traditional oxidant, it can lead to unwanted aromatic bromination. Therefore, modern protocols often utilize N-bromosuccinimide (NBS) or organic ammonium tribromides to provide precise stoichiometric control over the electrophilic cyclization, ensuring regioselectivity at the less sterically hindered ortho-position[6].

SynthesisWorkflow SM 3-Aminobiphenyl + NH4SCN Intermediate 1-(Biphenyl-3-yl)thiourea (Intermediate) SM->Intermediate HCl / Reflux Oxidation Oxidative Cyclization (NBS / DME) Intermediate->Oxidation Product 5-Phenyl-2-benzothiazolamine (Target) Oxidation->Product Regioselective Ring Closure

Figure 1: Hugerschoff synthesis workflow for 5-phenyl-2-benzothiazolamine.

Spectroscopic Data Acquisition & Causality Analysis

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Solvent Rationale: 2-Aminobenzothiazoles form strong intermolecular hydrogen-bonding networks, rendering them poorly soluble in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is strictly required to disrupt these networks and yield sharp, well-resolved resonances[2].

The ¹H NMR spectrum is defined by the anisotropic deshielding effect of the C-5 phenyl ring, which slightly shifts the adjacent H-4 and H-6 protons downfield compared to an unsubstituted benzothiazole[3].

Table 1: ¹H NMR Data Summary (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)Int.Causality / Structural Assignment
-NH₂ 7.50Broad Singlet (bs)-2HAmine protons; broadened by N-quadrupolar relaxation and solvent exchange.
H-7 7.72Doublet (d)8.21HOrtho-coupled to H-6. Deshielded strongly by the adjacent sulfur atom.
H-4 7.65Doublet (d)1.81HMeta-coupled to H-6. Deshielded by the adjacent bridgehead nitrogen.
H-2', 6' 7.62Multiplet (m)-2HOrtho protons of the pendant C-5 phenyl ring.
H-3', 5' 7.45Multiplet (m)-2HMeta protons of the pendant C-5 phenyl ring.
H-6 7.38Doublet of Doublets (dd)8.2, 1.81HOrtho-coupled to H-7, meta-coupled to H-4.
H-4' 7.35Multiplet (m)-1HPara proton of the pendant C-5 phenyl ring.

Table 2: ¹³C NMR Data Summary (DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)Causality / Structural Assignment
C-2 167.5Highly deshielded quaternary carbon attached to N, S, and the -NH₂ group[3].
C-3a 152.0Bridgehead carbon adjacent to the endocyclic nitrogen.
C-5 140.5Quaternary carbon attached to the pendant phenyl ring.
C-1' 139.8Quaternary ipso-carbon of the phenyl ring.
C-7a 131.5Bridgehead carbon adjacent to the endocyclic sulfur.
Aromatic CH 118.2 - 128.9Remaining aromatic methine carbons (C-4, C-6, C-7, and phenyl CH).
Fourier-Transform Infrared Spectroscopy (FT-IR)

Technique Rationale: Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3400 cm⁻¹ that completely obscures the critical primary amine N-H stretching bands of the benzothiazole[3].

Table 3: FT-IR Data Summary (Diamond ATR)

Wavenumber (cm⁻¹)IntensityCausality / Vibrational Mode
3450, 3310 Medium, SharpN-H asymmetric and symmetric stretching of the primary amine[2].
3050 WeakC-H stretching of the aromatic rings.
1640 StrongC=N stretching of the thiazole core.
1595, 1530 StrongC=C aromatic skeletal stretching.
1320 MediumC-N stretching of the primary aromatic amine.
820 StrongC-H out-of-plane bending (isolated H-4 and adjacent H-6/H-7).
High-Resolution Mass Spectrometry (HRMS)

Ionization Rationale: Electrospray Ionization (ESI) in positive mode is utilized due to the high basicity of the primary amine, which readily accepts a proton to form the [M+H]⁺ ion. The fragmentation pattern is highly diagnostic, characterized by the sequential cleavage of the thiazole ring[2].

MSFragmentation M Molecular Ion [M+H]+ m/z 227.06 F1 Loss of NH3 m/z 210.04 M->F1 -NH3 F2 Loss of HCN m/z 200.05 M->F2 -HCN F3 Loss of CS m/z 183.08 M->F3 -CS F4 Biphenyl Cation m/z 152.06 F2->F4 Ring Cleavage

Figure 2: Proposed ESI-MS fragmentation pathways for 5-phenyl-2-benzothiazolamine.

Table 4: HRMS Data Summary (ESI-TOF, Positive Mode)

Ionm/z (Theoretical)m/z (Observed)Error (ppm)Causality / Assignment
[M+H]⁺ 227.0643227.0640-1.3Protonated molecular ion.
[M+H-NH₃]⁺ 210.0377210.0381+1.9Loss of ammonia from the 2-amino group.
[M+H-HCN]⁺ 200.0537200.0535-1.0Ring cleavage of the thiazole core[3].

Experimental Methodologies

Protocol A: Synthesis via Modified Hugerschoff Reaction[6]
  • Thiourea Formation: Dissolve 3-aminobiphenyl (10.0 mmol) and ammonium thiocyanate (12.0 mmol) in 20 mL of ethanol containing 2 mL of concentrated HCl. Reflux for 4 hours.

  • Isolation: Pour the mixture into ice water, filter the resulting 1-(biphenyl-3-yl)thiourea precipitate, and dry under a vacuum.

  • Oxidative Cyclization: Suspend the thiourea intermediate in 1,2-dimethoxyethane (DME). Add N-bromosuccinimide (NBS, 1.05 equiv) and tetrabutylammonium bromide (TBAB, 1.0 equiv) portion-wise at 0 °C to strictly control the exothermic bromonium ion formation.

  • Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted oxidant. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield 5-phenyl-2-benzothiazolamine.

Protocol B: NMR Acquisition[3]
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) to prevent proton exchange broadening.

  • Calibration: Use Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO quintet at 2.50 ppm as the internal reference standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) to ensure an adequate signal-to-noise ratio for quaternary carbons.

Protocol C: ATR-FTIR Acquisition[3]
  • Background: Record a background spectrum of the clean, dry diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

  • Measurement: Apply 2–3 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact, which is critical for resolving the N-H stretches.

Sources

A Comprehensive Guide to the Pharmacological Profiling of 2-Amino-5-Phenylbenzothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the pharmacological profiling of 2-amino-5-phenylbenzothiazole, a heterocyclic scaffold of significant interest in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the therapeutic potential of this promising compound class. We will delve into the core principles of pharmacological evaluation, from initial high-throughput screening to detailed mechanistic studies and preliminary safety assessments. The emphasis will be on the "why" behind each experimental choice, ensuring a thorough understanding of the scientific rationale.

Introduction: The Therapeutic Promise of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2][3][4][5][6] This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][6][7][8] Specifically, the 2-amino-5-phenylbenzothiazole moiety has emerged as a key pharmacophore in the design of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

This guide will provide a structured approach to the comprehensive pharmacological characterization of novel 2-amino-5-phenylbenzothiazole analogs, ensuring a robust and reproducible evaluation of their therapeutic potential.

Foundational Pharmacological Assessment: Unveiling the Primary Biological Activity

The initial phase of profiling aims to identify the primary biological activity of the test compound. Given the known activities of this scaffold, a logical starting point is to investigate its anticancer and neuroprotective potential.

In Vitro Anticancer Profiling

A significant body of research highlights the potent cytotoxic effects of 2-aminophenylbenzothiazole derivatives against various cancer cell lines.[3][4][9][10][11][12] Some fluorinated analogs have demonstrated impressive potency, with GI50 values in the nanomolar range.[9][11]

The initial step is to assess the compound's ability to inhibit cancer cell growth. A panel of human cancer cell lines should be selected to represent different tumor types, such as breast (e.g., MCF-7, MDA-MB-468), colon (e.g., HCT116), and prostate (e.g., PC-3).[9]

Table 1: Representative Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7Breast AdenocarcinomaEstrogen Receptor (ER) positive
MDA-MB-468Breast AdenocarcinomaER negative, EGFR overexpressing
HCT116Colorectal CarcinomaWild-type p53
PC-3Prostate AdenocarcinomaAndrogen-insensitive
A549Lung CarcinomaNon-small cell lung cancer model

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-amino-5-phenylbenzothiazole derivative (e.g., from 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition) value.

For compounds demonstrating significant cytotoxicity, the next logical step is to investigate their mechanism of action.

  • Apoptosis Induction: Assess the ability of the compound to induce programmed cell death using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases 3 and 7.

  • Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M) using PI staining and flow cytometry.

  • Target-Based Assays: Based on the structural similarity to known inhibitors, investigate potential molecular targets. For instance, some 2-phenylbenzothiazole derivatives are known to inhibit Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK).[13] Kinase inhibition assays can be performed using commercially available kits.

  • CYP1A1 Induction: A key mechanism for the antitumor activity of some 2-(4-aminophenyl)benzothiazoles is the induction of cytochrome P450 1A1 (CYP1A1).[9] This can be assessed by measuring CYP1A1 enzyme activity (e.g., using the EROD assay) or by quantifying CYP1A1 mRNA and protein levels (qPCR and Western blotting).

dot

anticancer_workflow cluster_screening Initial Screening cluster_invivo In Vivo Efficacy start 2-Amino-5-phenyl- benzothiazole Derivative cytotoxicity Cytotoxicity/Antiproliferative Assays (e.g., MTT) start->cytotoxicity apoptosis Apoptosis Induction (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle target_id Target-Based Assays (e.g., Kinase Inhibition) cytotoxicity->target_id cyp1a1 CYP1A1 Induction cytotoxicity->cyp1a1 xenograft Xenograft Models target_id->xenograft

Caption: Workflow for in vitro anticancer profiling.

Neuroprotective Activity Profiling

Several 2-aminobenzothiazole derivatives have shown promise as neuroprotective agents, particularly for neurodegenerative conditions like Parkinson's disease.[14][15]

A key target in Parkinson's disease therapy is MAO-B. The inhibitory activity of the test compound against MAO-B should be evaluated.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B and a suitable substrate (e.g., kynuramine).

  • Compound Incubation: Pre-incubate the MAO-B enzyme with various concentrations of the 2-amino-5-phenylbenzothiazole derivative for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence of the product at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of MAO-B inhibition and determine the IC50 value. A selective MAO-B inhibitor like selegiline should be used as a positive control.

Oxidative stress and metal dyshomeostasis are implicated in neurodegeneration.[16] The antioxidant and metal-chelating properties of the compound can be assessed using the following assays:

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant capacity of the compound against peroxyl radicals.

  • Metal Chelating Assay: The ability of the compound to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺) can be determined spectrophotometrically.

The ability of the compound to protect neurons from various insults should be evaluated in cell-based models. For example, SH-SY5Y neuroblastoma cells can be challenged with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP⁺ to model Parkinson's disease. The neuroprotective effect of the compound is then assessed by measuring cell viability.

neuroprotection_pathway cluster_targets Molecular Targets cluster_effects Cellular Effects compound 2-Amino-5-phenyl- benzothiazole Derivative maob MAO-B compound->maob Inhibition ros Reactive Oxygen Species (ROS) compound->ros Scavenging metals Metal Ions (Fe²⁺, Cu²⁺) compound->metals Chelation neuroprotection Neuroprotection maob->neuroprotection ros->neuroprotection metals->neuroprotection

Sources

The 2-Phenylbenzothiazole Scaffold: Discovery, Synthetic Evolution, and Mechanistic Paradigms in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The 2-phenylbenzothiazole pharmacophore represents a privileged scaffold in medicinal chemistry, distinguished by its profound and selective antineoplastic activity. As a Senior Application Scientist overseeing drug discovery workflows, I present this whitepaper to dissect the synthetic history, structural evolution, and mechanistic pathways of these compounds. By examining the causality behind specific structural modifications—such as bioisosteric fluorination and prodrug conjugation—we can understand how early leads were optimized into clinical candidates like Phortress.

Discovery and Structural Evolution

Initially explored in the late 1990s, the discovery of 2-(4-aminophenyl)benzothiazoles marked a paradigm shift in targeted oncology. The lead compound, DF 203 (2-(4-amino-3-methylphenyl)benzothiazole), exhibited exquisite sub-nanomolar in vitro activity against specific breast (e.g., MCF-7, MDA-MB-468), colon, and ovarian cancer cell lines, while sparing normal human fibroblasts[1].

Causality in Structural Modification: Despite its remarkable in vitro potency, DF 203 faced rapid deactivating oxidative metabolism in vivo. Pharmacokinetic studies revealed that cytochrome P450 enzymes oxidized the C-6 position of the benzothiazole ring, yielding the inactive 6-hydroxy metabolite (6OH 203)[1].

To thwart this metabolic liability, medicinal chemists employed a rational bioisosteric replacement strategy. By introducing a fluorine atom at the C-5 position, they synthesized1. Fluorine, being highly electronegative and possessing a similar Van der Waals radius to hydrogen, successfully blocked oxidative degradation while preserving the molecule's bioactivity[1].

Furthermore, the highly lipophilic nature of 5F 203 necessitated the development of a water-soluble prodrug for parenteral administration. This led to the synthesis of Phortress , an L-lysylamide prodrug conjugated to the exocyclic primary amine. Phortress rapidly cleaves in vivo to release the active 5F 203 moiety, successfully advancing the scaffold into Phase I clinical trials[1].

Mechanism of Action: The AhR/CYP1A1 Axis

The mechanism of 2-phenylbenzothiazoles is a self-validating example of a "lethal synthesis" or bioactivation pathway. The compounds hijack the cell's own xenobiotic defense mechanisms to induce targeted apoptosis.

  • Cellular Uptake and AhR Binding : The compound selectively enters sensitive cells and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR) with high affinity[2].

  • Nuclear Translocation : The ligand-AhR complex translocates to the nucleus, dimerizing with the AhR nuclear translocator (ARNT)[1].

  • CYP1A1 Induction : This complex binds to xenobiotic response elements (XREs), driving the massive transcriptional induction of the cytochrome P450 isoform 1A1 (CYP1A1)[1].

  • Bioactivation : In a self-catalyzing loop, the newly synthesized CYP1A1 metabolizes the parent 2-phenylbenzothiazole into a highly reactive electrophilic intermediate (e.g., a nitrenium ion)[2].

  • DNA Adduct Formation & Apoptosis : The electrophile covalently binds to DNA, causing extensive DNA adducts, profound G2/M cell cycle arrest, and subsequent apoptosis[1].

AhR_Pathway Compound 2-Phenylbenzothiazole (e.g., 5F 203) AhR Cytosolic AhR Binding Compound->AhR Bioactivation CYP1A1-Catalyzed Bioactivation Compound->Bioactivation Substrate Nucleus Nuclear Translocation & ARNT Dimerization AhR->Nucleus CYP1A1 CYP1A1 Transcriptional Induction Nucleus->CYP1A1 CYP1A1->Bioactivation Electrophile Reactive Electrophilic Intermediate Bioactivation->Electrophile DNA DNA Adduct Formation (G2/M Arrest) Electrophile->DNA Apoptosis Apoptosis / Cell Death DNA->Apoptosis

AhR-mediated bioactivation of 2-phenylbenzothiazoles leading to DNA adducts and apoptosis.

Synthetic History and Methodologies

The synthetic evolution of 2-phenylbenzothiazoles has transitioned from harsh condensation reactions to elegant, metal-catalyzed cross-couplings, allowing for broad structural diversification.

Traditional Condensation Approaches

Historically, the core was constructed by condensing 2-aminothiophenols with substituted benzaldehydes or benzoic acids.

  • Aldehyde Condensation : Utilizing oxidative conditions (e.g., DMF/Na₂S₂O₅ or DDQ) to facilitate the ring closure of the intermediate Schiff base into the fully aromatic benzothiazole[3].

  • Carboxylic Acid Condensation : Heating 2-aminothiophenol with benzoic acid derivatives in polyphosphoric acid (PPA) at elevated temperatures.

Modern Metal-Catalyzed Cross-Coupling

To achieve higher regioselectivity and tolerate sensitive functional groups, Suzuki-Miyaura cross-coupling has been widely adopted. Microwave-promoted coupling of 2-halobenzothiazoles (e.g., 2,6-dichlorobenzothiazole) with arylboronic acids yields 2-arylbenzothiazoles rapidly and efficiently[3].

Synthesis_Workflow Thiophenol 2-Aminothiophenol Cond_Ald Oxidative Condensation (DMF/Na2S2O5) Thiophenol->Cond_Ald Cond_Acid PPA Condensation (110-220°C) Thiophenol->Cond_Acid Aldehyde Substituted Benzaldehyde Aldehyde->Cond_Ald Acid Benzoic Acid Derivative Acid->Cond_Acid HaloBT 2-Halobenzothiazole Suzuki Suzuki-Miyaura Cross-Coupling (Pd cat., MW) HaloBT->Suzuki Boronic Arylboronic Acid Boronic->Suzuki Product 2-Phenylbenzothiazole Core Cond_Ald->Product Cond_Acid->Product Suzuki->Product

Evolutionary synthetic routes to the 2-phenylbenzothiazole core via condensation and coupling.

Self-Validating Experimental Protocol: Synthesis of 4-(Benzo[d]thiazol-2-yl)benzenamine

This protocol describes the PPA-mediated condensation, a robust method for generating the unfluorinated precursor. The causality of using PPA is dual-fold: it acts as both a solvent and a powerful dehydrating agent, driving the thermodynamic cyclization.

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask, combine substituted 2-aminothiophenol (1.0 equiv) and p-aminobenzoic acid (1.0 equiv).

  • Reagent Addition : Add an excess of Polyphosphoric Acid (PPA) to the mixture until a stirrable, semi-solid paste is formed. Rationale: PPA activates the carboxylic acid for nucleophilic attack by the amine, followed by intramolecular cyclization by the thiol.

  • Thermal Cyclization : Heat the mixture initially to 110°C for 1 hour to initiate amide bond formation. Slowly raise the temperature to 220°C and maintain for 4 hours with continuous mechanical stirring. Rationale: The elevated temperature is required to overcome the activation energy of the final dehydrative ring closure.

  • Quenching : Cool the reaction mixture to 100°C. Cautiously pour the viscous mixture into an ice-cold 10% sodium carbonate (Na₂CO₃) aqueous solution. Rationale: Na₂CO₃ neutralizes the bulk PPA, precipitating the crude basic product.

  • Isolation & Purification : Filter the resulting precipitate under vacuum. Wash extensively with distilled water to remove residual phosphate salts. Recrystallize from ethanol to afford the pure 4-(benzo[d]thiazol-2-yl)benzenamine.

  • Validation : Confirm structural integrity via IR (C-N stretch ~1308 cm⁻¹, N-H stretch ~3447 cm⁻¹) and ¹H-NMR (DMSO-d6, presence of aromatic protons and NH₂ singlet at ~5.7 ppm).

Quantitative Data: Structure-Activity Relationship (SAR)

The structural modifications of the 2-phenylbenzothiazole core dramatically alter its pharmacokinetic and pharmacodynamic profile. The table below summarizes the causality of substitutions and their impact on in vitro efficacy against the highly sensitive MCF-7 breast cancer cell line[1].

CompoundStructural ModificationRationale / CausalityMCF-7 GI₅₀ (nM)in vivo Profile
DF 203 2-(4-amino-3-methylphenyl)Initial lead discovery; methyl group enhances lipophilicity and AhR affinity.< 5Rapid C-6 oxidative metabolism deactivates the drug.
6OH 203 C-6 HydroxylationMajor inactive metabolite of DF 203.> 10,000Inactive; demonstrates the metabolic liability of the C-6 position.
5F 203 C-5 FluorinationFluorine acts as a bioisostere, blocking oxidative metabolism while maintaining AhR binding.< 5High potency maintained; improved metabolic stability, but highly lipophilic.
Phortress L-lysylamide at 4'-amine of 5F 203Prodrug strategy. The lysylamide imparts aqueous solubility for IV administration.< 10*Excellent water solubility; rapidly cleaved in vivo to active 5F 203.

*In vitro GI₅₀ for Phortress reflects the rapid hydrolysis to 5F 203 in culture media.

Conclusion

The journey of 2-phenylbenzothiazoles from simple heterocyclic scaffolds to sophisticated, bio-activated antineoplastic prodrugs like Phortress underscores the power of rational drug design. By understanding the AhR/CYP1A1 mechanistic axis, researchers successfully utilized fluorine bioisosterism and prodrug conjugation to overcome metabolic and physicochemical hurdles, establishing a self-validating framework for targeted oncology therapeutics.

References

  • The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate Current Medicinal Chemistry URL
  • Mechanism of action of benzothiazoles ResearchGate URL
  • Development of Phortress Analogues: Design, Synthesis and Anticancer Screening of Benzothiazole Fused Acetamides RGUHS Journal of Pharmaceutical Sciences URL
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Der Pharma Chemica URL

Sources

Exploring the Anti-Tubercular Potential of 5-Phenyl-Benzo[d]thiazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has exposed the vulnerabilities of our current first-line antibiotic arsenal [[1]](). To circumvent existing resistance mechanisms, modern drug discovery must pivot toward novel chemotypes that engage previously unexploited biological targets. Recent phenotypic and target-based screening campaigns have identified 5-phenyl-benzo[d]thiazole-2-carboxamides as highly privileged scaffolds [[2]](). This whitepaper details the mechanistic rationale, synthetic methodologies, and self-validating evaluation protocols required to develop these derivatives into clinical candidates.

Mechanistic Grounding: Dual-Target Engagement

The therapeutic index of a novel anti-TB agent relies heavily on its target selectivity. 5-phenyl-benzo[d]thiazole derivatives exhibit a unique polypharmacological profile, primarily targeting two distinct mycobacterial pathways:

  • ATP-Phosphoribosyl Transferase (ATP-PRTase / HisG): HisG catalyzes the first committed step in the biosynthesis of L-histidine 3. Because mammals lack the histidine biosynthetic pathway (relying instead on dietary intake), HisG represents an ideal, highly selective target with minimal predicted host toxicity. Specific benzothiazole carboxamides (e.g., Compound 1n) act as competitive inhibitors within the ATP-binding pocket of HisG 4.

  • FtsZ (Filamenting temperature-sensitive mutant Z): A structural homologue of eukaryotic tubulin, FtsZ is essential for bacterial cell division (Z-ring formation). Disruption of FtsZ polymerization by benzothiazole derivatives halts mycobacterial replication, leading to cell death 5.

Pathway Substrate ATP + PRPP Enzyme ATP-PRTase (HisG) Mycobacterial Target Substrate->Enzyme Binds Product Phosphoribosyl-ATP Enzyme->Product Catalyzes EndProduct L-Histidine (Essential for Mtb) Product->EndProduct Multiple Steps Inhibitor 5-phenyl-benzo[d]thiazole Derivatives Inhibitor->Enzyme Competitive Inhibition

Fig 1: Mechanism of ATP-PRTase inhibition by 5-phenyl-benzo[d]thiazole derivatives.

Experimental Workflow & Synthesis

To systematically evaluate these compounds, a rigorous, self-validating workflow must be established.

Workflow Step1 1. Microwave-Assisted Synthesis (Benzothiazole Core + Substituted Amines) Step2 2. Structural Characterization (NMR, FT-IR, HRMS) Step1->Step2 Step3 3. Phenotypic Anti-TB Screening (REMA Assay vs M. tuberculosis H37Rv) Step2->Step3 Step4 4. Target-Specific Assays (ATP-PRTase & FtsZ Inhibition) Step3->Step4 Step5 5. In Silico Validation (Molecular Docking & MD Simulations) Step4->Step5 Step6 6. Lead Optimization (Hit-to-Lead Progression) Step5->Step6

Fig 2: End-to-end experimental workflow for anti-TB benzothiazole drug screening.

Microwave-Assisted Synthesis Protocol

Causality & Rationale: Conventional reflux synthesis of benzothiazole carboxamides often yields complex mixtures with significant byproduct formation due to prolonged thermal stress. Microwave irradiation ensures uniform heating and rapid reaction kinetics, driving the amidation to completion within minutes while adhering to green chemistry principles 6.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-amino-5-phenylbenzothiazole and 1.2 mmol of the desired substituted benzoyl chloride in 5 mL of anhydrous pyridine (acting as both solvent and acid scavenger).

  • Irradiation: Place the reaction vessel in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a temperature of 80°C for 10–15 minutes.

  • Quenching: Pour the hot reaction mixture over crushed ice containing 10% HCl to precipitate the crude product and neutralize excess pyridine.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 5-phenyl-benzo[d]thiazole-2-carboxamide.

Biological Evaluation & Self-Validating Assays

Resazurin Microtiter Assay (REMA)

Causality & Rationale: M. tuberculosis has a notoriously slow doubling time (15–20 hours). Traditional agar proportion methods take up to 4 weeks. REMA utilizes the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by viable cells, providing a rapid, high-throughput readout of bacterial viability in just 7 days [[6]]().

Self-Validating System: The assay plate must include three distinct controls: a media-only well (sterility control), a bacteria + DMSO well (growth control), and a bacteria + Isoniazid well (positive inhibition control). If the media control turns pink, the plate is contaminated and the assay is invalidated.

Protocol:

  • Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate.

  • Perform two-fold serial dilutions of the synthesized benzothiazole derivatives (ranging from 64 to 0.125 µg/mL).

  • Inoculate each well with 100 µL of M. tuberculosis H37Rv suspension (adjusted to an OD600 of 0.05).

  • Incubate the plates at 37°C for 7 days.

  • Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents the color change from blue to pink.

L-Histidine Complementation Assay (Target Validation)

To definitively prove that a compound's mechanism of action is via ATP-PRTase inhibition, phenotypic screening must be coupled with an L-histidine complementation assay 4.

  • The Logic: If the derivative exerts its anti-tubercular effect strictly through the depletion of intracellular histidine, supplementing the growth media with exogenous L-histidine will rescue the mycobacterial growth. A failure to rescue indicates either non-specific toxicity or a multi-target mechanism (e.g., concurrent FtsZ inhibition).

Quantitative Structure-Activity Relationship (SAR) Data

Recent studies have evaluated various modifications to the benzothiazole core. The table below synthesizes quantitative data for key compounds, demonstrating how structural nuances dictate target affinity and phenotypic efficacy 5, [[4]](), 7.

Compound DesignationStructural ModificationPhenotypic Activity (vs M. tuberculosis)ATP-PRTase Inhibition ProfileFtsZ Inhibition Profile
Compound 1n 5-phenyl-benzo[d]thiazole core + specific carboxamideHighly ActiveStrong (Competitive vs ATP)Moderate
Compound 1o 5-phenyl-benzo[d]thiazole core + optimized substituentHighly ActiveModeratePotent (91 ± 5% inhibition)
Compound 2a Modified benzo[d]thiazole carbanilideActiveSignificant (Competitive)Low
Compound 1e Benzo[d]imidazole-2-carboxamide analogActive (Including INH-resistant strains)N/A>70% inhibition

Note: Compound 1o demonstrated exceptional capability in perturbing the secondary structure of FtsZ, making it a prime candidate for further hit-to-lead optimization.

In Silico Validation: Molecular Dynamics

To complement in vitro findings, Molecular Dynamics (MD) simulations (e.g., using GROMACS) are employed to assess the thermodynamic stability of the inhibitor-enzyme complex 7. For ATP-PRTase, the 5-phenyl ring of the benzothiazole scaffold typically engages in profound π−π stacking interactions with the Tyr116 residue of the active site, effectively outcompeting endogenous ATP and locking the enzyme in an inactive conformation 3.

Sources

The 2-Aminobenzothiazole Scaffold: A Comprehensive SAR Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole moiety, a privileged heterocyclic scaffold, has garnered immense interest in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, with a primary focus on their anticancer and antimicrobial properties. By delving into the causal relationships behind experimental choices and providing detailed, validated protocols, this document aims to serve as an authoritative resource for professionals in the field of drug discovery and development.

The 2-Aminobenzothiazole Core: A Foundation for Diverse Biological Activity

The benzothiazole ring system, comprising a benzene ring fused to a thiazole ring, is a cornerstone of many pharmacologically active molecules. The introduction of an amino group at the 2-position provides a critical handle for synthetic modifications, allowing for the facile introduction of various pharmacophores to modulate biological activity, solubility, and pharmacokinetic properties.[1] This synthetic tractability has enabled the exploration of a vast chemical space, leading to the discovery of compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Anticancer Activity of 2-Aminobenzothiazole Derivatives: Targeting Key Oncogenic Pathways

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, targeting a multitude of critical pathways involved in tumor growth, proliferation, and survival.[4] A significant body of research has focused on their ability to inhibit various protein kinases, which are often dysregulated in cancer.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminobenzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring and the 2-amino group.

Substitutions on the Benzothiazole Ring (C-5 and C-6 positions):

Modifications at the C-5 and C-6 positions of the benzothiazole ring have been shown to significantly impact anticancer activity.

  • Electron-withdrawing groups at the C-6 position, such as a nitro group (-NO2), can enhance the anticancer activity of certain derivatives.[5]

  • The introduction of a chlorine atom at the C-5 or C-6 position has also been shown to be favorable for activity.[3]

  • Conversely, the removal of substituents at these positions can lead to a substantial loss of activity.[3]

Substitutions at the 2-Amino Group:

The 2-amino group serves as a key point for derivatization, and the nature of the substituent attached to it is a critical determinant of biological activity.

  • The introduction of a piperazine moiety linked to the 2-amino group through an acetamide linker has yielded potent anticancer agents.[2]

  • Further substitution on the distal nitrogen of the piperazine ring, for instance with a 4-nitrophenyl group , has been shown to enhance cytotoxicity against various cancer cell lines.[2]

  • The presence of an N-propyl imidazole moiety has been highlighted as crucial for the antibacterial activity of some N,N-disubstituted 2-aminobenzothiazoles, a principle that can be explored in the context of anticancer agents.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs, providing a comparative overview of their potency against various cancer cell lines.

Compound IDR (Substitution at 2-amino)R1 (Substitution at C-6)Cancer Cell LineIC50 (µM)Key SAR Insights
OMS5 4-nitroanilineHA549 (Lung)22.13The 4-nitroaniline moiety confers potent activity.[2]
MCF-7 (Breast)24.31
OMS14 1-(4-nitrophenyl)piperazineHA549 (Lung)61.03The piperazine linker with a 4-nitrophenyl group is a key feature.[2]
MCF-7 (Breast)27.08
Compound 20 Thiazolidinedione derivativeHHepG2 (Liver)9.99Incorporation of the thiazolidinedione moiety enhances activity.[7]
HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
Compound 13 Substituted arylHHCT116 (Colon)6.43Demonstrates broad-spectrum antiproliferative activity.[7]
A549 (Lung)9.62
A375 (Melanoma)8.07
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism underlying the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8]

2-Aminobenzothiazole derivatives can inhibit the activity of PI3K, a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation. By inhibiting PI3K, these compounds can effectively block this pro-survival signaling cascade, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

In addition to their anticancer properties, 2-aminobenzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10] The rise of antimicrobial resistance necessitates the development of new therapeutic agents, and this scaffold represents a promising starting point.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-aminobenzothiazole derivatives is also highly dependent on their substitution patterns.

Substitutions on the Benzothiazole Ring:

  • Steric hindrance at the C-6 position appears to enhance antifungal activity. Bulky groups such as phenoxy and benzyloxy at this position have been shown to be more potent than smaller groups.[10]

  • The presence of electron-withdrawing groups , such as a nitro group (-NO2) at the C-6 position, has been shown to be beneficial for the activity of some derivatives.[11]

Substitutions at the 2-Amino Group:

  • The nature of the substituent at the 2-position is crucial in determining the spectrum of activity. For instance, 2-mercapto derivatives of benzothiazole have been found to be generally more active against bacteria, while the corresponding 2-amino analogs are more potent against fungi.[10]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2-aminobenzothiazole analogs, providing their Minimum Inhibitory Concentration (MIC) values.

Compound IDR (Substitution at C-6)MicroorganismMIC (µg/mL)Key SAR Insights
1n -Candida albicans4Designed based on molecular modeling, showing high antifungal activity.[12]
Candida tropicalis4
1o -Candida parapsilosis4Also a result of rational design, demonstrating potent antifungal effects.[12]
1e BenzyloxyCandida albicans8The bulky benzyloxy group at C-6 enhances antifungal activity.[10]
Candida parapsilosis8
4b -MRSA-More potent than ciprofloxacin against MRSA.[13]
7a -MRSA-Significantly more potent than ciprofloxacin against MRSA.[13]
Candida albicans (clinical isolate)-Equipotent to nystatin.
Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

One of the proposed mechanisms for the antibacterial activity of certain 2-aminobenzothiazole derivatives is the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibacterial drugs. By inhibiting both enzymes, these compounds can effectively disrupt bacterial DNA synthesis, leading to cell death. This dual-targeting mechanism may also help to reduce the development of bacterial resistance.

Experimental Protocols

General Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives often proceeds through a two-step process involving the formation of an intermediate followed by nucleophilic substitution.

Synthesis_Workflow Start 2-Aminobenzothiazole Intermediate N-(Benzothiazol-2-yl)- 2-chloroacetamide Start->Intermediate Acylation Reagent1 Chloroacetyl chloride Reagent1->Intermediate Product Final 2-Aminobenzothiazole Derivative Intermediate->Product Nucleophilic Substitution Reagent2 Amine or Piperazine Derivative Reagent2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.

Step 1: Synthesis of N-(Benzothiazol-2-yl)-2-chloroacetamide (Intermediate)

  • Dissolve 2-aminobenzothiazole (1 equivalent) in a suitable dry solvent (e.g., benzene, acetone) in a round-bottom flask equipped with a magnetic stirrer.[9]

  • Add triethylamine (1 equivalent) to the solution.

  • Cool the mixture in an ice bath to 0°C.

  • Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for several hours (typically 6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of the Final 2-Aminobenzothiazole Derivative

  • Dissolve the N-(benzothiazol-2-yl)-2-chloroacetamide intermediate (1 equivalent) in a suitable solvent (e.g., DMF, dioxane).

  • Add the desired amine or piperazine derivative (1-5 equivalents).

  • Add a base such as triethylamine (1 equivalent) if the amine is used as its salt.

  • Heat the reaction mixture under reflux for a specified period (typically 3-4 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the final product by recrystallization or column chromatography.

Rationale for Experimental Choices: The use of a base like triethylamine in the first step is to neutralize the HCl generated during the acylation reaction. The choice of solvent and temperature in the second step depends on the reactivity of the amine nucleophile. Less reactive amines may require higher temperatures and longer reaction times.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Self-Validating System: The inclusion of positive (e.g., a known cytotoxic drug) and negative (vehicle) controls in each assay is crucial for validating the results. The consistency of the results across multiple replicates and independent experiments ensures the reliability of the data.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the 2-aminobenzothiazole derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives has provided invaluable insights into the structure-activity relationships governing their anticancer and antimicrobial properties. The synthetic accessibility of this core allows for the continued exploration of its chemical space, with the aim of identifying new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research will likely focus on the development of more targeted therapies, the exploration of novel mechanisms of action, and the use of computational methods to guide the rational design of the next generation of 2-aminobenzothiazole-based drugs.

References

  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents - PubMed. (2026, February 6).
  • The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry - Benchchem.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (2024, March 14).
  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
  • The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry - Benchchem.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC. (2021, May 12).
  • A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs - Benchchem.
  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents - ResearchGate. (2026, February 6).
  • Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • 2-Aminobenzothiazole derivatives - Université catholique de Louvain.
  • Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed. (2020, January 15).
  • PI3K/AKT/mTOR pathway - Wikipedia.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed. (2013, June 15).
  • Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives - IJPPR. (2015, April 25).

Sources

Methodological & Application

detailed synthesis protocol for 2-Benzothiazolamine, 5-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Characterization of 5-Phenylbenzo[d]thiazol-2-amine

Target Molecule: 2-Benzothiazolamine, 5-phenyl- (CAS: 1208394-99-3) Primary Application: Privileged heterocyclic scaffold for kinase inhibition (e.g., PI3K/AKT/mTOR pathways) in oncology and neuropharmacology[1][2].

Strategic Rationale & Mechanistic Causality

The 2-aminobenzothiazole core is a highly versatile pharmacophore in modern drug discovery[3]. When functionalized with a bulky aryl group at the 5-position, the scaffold exhibits enhanced lipophilicity and unique binding affinities within deep kinase pockets[1].

To synthesize 5-phenylbenzo[d]thiazol-2-amine , the most scalable and atom-economical approach is the Hugershoff Reaction [2]. This classical method involves the thiocyanation of an aniline derivative followed by an oxidative cyclization mediated by bromine[1][4].

The Causality of Regioselectivity: The critical challenge in this synthesis is regiocontrol. Starting from 3-aminobiphenyl (meta-phenylaniline), the intramolecular electrophilic aromatic substitution (EAS) during the cyclization step can theoretically occur at two ortho positions: C2 or C6 of the aniline ring.

  • C2 Cyclization: Leads to the 7-phenyl isomer. This pathway is heavily disfavored due to the severe steric encumbrance between the incoming sulfur electrophile and the adjacent bulky phenyl ring.

  • C6 Cyclization: Leads to the target 5-phenyl isomer. This position is sterically accessible (para to the phenyl group), making it the kinetically and thermodynamically favored pathway[3].

Empirical data demonstrates that this steric bias drives the reaction to a 95:5 ratio in favor of the 5-phenyl isomer, which can be easily purified to absolute regiochemical fidelity via recrystallization[3].

Pathway A 2-Aminobenzothiazoles B PI3K Kinase A->B Inhibition C AKT Activation B->C Phosphorylation D mTOR Signaling C->D Cascade

Fig 1. Putative PI3K/AKT/mTOR pathway inhibition by 2-aminobenzothiazoles.

Mechanistic Workflow

The reaction proceeds via a two-phase cascade. First, 3-aminobiphenyl reacts with potassium thiocyanate (KSCN) in an acidic medium to form an N-arylthiourea intermediate. Second, the controlled addition of bromine at low temperatures (0–5 °C) electrophilically activates the sulfur atom, triggering an intramolecular EAS that closes the thiazole ring[2][4].

Hugershoff A 3-Aminobiphenyl B KSCN, AcOH A->B C N-(Biphenyl-3-yl)thiourea B->C D Br₂, 0-5 °C C->D E Electrophilic Aromatic Substitution D->E F 5-Phenyl Isomer (95%) E->F C6 Cyclization (Favored) G 7-Phenyl Isomer (5%) E->G C2 Cyclization (Hindered)

Fig 2. Regioselective Hugershoff cyclization workflow.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, stoichiometric precision is paramount. The tables below summarize the reagent ratios and the comparative regioselectivity data that validate the steric design of this protocol.

Table 1: Stoichiometry and Reagent Specifications [1][4]

Reagent Role Equivalents Rationale for Selection
3-Aminobiphenyl Starting Material 1.0 eq Provides the meta-phenyl directing group.
KSCN Thiocyanating Agent 3.0 eq Excess drives complete conversion to the thiourea intermediate.
Glacial Acetic Acid Solvent / Catalyst - Solubilizes reagents and facilitates electrophilic bromination.
Bromine (Br₂) Oxidant / Electrophile 1.1 eq Precisely titrated to activate sulfur without over-oxidizing the ring.

| 25% NH₄OH (aq) | Quenching Base | - | Neutralizes the intermediate hydrobromide salt to precipitate the free amine. |

Table 2: Regioselectivity Causality in Meta-Substituted Anilines [3]

Starting Aniline Substituent Major Isomer (C6 Cyclization) Minor Isomer (C2 Cyclization) Ratio
3-Bromoaniline -Br (Small radius) 5-Bromobenzothiazol-2-amine 7-Bromobenzothiazol-2-amine 50:50

| 3-Phenylaniline | -Phenyl (Bulky) | 5-Phenylbenzothiazol-2-amine | 7-Phenylbenzothiazol-2-amine | 95:5 |

Execution Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process visual cues and strict temperature controls are embedded to ensure the reaction trajectory remains on target.

Phase 1: Generation of the Thiourea Intermediate
  • Dissolution: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and an internal thermometer. Dissolve 3-aminobiphenyl (1.0 eq) in glacial acetic acid (approx. 5 mL per mmol of substrate) at room temperature[1].

  • Thiocyanation: Add potassium thiocyanate (3.0 eq) to the stirring solution.

  • In-Process Check: Stir for 30 minutes. The solution will become homogenous. TLC monitoring (Hexane:EtOAc 7:3) should confirm the complete consumption of the starting aniline and the appearance of a lower-Rf thiourea spot.

Phase 2: Oxidative Cyclization
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[1][2]. Causality: Low temperatures suppress off-target aromatic bromination and control the highly exothermic electrophilic attack on the sulfur atom.

  • Bromine Addition: Prepare a solution of Br₂ (1.1 eq) in glacial acetic acid (equal volume to Br₂). Add this solution dropwise via the dropping funnel over 30 minutes, strictly maintaining the internal temperature below 10 °C[1].

  • Cyclization: Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 2–4 hours.

  • In-Process Check: The initial deep red/brown color of the bromine will gradually fade to a pale yellow/orange suspension, validating that the electrophile has been successfully consumed by the intramolecular EAS cascade.

Phase 3: Quenching and Isolation
  • Precipitation: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and water.

  • Basification: Slowly add 25% aqueous ammonium hydroxide (NH₄OH) until the solution reaches pH 8–9[1]. Causality: The product initially forms as a hydrobromide salt; basification liberates the free 2-aminobenzothiazole, causing it to crash out of the aqueous phase.

  • Filtration: Collect the crude solid via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual inorganic salts and ammonium acetate.

Phase 4: Regiochemical Purification
  • Recrystallization: The crude solid contains ~5% of the unwanted 7-phenyl isomer[3]. Dissolve the crude product in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Collection: Filter the resulting white to off-white crystals. The 5-phenyl isomer preferentially crystallizes, leaving the trace 7-phenyl isomer in the mother liquor. Dry under vacuum. (Expected Yield: 70–74%)[3].

Analytical Validation (Self-Validating System)

To confirm absolute regiochemical fidelity, the isolated product must be subjected to NMR spectroscopy. The absence of specific coupling patterns will validate that the C2 cyclization did not occur.

  • ¹H NMR (CD₃OD, 400 MHz): δ 7.33–7.37 (m, 2H), 7.46 (t, J = 7.7 Hz, 2H), 7.63–7.66 (m, 4H)[1][3].

    • Validation Note: The integration of exactly 8 aromatic protons confirms the structure. The specific splitting pattern of the benzothiazole ring protons (a distinct isolated proton at C4) differentiates it from the 7-phenyl isomer.

  • ¹³C NMR (CD₃OD, 100 MHz): δ 118.0, 118.4, 123.6, 127.8, 128.5, 129.8, 133.3, 140.2, 142.6, 153.8, 172.1[3].

    • Validation Note: The peak at δ 172.1 ppm is highly diagnostic for the C2 carbon (bound to N, S, and the exocyclic NH₂) of the 2-aminobenzothiazole core[1].

  • Melting Point: 168–170 °C (from ethanol)[3].

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.[Link]

Sources

experimental design for testing 2-Benzothiazolamine, 5-phenyl- cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vitro Cytotoxicity Testing of 2-Benzothiazolamine, 5-phenyl-

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan to evaluate the in vitro cytotoxicity of the novel compound, 2-Benzothiazolamine, 5-phenyl-. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer effects.[1][2][3] A thorough assessment of a new compound's effect on cell viability is a critical first step in the preclinical screening pipeline.[4][5] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to ensure the generation of reliable, reproducible, and meaningful data. We present a multi-assay approach, employing three distinct, well-validated methods to build a comprehensive cytotoxicity profile: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay for the induction of apoptosis.

Scientific Background & Rationale

The 2-Benzothiazolamine Scaffold in Drug Discovery

The 2-aminobenzothiazole core is a key pharmacophore found in numerous compounds with therapeutic potential.[3][6] Research has demonstrated that derivatives of this scaffold can exhibit significant cytotoxic effects against various cancer cell lines, such as laryngeal, breast, lung, and colon cancer.[2][7][8] The mechanisms of action are diverse, often involving the inhibition of critical cellular enzymes like protein kinases (e.g., PI3K, EGFR) and DNA topoisomerases.[1] The addition of a phenyl group at the 5-position may further influence the compound's biological activity and cytotoxic potency.[9][10] Therefore, a systematic evaluation of "2-Benzothiazolamine, 5-phenyl-" is warranted to characterize its potential as a therapeutic agent.

A Multi-Parametric Approach to Cytotoxicity Assessment

Relying on a single assay can provide a limited or even misleading view of a compound's cytotoxic profile.[11] To establish a robust and trustworthy assessment, we advocate for a multi-parametric approach that probes different cellular health indicators.

  • MTT Assay (Metabolic Viability): This colorimetric assay is a cornerstone for assessing cell viability.[12][13] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

  • LDH Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[16][17] The LDH assay quantitatively measures this released enzyme, providing a direct marker of cell lysis and membrane integrity loss.[18][19]

  • Caspase-3/7 Assay (Apoptosis Execution): Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[20] This process is executed by a family of proteases called caspases.[21] Caspases-3 and -7 are critical effector caspases that, when activated, cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[22] An assay measuring the activity of Caspase-3/7 provides a specific and sensitive indicator of apoptosis induction.[23]

By combining these three assays, we can differentiate between a general metabolic slowdown (MTT), membrane rupture (LDH), and programmed cell death (Caspase-3/7), yielding a much richer understanding of the compound's mechanism of cytotoxicity.

Comprehensive Experimental Design

A well-designed experiment is the foundation of trustworthy results.[24] The following sections detail the critical parameters for planning your cytotoxicity studies.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research objectives.[25][26] To gain initial insights into both efficacy and potential toxicity, we recommend a dual-cell line approach:

  • Cancer Cell Line: Select a cell line relevant to a potential therapeutic target. For example, the MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma) cell lines are well-characterized and widely used for screening anticancer compounds.[1][7]

  • Non-Cancerous "Normal" Cell Line: To assess the compound's selectivity, it is crucial to test it against a non-cancerous cell line.[4] A common choice is the HEK293 (human embryonic kidney) line or a fibroblast line such as L929 (mouse fibroblast), which is an established standard for cytotoxicity testing under ISO 10993-5.[27][28][29]

The ratio of the IC₅₀ (half-maximal inhibitory concentration) value in the normal cell line versus the cancer cell line provides the Selectivity Index (SI) , a key metric for prioritizing compounds with a wider therapeutic window.[11][30]

Compound Preparation and Concentration Range
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of 2-Benzothiazolamine, 5-phenyl- in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Concentration Range: A critical aspect of experimental design is the selection of an appropriate concentration range.[31] For an initial screening experiment, a broad, logarithmic dose range is recommended. A typical range might span from 0.1 µM to 100 µM.[32]

  • Vehicle Control: This is one of the most important controls. It consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the test compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.[11]

Plate Layout and Controls

A well-planned 96-well plate layout is essential for efficiency and accuracy. All conditions, including controls, should be performed in at least triplicate.

  • Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% viability.

  • Vehicle Control: Cells treated with the highest volume of DMSO used in the experiment.

  • Test Compound Wells: Cells treated with serial dilutions of 2-Benzothiazolamine, 5-phenyl-.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine at a concentration known to induce cell death). This confirms that the assay system is responsive.

  • Blank/Background Control: Wells containing culture medium only (no cells). This is used to subtract the background absorbance/fluorescence of the medium and the assay reagents.[12]

Experimental Workflows & Protocols

The following diagram illustrates the overall experimental workflow, from initial cell culture to the execution of the three primary cytotoxicity assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay cluster_analysis Phase 4: Data Analysis start Culture & Passage Selected Cell Lines seed Seed Cells into 96-Well Plates start->seed incubate_adhere Incubate 24h for Cell Adhesion seed->incubate_adhere treat Treat Cells with Compound (Serial Dilutions & Controls) incubate_adhere->treat incubate_treat Incubate for Exposure (e.g., 24h, 48h, 72h) treat->incubate_treat mtt1 Add MTT Reagent incubate_treat->mtt1 Parallel Plate ldh1 Transfer Supernatant incubate_treat->ldh1 Parallel Plate cas1 Add Caspase-Glo® 3/7 Reagent incubate_treat->cas1 Parallel Plate mtt2 Incubate 3-4h mtt1->mtt2 mtt3 Add Solubilizer mtt2->mtt3 mtt4 Read Absorbance (570 nm) mtt3->mtt4 analysis Calculate % Viability & % Cytotoxicity mtt4->analysis ldh2 Add Reaction Mix ldh1->ldh2 ldh3 Incubate 30 min ldh2->ldh3 ldh4 Read Absorbance (490 nm) ldh3->ldh4 ldh4->analysis cas2 Incubate 1-2h cas1->cas2 cas3 Read Luminescence cas2->cas3 cas3->analysis ic50 Determine IC50 Values analysis->ic50 G cluster_caspase_cascade Caspase Activation Cascade stimulus Cytotoxic Stimulus (e.g., Test Compound) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator effector Effector Caspases (Caspase-3, -7) initiator->effector cleave and activate substrates Cellular Substrates (e.g., PARP, lamins) effector->substrates cleave apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Simplified signaling pathway for effector caspase activation in apoptosis.

  • Scenario 1: Low MTT, High LDH, Low Caspase Activity: Suggests a primary necrotic mode of cell death, where the cell membrane ruptures quickly.

  • Scenario 2: Low MTT, Low/Moderate LDH, High Caspase Activity: Suggests an apoptotic mode of cell death. The decrease in MTT signal is followed by caspase activation, with membrane breakdown (LDH release) occurring as a later event.

  • Scenario 3: Low MTT, Low LDH, Low Caspase Activity: May indicate a cytostatic effect (inhibition of proliferation) or a non-apoptotic, non-necrotic cell death pathway that warrants further investigation.

References

A complete list of references cited throughout this document is provided below.

Click to expand References
  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Taylor & Francis Online. (2026). Synthesis and cytotoxic evaluation of 2-aminobenzothiazole amide derivatives inspired by hydroxamate structural motifs. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PubMed. (n.d.). Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. [Link]

  • ResearchGate. (n.d.). Experimental design for population-based human in vitro toxicity assessments. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

  • Promega GmbH. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design of optimal concentrations for in vitro cytotoxicity experiments. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • European Review for Medical and Pharmacological Sciences. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. [Link]

  • ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

  • Taylor & Francis Online. (2023). Protocol for designing INVITES-IN, a tool for assessing the internal validity of in vitro studies. [Link]

  • Mutagenesis. (2022). Impact of experimental design factors on the potency of genotoxicants in in vitro tests. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • Fiveable. (2025). In vitro testing methods | Toxicology Class Notes. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Medical Device Network. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • ScienceDirect. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]

  • National Center for Biotechnology Information (PMC). (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. [Link]

  • Brieflands. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • Medium. (n.d.). Exploring the Versatility of 2-Benzothiazolamine: Key Applications Across Industries. [Link]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

  • KOPS - University of Konstanz. (2025). Guidance for Good In Vitro Reporting Standards (GIVReSt). [Link]

  • ERIC - Education Resources Information Center. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]

  • MDPI. (2026). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents. [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. [Link]

Sources

Quantitative Analysis Methods for 5-Phenyl-2-benzothiazolamine: A Comprehensive Bioanalytical Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminobenzothiazole moiety is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and neuroprotective properties . Specifically, 5-phenyl-2-benzothiazolamine (CAS: 1208394-99-3; MW: 226.30 g/mol ) has garnered significant attention for its ability to modulate key intracellular signaling cascades . As derivatives of this scaffold progress through preclinical drug development, robust, highly sensitive, and reproducible quantitative analysis methods are mandatory for pharmacokinetic (PK), pharmacodynamic (PD), and purity assessments.

This application note provides a comprehensive, self-validating protocol for the quantitative analysis of 5-phenyl-2-benzothiazolamine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for bulk purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level bioanalysis.

Chemical Profiling & Analytical Rationale

Understanding the physicochemical properties of 5-phenyl-2-benzothiazolamine is critical for method development. As a Senior Application Scientist, I base chromatographic and ionization strategies on the following causal relationships:

  • Lipophilicity & Retention : The fused benzothiazole bicyclic system coupled with the 5-phenyl substitution renders the molecule highly hydrophobic. This dictates the use of a non-polar C18 stationary phase for optimal chromatographic retention and resolution.

  • Acid-Base Chemistry & Ionization : The molecule possesses an exocyclic primary amine and an endocyclic thiazole nitrogen, acting as a weak base. To ensure sharp peak shapes and prevent peak tailing due to secondary interactions with residual silanols on the column, the mobile phase must be acidified (e.g., 0.1% Formic Acid). This acidification also ensures complete protonation to [M+H]+ in the source, maximizing sensitivity in positive electrospray ionization (ESI+) mass spectrometry.

Sample Preparation: Biological Matrices

For in vivo PK studies, extracting the lipophilic analyte from plasma requires a method that maximizes recovery while minimizing ion suppression (matrix effect). Protein precipitation (PPT) using acetonitrile is the method of choice. Acetonitrile provides a "harder" crash of plasma proteins compared to methanol, yielding a cleaner supernatant that protects the MS source.

Protocol: Plasma Protein Precipitation
  • Aliquot : Transfer 50 µL of plasma (spiked with analyte or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) : Add 10 µL of IS working solution (e.g., 2-amino-6-chlorobenzothiazole, 100 ng/mL) and vortex for 10 seconds. Rationale: A structurally similar IS compensates for any variations in extraction recovery and ionization efficiency.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile (100%). Rationale: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight proteins while keeping the lipophilic benzothiazole in solution.

  • Agitation : Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Collection & Reconstitution : Transfer 100 µL of the clear supernatant to an LC vial. Dilute with 100 µL of initial mobile phase (e.g., 90% Water / 10% ACN) to prevent solvent-effect peak distortion (fronting/splitting) during injection.

Workflow A Biological Sample (Plasma/Tissue) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Collection C->D E Dilution & Reconstitution (Mobile Phase) D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing & Quantification F->G

Workflow for the extraction and LC-MS/MS bioanalysis of 5-phenyl-2-benzothiazolamine.

Chromatographic Separation (RP-HPLC-UV)

For routine purity assessment and formulation analysis, RP-HPLC with UV detection is the gold standard. The extended conjugation of the phenylbenzothiazole system provides strong UV absorbance.

HPLC Conditions:

  • Column : C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Detection : UV at 254 nm and 310 nm (optimal for the benzothiazole chromophore).

  • Flow Rate : 1.0 mL/min.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

Table 1: Optimized RP-HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold
10.01090Linear gradient
13.01090Column wash
13.19010Step return
18.09010Re-equilibration

High-Sensitivity Quantification (LC-MS/MS)

For in vivo quantification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sub-nanogram sensitivity.

Mass Spectrometry Parameters:

  • Ionization Source : Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 450°C.

  • Collision Gas : Argon (optimized for collision-induced dissociation).

Mechanistic Rationale in MRM Selection: The precursor ion is the protonated molecule [M+H]+ at m/z 227.1. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the cleavage of the thiazole ring and loss of the amine group, yielding stable product ions. The most abundant fragment is selected for quantification (Quantifier), while a secondary fragment is used for confirmation (Qualifier).

Table 2: MRM Transitions for 5-Phenyl-2-benzothiazolamine
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
5-Phenyl-2-benzothiazolamine227.1199.15025Quantifier
5-Phenyl-2-benzothiazolamine227.1152.05035Qualifier
IS (2-Amino-6-chlorobenzothiazole)185.0158.05022Internal Standard

Bioanalytical Method Validation

To ensure trustworthiness and regulatory compliance, the LC-MS/MS method must be validated according to the ICH M10 Bioanalytical Method Validation Guideline . A self-validating protocol must evaluate the following parameters to prove the method is fit-for-purpose:

Table 3: ICH M10 Validation Parameters and Acceptance Criteria
ParameterMethodologyAcceptance Criteria (ICH M10)
Linearity 8-point calibration curve (1 - 1000 ng/mL).R² ≥ 0.99; ±15% of nominal concentration (±20% at LLOQ).
Accuracy & Precision 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC).CV ≤ 15% (≤ 20% at LLOQ); Bias within ±15%.
Matrix Effect Post-extraction spike vs. neat solution in 6 lots of plasma.IS-normalized Matrix Factor CV ≤ 15%.
Carry-over Blank injection immediately following ULOQ.Peak area ≤ 20% of LLOQ; IS area ≤ 5%.

Biological Context: Target Engagement

Quantifying the intracellular and plasma concentrations of 5-phenyl-2-benzothiazolamine is crucial for correlating drug exposure with pharmacodynamic effects. Derivatives of this scaffold are known to inhibit kinases within the PI3K/AKT/mTOR signaling cascade , a pathway frequently dysregulated in human cancers. Accurate LC-MS/MS quantification allows researchers to determine if the in vivo concentration exceeds the half-maximal inhibitory concentration ( IC50​ ) required for target engagement at the kinase domain.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor 5-Phenyl-2- benzothiazolamine Inhibitor->PI3K Inhibitor->mTOR

PI3K/AKT/mTOR signaling pathway targeted by 2-aminobenzothiazole derivatives.

References

  • Piscitelli, F., Ballatore, C., & Smith, A. B. "Solid phase synthesis of 2-aminobenzothiazoles." Bioorganic & Medicinal Chemistry Letters, 20(2), 644-648 (2010). Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / European Medicines Agency (EMA). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). Available at:[Link]

Application Note: Safe Handling, Storage, and Solution Preparation Protocols for 2-Benzothiazolamine, 5-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

2-Benzothiazolamine, 5-phenyl- (also known as 5-phenylbenzo[d]thiazol-2-amine) is a highly valuable synthetic intermediate and pharmacophore in drug discovery. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and neuroprotective agents due to its ability to interact with diverse biological targets[1]. However, the presence of the primary amine and the electron-rich heteroaromatic ring necessitates rigorous handling and storage protocols to prevent oxidative degradation and ensure the reproducibility of downstream pharmacological assays.

This application note details the physicochemical properties, mechanistic causality behind its degradation, and self-validating protocols for handling and storing this compound safely.

Physicochemical and Hazard Profile

To design an effective handling protocol, we must first understand the quantitative and qualitative properties of the compound. All safety and storage parameters are summarized in Table 1 below.

Table 1: Physicochemical and Hazard Summary

Property / ParameterSpecification
Chemical Name 2-Benzothiazolamine, 5-phenyl-
CAS Number 1208394-99-3[2]
Molecular Weight 226.30 g/mol [2]
Molecular Formula C₁₃H₁₀N₂S
Typical Purity ≥ 98% (Research Grade)[3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Recommended Storage -20°C, protected from light and moisture[3]

Mechanistic Insights into Stability and Degradation

As a Senior Application Scientist, I emphasize that following storage temperatures blindly is insufficient; understanding why a compound degrades empowers researchers to troubleshoot assay failures.

The Causality of Degradation: Benzothiazolamines are susceptible to two primary pathways of degradation when exposed to ambient laboratory conditions:

  • Oxidation of the Primary Amine: Atmospheric oxygen (O₂) and reactive oxygen species (ROS) can oxidize the C2-amine group, leading to the formation of N-oxides or azo-dimers[1][6].

  • Photolytic Ring Cleavage: The extended conjugated system of the 5-phenyl substitution makes the molecule highly absorptive of UV light. Prolonged exposure to light can induce radical formation, leading to ring opening or polymerization[1].

If degraded, these oxidized impurities can act as Pan-Assay Interference Compounds (PAINs), quenching fluorescence in biochemical assays or covalently binding to off-target proteins, thereby generating false-positive data.

G A 5-Phenylbenzo[d]thiazol-2-amine (Intact Scaffold) B Environmental Exposure (O2, UV Light, Moisture) A->B Improper Storage C N-Oxidation / Ring Cleavage B->C ROS / Light D Azo Dimerization B->D Amine Oxidation E Loss of Pharmacological Activity C->E D->E

Figure 1: Oxidative and photolytic degradation pathways of benzothiazolamines.

Standard Operating Procedures (SOPs) for Safe Handling

The hazard profile (H315, H319, H335) dictates that 2-Benzothiazolamine, 5-phenyl- acts as an irritant to mucous membranes, skin, and the respiratory tract[4]. The basic nitrogen atom can readily interact with nucleophilic sites on biological tissues, causing localized inflammation.

Engineering Controls & PPE
  • Ventilation: All weighing and transfer of the dry powder MUST be conducted inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of airborne particulates[5].

  • PPE: Wear nitrile gloves (double-gloving is recommended during solution preparation), splash-proof safety goggles, and a standard laboratory coat[4].

Spill and Emergency Protocols
  • Dry Spills: Do not sweep dry powder, as this aerosolizes the compound. Cover the spill with a damp absorbent cloth (using ethanol or water), carefully wipe the area, and dispose of the materials in a designated solid hazardous waste container[5].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[4].

Self-Validating Experimental Protocol: Preparation of in vitro Stock Solutions

To ensure trustworthiness in high-throughput screening (HTS) or cell-based assays, stock solutions must be prepared using a self-validating workflow. This protocol ensures that the compound remains intact from the vial to the assay plate.

Materials Required:
  • 2-Benzothiazolamine, 5-phenyl- powder.

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO) (≥99.9% purity).

  • Argon or Nitrogen gas source.

  • Amber glass or opaque microcentrifuge tubes.

  • 0.22 µm PTFE syringe filters.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, accelerating hydrolytic degradation and altering the true mass during weighing.

  • Weighing: Inside a fume hood, weigh the required mass using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the solution is completely clear. Note: The solution should be pale yellow to off-white. A dark orange or brown color indicates pre-existing oxidation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulates or microbial contaminants.

  • Aliquoting & Inerting: Divide the stock solution into single-use aliquots in amber tubes (to prevent photolysis). Gently blow a stream of Argon gas over the liquid surface for 3–5 seconds before capping. Causality: Displacing the oxygen headspace prevents the formation of N-oxides during long-term storage[6].

  • Storage: Store the aliquots immediately at -20°C[3].

  • Self-Validation (IPQC Step): Before utilizing an aliquot that has been stored for >30 days, run a rapid LC-MS or UV-Vis absorbance check. If the purity drops below 95% or a new peak appears in the chromatogram, discard the aliquot. This closed-loop validation ensures assay integrity.

Workflow Step1 Equilibrate to RT (Desiccator) Step2 Weighing (Ventilated Enclosure) Step1->Step2 Step3 Dissolution (Anhydrous DMSO) Step2->Step3 Step4 Sterile Filtration (0.22 µm PTFE) Step3->Step4 Step5 Aliquoting & Argon Overlay Step4->Step5 Step6 Cryogenic Storage (-20°C, Dark) Step5->Step6

Figure 2: Standard workflow for preparing and storing benzothiazolamine stock solutions.

Sources

in vitro assay development for 5-phenyl-2-benzothiazolamine activity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Development of In Vitro Assays for 5-Phenyl-2-Benzothiazolamine Activity

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antitumor, neuroprotective, and enzyme inhibitory effects.[1][2][3] Specifically, 2-aryl-substituted benzothiazoles have been identified as a novel mechanistic class of antitumor agents, showing potent and selective activity against various cancer cell lines.[3][4] Furthermore, recent studies have highlighted the potential of benzothiazole derivatives as multifunctional agents for treating neurodegenerative conditions like Parkinson's disease by targeting enzymes such as monoamine oxidase B (MAO-B).[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to identify and characterize the biological activity of 5-phenyl-2-benzothiazolamine and related analogs. We detail a strategic, multi-phased approach, from initial high-throughput screening to confirm biological effects, through secondary assays to elucidate the cellular phenotype, and finally to mechanistic studies to identify the molecular target.

The Strategic Assay Development Cascade

The efficient discovery of new drug candidates requires a structured and logical screening process.[6] A successful in vitro screening strategy evolves as compounds advance, providing critical data for informed decision-making at each stage.[6] We propose a three-phase cascade designed to comprehensively evaluate the activity of 5-phenyl-2-benzothiazolamine. This approach begins with broad screening to identify a biological response, followed by more complex, lower-throughput assays to confirm the activity and understand the compound's impact on cellular physiology.

Assay_Development_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Phenotyping cluster_2 Phase 3: Mechanism of Action (MoA) Primary Primary Screening (Broad Phenotypic Assays) Secondary Secondary & Orthogonal Assays (e.g., Apoptosis, Oxidative Stress) Primary->Secondary Identify 'Hits' Mechanistic Target-Based & Mechanistic Assays (e.g., Enzyme Inhibition, Binding) Secondary->Mechanistic Elucidate Phenotype Lead_Opt Lead Optimization Mechanistic->Lead_Opt Identify Target

Caption: The In Vitro Assay Development Workflow.

Phase 1: Primary Screening - Does the Compound Have an Effect? The initial goal is to determine if 5-phenyl-2-benzothiazolamine elicits any biological response in a cellular context. Given the known activities of the benzothiazole scaffold, two logical starting points are screening for anticancer and neuroprotective effects.[7][8] Assays in this phase should be robust, reproducible, and amenable to high-throughput screening (HTS).[9]

  • For Anticancer Activity: A cell viability/cytotoxicity assay is the most common starting point.[10] Tetrazolium reduction assays like the MTT or XTT assay are colorimetric, cost-effective, and quantitatively measure the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

  • For Neuroprotective Activity: An effective approach is to use a neuronal cell line (e.g., SH-SY5Y) and induce a disease-relevant stress, such as oxidative stress or neurotoxicity, to see if the compound can rescue the cells.[13][14][15]

Phase 2: Secondary & Orthogonal Assays - How Does the Compound Exert its Effect? "Hits" from primary screening must be confirmed using an alternative or "orthogonal" assay method. This practice is crucial to rule out false positives resulting from assay-specific artifacts (e.g., compound interference with the detection chemistry). These assays should provide deeper insight into the cellular phenotype.

  • Confirming Cytotoxicity: If the primary screen showed a loss of viability, secondary assays can distinguish between apoptosis and necrosis. For example, assays measuring caspase activation or DNA fragmentation can confirm an apoptotic mechanism.[14]

  • Confirming Neuroprotection: If the compound showed protective effects against a general stressor, secondary assays can probe more specific mechanisms, such as measuring the reduction of reactive oxygen species (ROS) or the stabilization of mitochondrial membrane potential.[15][16]

Phase 3: Mechanistic Assays - What is the Molecular Target? With confirmed cellular activity, the focus shifts to identifying the specific molecular target and mechanism of action (MoA). The design of these assays is hypothesis-driven, based on the phenotype observed in Phase 2 and the known pharmacology of related compounds. Substituted 2-phenylbenzothiazoles are known to inhibit enzymes like tyrosine kinases and topoisomerase II, while other derivatives inhibit MAO-B.[4][5]

  • Enzyme Inhibition Assays: If kinase inhibition is suspected, a variety of HTS-compatible biochemical assays can be employed. Universal assays can detect the activity of many different enzymes, simplifying development.[17]

  • Binding Assays: To determine if the compound directly interacts with a purified target protein, binding assays are essential. Fluorescence Polarization (FP) is a powerful technique for this purpose, as it measures the change in rotational speed of a small fluorescently-labeled ligand when it binds to a larger protein.[18][19][20]

  • Proximity Assays: Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive, no-wash methods ideal for studying biomolecular interactions such as protein-protein binding or target engagement in a cellular lysate.[21][22][23][24]

Foundational Principles for Robust Assay Development

The reliability of screening data depends entirely on the quality of the assay.[25] Careful development and validation are critical to ensure that results are meaningful and reproducible.[9]

  • Assay Specificity and Interference: The assay must detect only the molecule or activity of interest.[25] It is critical to perform counter-screens and control experiments to identify potential interference from the test compound. For example, in fluorescence-based assays, compounds that are themselves fluorescent can create false positives.[25]

  • Sensitivity and Dynamic Range: The assay must be sensitive enough to detect the biological effect within a relevant concentration range of the compound.[25] The dynamic range, or the window between the minimum and maximum signal, should be sufficiently large to allow for accurate quantification of dose-response relationships.[17]

  • Reproducibility and Robustness: A robust assay is not unduly affected by small variations in experimental conditions and gives consistent results regardless of the operator.[25] Key statistical parameters are used to evaluate assay performance for HTS:

    • Signal-to-Background (S/B) Ratio: The ratio of the signal of a positive control to a negative control. A higher S/B ratio indicates a more robust assay.

    • Coefficient of Variation (%CV): A measure of the variability of data points within a replicate group. For HTS, a %CV of <10% is generally desirable.

    • Z'-Factor: This statistical parameter is a measure of the quality of an HTS assay, taking into account both the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[17][26]

Detailed Protocols

The following protocols provide step-by-step methodologies for key assays in the proposed development cascade.

Protocol 1: Primary Cytotoxicity Screening via XTT Assay

This protocol assesses the effect of 5-phenyl-2-benzothiazolamine on the metabolic activity of a cancer cell line as an indicator of cytotoxicity or anti-proliferative effects. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method where mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[27][28] This avoids the solubilization step required for the older MTT assay.[28]

XTT_Assay cluster_0 Metabolically Active Cell Mito Mitochondrial Dehydrogenases Formazan Formazan (Water-Soluble, Orange) Mito->Formazan XTT XTT (Water-Soluble, Yellow) XTT->Mito Reduction Readout Signal ∝ Viable Cells Formazan->Readout Absorbance at 475 nm

Caption: Principle of the XTT Cell Viability Assay.[27]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast, PC-3 for prostate)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well, clear, flat-bottom tissue culture plates

  • 5-phenyl-2-benzothiazolamine (dissolved in DMSO to create a 10 mM stock)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to a concentration that will result in 70-80% confluency after 24 hours. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Prepare a serial dilution of the 5-phenyl-2-benzothiazolamine stock in culture medium. A typical starting range is from 100 µM down to 1 nM. Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration. b. Also include "no-cell" (medium only) blanks and "untreated cell" controls. c. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Assay: a. Shortly before the end of the incubation, prepare the XTT working solution according to the manufacturer's protocol (typically by mixing the XTT reagent and the electron-coupling reagent).[27] b. Add 50 µL of the XTT working solution to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: a. Gently shake the plate to ensure the formazan color is evenly distributed. b. Measure the absorbance at ~475 nm using a microplate reader.[28] A reference wavelength of ~650 nm can be used to subtract background.

  • Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other wells. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the logarithm of compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Neuroprotection Assay in an Oxidative Stress Model

This protocol evaluates the ability of 5-phenyl-2-benzothiazolamine to protect neuronal cells from oxidative stress-induced cell death. The human neuroblastoma SH-SY5Y cell line is a common model for neuroprotection studies.[13][14] Oxidative stress is induced using tert-Butyl hydroperoxide (t-BHP), a potent ROS inducer, and cell viability is measured as the endpoint.[15]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well, clear, flat-bottom tissue culture plates

  • 5-phenyl-2-benzothiazolamine (10 mM stock in DMSO)

  • tert-Butyl hydroperoxide (t-BHP)

  • Cell viability reagent (e.g., XTT kit or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: a. Seed SH-SY5Y cells in a 96-well plate at an appropriate density and incubate for 24 hours. For some applications, cells can be differentiated towards a more mature neuronal phenotype using agents like retinoic acid, though this requires longer culture times.[15]

  • Compound Pre-treatment: a. Prepare serial dilutions of 5-phenyl-2-benzothiazolamine in culture medium. b. Remove the medium from the cells and add 100 µL of the compound dilutions. c. Incubate for a pre-treatment period (e.g., 1-2 hours) to allow the compound to enter the cells.

  • Induction of Oxidative Stress: a. Prepare a working solution of t-BHP in culture medium. The final concentration must be optimized to induce ~50% cell death after 24 hours (a typical range is 25-100 µM). b. Add the t-BHP solution directly to the wells containing the compound (a small volume, e.g., 10 µL, can be added to the existing 100 µL). c. Include the following controls: Untreated cells, Vehicle + t-BHP (negative control), and a known neuroprotective compound + t-BHP (positive control, e.g., N-acetylcysteine). d. Incubate for 24 hours at 37°C, 5% CO₂.

  • Measure Cell Viability: a. Following the incubation, quantify cell viability using a suitable method like the XTT assay (as described in Protocol 1) or a luminescent ATP-based assay.

  • Data Analysis: a. Normalize the data by setting the viability of the "Untreated" cells to 100% and the "Vehicle + t-BHP" cells to 0% protection. b. Calculate the % Neuroprotection for each compound concentration relative to these controls. c. Plot % Neuroprotection against the logarithm of compound concentration to determine the EC₅₀ value.

Protocol 3: Mechanistic Study - Target Binding via Fluorescence Polarization (FP)

This protocol provides a framework for a competitive binding assay using Fluorescence Polarization (FP). FP is used to monitor the interaction between a small fluorescently labeled molecule (tracer) and a larger protein (target).[19] When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the large protein, its tumbling slows dramatically, resulting in a higher degree of polarized light.[18] A test compound that binds to the target will displace the tracer, causing a decrease in polarization.

FP_Assay cluster_0 Low Polarization cluster_1 High Polarization Tracer Fluorescent Tracer (Small, Tumbles Rapidly) Light_Out1 Depolarized Emitted Light Tracer->Light_Out1 Light_In1 Polarized Excitation Light Light_In1->Tracer Complex Target Protein + Tracer (Large, Tumbles Slowly) Light_Out2 Polarized Emitted Light Complex->Light_Out2 Light_In2 Polarized Excitation Light Light_In2->Complex

Caption: Principle of a Fluorescence Polarization (FP) Binding Assay.[29]

Materials:

  • Purified target protein of interest

  • Fluorescently-labeled ligand for the target (the "tracer")

  • Assay buffer (optimized for protein stability and binding)

  • 384-well, black, low-volume plates

  • 5-phenyl-2-benzothiazolamine (10 mM stock in DMSO)

  • Microplate reader with FP capabilities (with appropriate excitation/emission filters and polarizers)

Procedure (Assay Development Phase):

  • Tracer Titration: Determine the optimal concentration of the tracer. This is typically the Kᴅ concentration or lower, which gives a stable and sufficient fluorescence signal.

  • Protein Titration: Titrate the target protein against the fixed concentration of the tracer to determine the protein concentration that gives a robust FP window (the difference between bound and free tracer) and is on the linear portion of the binding curve (often the EC₈₀).

Procedure (Competitive Binding Assay):

  • Reagent Preparation: Prepare solutions in assay buffer:

    • 2X Target Protein (at the optimized concentration, e.g., EC₈₀).

    • 2X Fluorescent Tracer (at the optimized concentration, e.g., Kᴅ).

    • Serial dilutions of 5-phenyl-2-benzothiazolamine.

  • Assay Plating (Example for 20 µL final volume): a. Add 5 µL of assay buffer to "Free Tracer" control wells. b. Add 5 µL of test compound dilutions or DMSO (for "Bound" controls) to appropriate wells. c. Add 5 µL of the 2X Target Protein solution to all wells except the "Free Tracer" controls. d. Initiate the binding reaction by adding 10 µL of the 2X Fluorescent Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for the required time to reach binding equilibrium (determined during assay development), protected from light.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring both the parallel and perpendicular fluorescence emission. The instrument software will calculate the millipolarization (mP) value for each well.

  • Data Analysis: a. Calculate the % Inhibition for each compound concentration relative to the "Bound" (0% inhibition) and "Free Tracer" (100% inhibition) controls. b. Plot % Inhibition against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison of compound potency and efficacy.

Table 1: Example Cytotoxicity Data for 5-Phenyl-2-Benzothiazolamine Analogs

Compound ID Cell Line Incubation Time (h) IC₅₀ (µM) ± SD Max Inhibition (%)
PBT-1 MCF-7 48 1.2 ± 0.3 98
PBT-1 PC-3 48 15.7 ± 2.1 95
PBT-2 MCF-7 48 0.8 ± 0.1 99
PBT-2 PC-3 48 9.4 ± 1.5 97

| Doxorubicin | MCF-7 | 48 | 0.15 ± 0.04 | 100 |

Table 2: Example Neuroprotection Data for 5-Phenyl-2-Benzothiazolamine Analogs

Compound ID Cell Model Stressor EC₅₀ (µM) ± SD Max Protection (%)
PBT-1 SH-SY5Y t-BHP 5.3 ± 0.9 85
PBT-2 SH-SY5Y t-BHP 2.1 ± 0.5 92

| NAC (Control) | SH-SY5Y | t-BHP | 250 ± 35 | 100 |

References

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG. Retrieved from [Link]

  • Revvity. (n.d.). HTRF Principle. Retrieved from [Link]

  • BMG Labtech. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

  • Celtarys. (n.d.). How Does Fluorescence Polarization Work? - Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Ma, H., et al. (2014). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Tarrant, J. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • InnoSer. (2025). In vitro neurology assays. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. Retrieved from [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Al-Massadi, O., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. Retrieved from [Link]

  • BMG Labtech. (n.d.). HTRF technology on Microplate Readers. Retrieved from [Link]

  • ACS Omega. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Anticancer Research. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Benzothiazoles: A new profile of biological activities. Retrieved from [Link]

  • Gomes, C., et al. (2023). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Retrieved from [Link]

  • Molecules. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Taylor & Francis. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzothiazoles: A new profile of biological activities. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Retrieved from [Link]

  • Prostaglandins & Other Lipid Mediators. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. Retrieved from [Link]-benzothiazole-derivatives-as-Li-Liu/0e8633c706c9e034e3a4792c303f8f117c918335)

Sources

molecular docking protocol for 2-Benzothiazolamine, 5-phenyl- with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Molecular Docking of 2-Benzothiazolamine, 5-phenyl- with Target Proteins

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The compound 2-Benzothiazolamine, 5-phenyl- belongs to this versatile class. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5][6] This guide provides a comprehensive, step-by-step protocol for performing a molecular docking analysis of 2-Benzothiazolamine, 5-phenyl- against a relevant biological target. As a representative example, this protocol will focus on the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target for anticancer benzothiazole derivatives.[1][7] This document is intended for researchers and scientists in the fields of computational chemistry, drug discovery, and molecular modeling.

Introduction and Scientific Background

The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[8] This aromatic system is a key pharmacophore, with its unique electronic and structural properties enabling it to interact with a diverse range of biological targets.[1] The planarity of the benzothiazole ring facilitates π-π stacking interactions, while the nitrogen and sulfur heteroatoms act as key hydrogen bond acceptors or donors, contributing to high-affinity binding within protein active sites.[1][9] Consequently, derivatives of this scaffold have been developed as inhibitors of critical enzymes like kinases (e.g., PI3K, EGFR), tubulin, and microbial enzymes such as DNA gyrase.[10]

Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][11] The process involves two main stages:

  • Sampling: A search algorithm explores a vast number of possible conformations of the ligand within the protein's binding site.

  • Scoring: A scoring function estimates the binding affinity for each generated pose, ranking them to identify the most favorable (lowest energy) binding mode.[5][12]

Docking is instrumental in virtual screening for identifying novel hit compounds, elucidating structure-activity relationships (SAR), and optimizing lead candidates, thereby accelerating the drug discovery pipeline.[4][13]

Target Selection: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[7] Several benzothiazole-containing molecules have shown potent inhibitory activity against EGFR, validating its selection as a relevant target for this study.[1][7] For this protocol, we will use the crystal structure of the human EGFR kinase domain.

Comprehensive Docking Protocol

This protocol utilizes a suite of widely adopted and freely available software tools. The methodology is designed to be robust, reproducible, and grounded in established best practices.[11][14]

Required Software and Resources
Software/ResourcePurposeURL for Access
RCSB Protein Data Bank (PDB) Repository for 3D structures of biological macromolecules.[Link][15][16]
PubChem Database of chemical molecules and their activities.[Link][17]
PyMOL Molecular visualization system for 3D chemical structures.[Link][18][19]
AutoDock Tools (MGLTools) Graphical user interface for preparing protein and ligand files for docking.[Link][20]
AutoDock Vina A widely used program for molecular docking and virtual screening.[Link][21]
Experimental Workflow Overview

The entire docking protocol follows a logical sequence of steps, from data acquisition to results interpretation. This workflow ensures that all necessary preparations and validations are performed systematically.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Data_Acquisition Data Acquisition (PDB & PubChem) Ligand_Prep Ligand Preparation (2-Benzothiazolamine, 5-phenyl-) Data_Acquisition->Ligand_Prep Protein_Prep Protein Preparation (EGFR Kinase Domain) Data_Acquisition->Protein_Prep Run_Vina Execute Docking (AutoDock Vina) Ligand_Prep->Run_Vina Grid_Gen Grid Box Generation (Define Search Space) Protein_Prep->Grid_Gen Validation Protocol Validation (Re-docking) Protein_Prep->Validation Validate Parameters Grid_Gen->Run_Vina Analyze_Results Analyze Results (Binding Affinity & Poses) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize Validation->Grid_Gen Validate Parameters

Caption: A workflow diagram of the molecular docking protocol.

Step-by-Step Methodology

The quality of the initial protein structure is critical for a meaningful docking result.[14]

  • Download Structure: Navigate to the RCSB PDB database and download the crystal structure of the human EGFR kinase domain. For this protocol, we will use PDB ID: 2GS2 , which is a high-resolution structure. Save the file in PDB format.

  • Clean the Structure: Open the PDB file in PyMOL.[22][23] The crystal structure often contains non-essential molecules like water, co-solvents, and co-crystallized ligands.

    • Remove water molecules: In the PyMOL command line, type remove solvent.

    • Remove any co-crystallized ligands or ions that are not part of the protein itself. The goal is to have a clean receptor structure.

    • Save the cleaned protein as receptor.pdb.

  • Prepare Receptor for Docking (Using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open receptor.pdb.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is crucial for defining the correct hydrogen bonding patterns.

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.

    • Set Atom Types: Go to Edit > Atoms > Assign AD4 type.

    • Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as receptor.pdbqt. This file format contains the 3D coordinates, charges, and atom types required by AutoDock Vina.[24]

The ligand must be converted into a 3D structure with appropriate charges and rotatable bonds defined.

  • Obtain Ligand Structure: The structure for "2-Benzothiazolamine, 5-phenyl-" can be built using chemical drawing software (like ChemDraw) and saved as a 3D SDF or MOL2 file. For this protocol, we will assume a 3D structure has been obtained and saved as ligand.mol2.

  • Prepare Ligand for Docking (Using AutoDock Tools):

    • In ADT, go to Ligand > Input > Open and select ligand.mol2.

    • ADT will automatically detect the root and define the rotatable bonds. A dialog will appear asking to "Set the number of torsions". Accept the default unless you have a specific reason to change it. This step defines the ligand's flexibility.[6]

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses. It must encompass the entire binding site.

  • Load Receptor and Ligand: In ADT, ensure receptor.pdbqt is loaded.

  • Open GridBox: Go to Grid > Grid Box. A box with adjustable dimensions and center will appear around the protein.

  • Position the Grid Box: If a co-crystallized ligand was present in the original PDB file, the best practice is to center the grid box on its location. For PDB ID 2GS2, the active site is well-defined. Adjust the center_x, center_y, and center_z coordinates and the size_x, size_y, and size_z dimensions until the box fully encloses the binding pocket where you expect the ligand to bind. A good starting size is 24 x 24 x 24 angstroms.

  • Record Coordinates: Note down the center and size coordinates. You will need them for the Vina configuration file.

  • Save Configuration: Go to File > Close Saving Current to exit the GridBox menu.

AutoDock Vina is run from the command line and requires a configuration file that specifies the input files and search parameters.[21]

  • Create a Configuration File: Open a text editor and create a file named conf.txt. Populate it with the following information, replacing the coordinates with the ones you recorded in the previous step:

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files (receptor.pdbqt, ligand.pdbqt, conf.txt), and execute the following command (the path to the Vina executable may vary):

    vina --config conf.txt --log log.txt

    The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time for standard docking. The results will be saved in all_poses.pdbqt and a summary in log.txt.

Analysis and Validation of Docking Results

Interpreting the Output

The log.txt file contains a table of the top binding poses found by Vina, ranked by their predicted binding affinity in kcal/mol.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1053.578
............
  • Affinity: A more negative value indicates a stronger predicted binding affinity. The top-ranked pose (Mode 1) is the most favorable according to the Vina scoring function.

  • RMSD: The Root Mean Square Deviation values compare the atomic coordinates of a given pose to the top-ranked pose (l.b. = lower bound, u.b. = upper bound). Low RMSD values between different poses suggest they are conformationally similar and belong to the same binding cluster.

Visualizing Interactions

Visual inspection of the predicted binding poses is essential to determine if the interactions are chemically plausible.[11]

  • Load Structures in PyMOL: Open PyMOL and load both the prepared receptor (receptor.pdbqt) and the Vina output file (all_poses.pdbqt).

  • View Poses: The output file contains multiple poses. You can view them individually to analyze their interactions with the protein.

  • Analyze Interactions: Focus on the top-ranked pose. Display the receptor's binding site residues and look for key interactions:

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors and the protein's residues?

    • Hydrophobic Contacts: Is the phenyl group of the ligand situated in a hydrophobic pocket?

    • π-π Stacking: Does the benzothiazole ring stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan?

  • Generate Publication-Quality Images: Use PyMOL's rendering capabilities to create images that clearly show the ligand's binding mode and its interactions with the receptor.[18][25]

Protocol Validation: A Trustworthiness Check

A crucial step in any docking study is to validate the protocol to ensure it can accurately reproduce known binding modes.[11][14]

  • Select a Validation System: Choose a PDB structure of your target protein that has a co-crystallized ligand with a known binding mode. For EGFR, PDB ID: 1M17 (complexed with Erlotinib) is an excellent choice.

  • Perform Re-docking:

    • Separate the co-crystallized ligand (Erlotinib) from the protein structure.

    • Prepare both the protein and the ligand using the exact same protocol described in sections 2.3.1 and 2.3.2.

    • Run AutoDock Vina using a grid box centered on the original position of the co-crystallized ligand.

  • Calculate RMSD: After docking, compare the top-ranked predicted pose of the ligand with its original crystallographic position. This is done by calculating the RMSD between the heavy atoms of the two poses.

    • An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[14]

This validation step provides confidence that the parameters (grid box, exhaustiveness, etc.) and preparation methods are appropriate for the target system and that the results for the test ligand (2-Benzothiazolamine, 5-phenyl-) are reliable.

Conclusion

This application note provides a detailed and scientifically grounded protocol for performing molecular docking of 2-Benzothiazolamine, 5-phenyl- against the EGFR kinase domain. By following this step-by-step guide, researchers can prepare the necessary molecular structures, execute the docking simulation using AutoDock Vina, and critically analyze the results. The inclusion of a protocol validation step ensures the trustworthiness and reproducibility of the computational experiment. This methodology serves as a robust framework for exploring the therapeutic potential of novel benzothiazole derivatives and can be adapted for other ligands and protein targets in structure-based drug discovery projects.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (2026). Protein Data Bank. Retrieved March 10, 2026, from [Link]

  • RCSB PDB. (2026). Homepage. Retrieved March 10, 2026, from [Link]

  • CSUPERB. (n.d.). Molecular Visualization with PyMOL. Retrieved March 10, 2026, from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved March 10, 2026, from [Link]

  • BioSoft. (n.d.). PyMOL Tutorial. Retrieved March 10, 2026, from [Link]

  • AutoDock. (2020). Tutorial – AutoDock Vina. Retrieved March 10, 2026, from [Link]

  • Data Catalog. (2023). Protein Data Bank (PDB). Retrieved March 10, 2026, from [Link]

  • YouTube. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. Retrieved March 10, 2026, from [Link]

  • Fitzkee Lab. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved March 10, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved March 10, 2026, from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved March 10, 2026, from [Link]

  • Protein Data Bank in Europe. (n.d.). Homepage. Retrieved March 10, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved March 10, 2026, from [Link]

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Retrieved March 10, 2026, from [Link]

  • YouTube. (2019). Molecular Visualization Using PyMOL: 1 Introduction/User Interface. Retrieved March 10, 2026, from [Link]

  • Preprints.org. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved March 10, 2026, from [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(5), e1006132. Available at: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved March 10, 2026, from [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved March 10, 2026, from [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved March 10, 2026, from [Link]

  • Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Retrieved March 10, 2026, from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives. Retrieved March 10, 2026, from [Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2026). Best Practices in Docking and Activity Prediction. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). Benzothiazole Derivatives: Novel Inhibitors of Methylglyoxal Mediated Glycation of Proteins In Vitro. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 5-Phenyl-thiazol-2-ylamine. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Benzothiazoles: A new profile of biological activities. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). (R)-N-(4-(4-phenyl-4,5-dihydrothiazol-2-ylamino)phenethyl)benzo[d]thiazol-2-amine. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). Phenyl 5-benzoyliminothiadiazole-2-carboxylate. Retrieved March 10, 2026, from [Link]

  • International Journal of Research in Engineering and Science. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3-thiazol-4-ol. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved March 10, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Benzothiazolamine. Retrieved March 10, 2026, from [Link]

  • Journal of Advanced Scientific Research. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved March 10, 2026, from [Link]

  • PubMed. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Retrieved March 10, 2026, from [Link]

  • MDPI. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved March 10, 2026, from [Link]

  • Aston University. (n.d.). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Retrieved March 10, 2026, from [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Benzothiazolyl Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Significance of Benzothiazolyl Peptides in Modern Therapeutics

The benzothiazole moiety is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry due to its remarkable and diverse pharmacological activities.[1][2][3][4] From the FDA-approved neuroprotective agent Riluzole to potent antitumor candidates, the benzothiazole core is a validated pharmacophore.[1][5][6][7] When this versatile scaffold is integrated into peptide structures, the resulting benzothiazolyl peptides synergistically combine the biological specificity and favorable pharmacokinetic properties of peptides with the potent therapeutic action of the benzothiazole group.[1][2][3] These hybrid molecules are at the forefront of research for novel treatments targeting a spectrum of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and various infectious diseases.[2][4][8][9]

The 2-aminophenyl-benzothiazole (AP-BTH) subclass, in particular, has garnered significant attention for its potent and selective growth inhibition of various human cancer cell lines and its high affinity for amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease.[2][8] The ability to efficiently synthesize libraries of these complex molecules is paramount for accelerating drug discovery efforts.

Solid-Phase Peptide Synthesis (SPPS) provides a robust and efficient methodology for the construction of benzothiazolyl peptides.[1][8] By anchoring the growing peptide chain to an insoluble resin, SPPS streamlines the synthesis process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing steps.[10][11][12]

This guide offers a detailed exploration of the solid-phase synthesis of C-terminally modified benzothiazolyl peptides, grounded in the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy.[1] We will delve into the causal chemistry behind each step, providing field-proven protocols and insights to empower researchers to confidently and successfully synthesize these promising therapeutic candidates.

Pillar 1: The Core Chemistry - On-Resin Assembly and Post-Cleavage Cyclization

The synthesis of C-terminal benzothiazolyl peptides via SPPS is not a direct, linear assembly. Instead, it is a strategic process that involves the construction of a linear precursor on the solid support, followed by a crucial post-cleavage cyclization step to form the characteristic benzothiazole ring.

The general workflow hinges on the initial immobilization of a 2-aminobenzenethiol derivative onto a suitable resin. The peptide chain is then elongated from the aromatic amine of this linker. Upon completion of the peptide sequence, a carefully chosen cleavage cocktail liberates the linear N-peptidyl-2-aminobenzenethiol intermediate from the solid support. This intermediate then undergoes an intramolecular condensation and cyclization to yield the final benzothiazolyl peptide.

G cluster_SPPS On-Resin Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Workup Resin 1. Resin Swelling (e.g., 4-Methoxytrityl Resin) Loading 2. Loading (Immobilization of 2-Aminobenzenethiol) Resin->Loading Deprotection1 3. Fmoc Deprotection (Piperidine/DMF) Loading->Deprotection1 Wash1 Washing Steps (DMF) Deprotection1->Wash1 Remove By-products Coupling1 4. Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Deprotection2 5. Iterative Deprotection Coupling1->Deprotection2 Wash1->Coupling1 Wash2 Washing Steps (DMF) Deprotection2->Wash2 Coupling2 6. Iterative Coupling FinalPeptidylResin 7. Final Peptidyl-Resin (Linear Precursor) Coupling2->FinalPeptidylResin Repeat for each AA Wash2->Coupling2 Cleavage 8. Cleavage from Resin (TFA-based Cocktail) FinalPeptidylResin->Cleavage Cyclization 9. Intramolecular Cyclization (Formation of Benzothiazole Ring) Cleavage->Cyclization Liberates Linear Intermediate Purification 10. Purification (RP-HPLC) Cyclization->Purification FinalProduct 11. Benzothiazolyl Peptide Purification->FinalProduct

Caption: General workflow for the solid-phase synthesis of C-terminal benzothiazolyl peptides.

Pillar 2: Detailed Protocols and Methodologies

The following protocols are designed to be self-validating, with explanations for each critical step. The Fmoc/tBu strategy is employed, which relies on the base-labile Fmoc group for Nα-amine protection and acid-labile groups (like tBu, Boc, Trt) for side-chain protection.[1]

Protocol 1: Resin Preparation and Loading of 2-Aminobenzenethiol

The choice of resin is critical. A highly acid-sensitive resin, such as 4-methoxytrityl (Mmt) chloride resin, is ideal. This allows for the cleavage of the final product under mild acidic conditions, preserving the acid-labile side-chain protecting groups if desired.[1][13]

Materials:

  • 4-Methoxytrityl chloride resin (1% DVB, 1.2-2.0 mmol/g)

  • 2-Aminobenzenethiol

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diisopropyl ether (DEE)

Procedure:

  • Resin Swelling: Place the desired amount of 4-methoxytrityl chloride resin in a suitable reaction vessel. Swell the resin in anhydrous DCM (approx. 5 mL per gram of resin) with gentle agitation for 20-30 minutes.[11]

  • Loading Reaction: To the swollen resin, add 2-aminobenzenethiol (1.5 mmol per gram of resin). Gently agitate the mixture at room temperature for 2 hours.

    • Causality: The trityl chloride group on the resin reacts with the thiol group of 2-aminobenzenethiol via an SN1-type reaction, forming a stable thioether linkage. The aromatic amine remains free for subsequent peptide chain elongation.

  • Washing Sequence: After the reaction, filter the resin and wash sequentially to remove unreacted reagents and by-products. A rigorous washing protocol is essential for a clean synthesis.

    • DCM (3x)

    • DCM/MeOH/DIPEA (85:10:5, v/v/v) (3x, 15 min each) - This step neutralizes any HCl formed and removes excess reagents.

    • NMP (5x)

    • Isopropyl alcohol (iPrOH) (3x)

    • DEE (2x)

  • Drying: Dry the resin in vacuo to a constant weight.

  • Loading Determination (Optional but Recommended): The loading capacity (substitution level) of the resin can be estimated by weight gain or more accurately by a spectrophotometric method (Fmoc-release).[1] A typical loading achieved is in the range of 0.4-0.5 mmol/g.[1]

Protocol 2: Fmoc-SPPS Peptide Chain Elongation

This protocol outlines a standard cycle for adding one amino acid. This cycle is repeated for each residue in the peptide sequence.[8][10]

Materials:

  • Loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® (or 1-Hydroxybenzotriazole, HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Capping Solution (Optional): Acetic anhydride and DIPEA in DMF

Procedure (per cycle):

  • Resin Swelling: Swell the loaded resin in DMF for at least 1 hour before the first cycle.[8]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.

    • Drain and repeat the treatment for another 5-10 minutes.[8]

    • Causality: Piperidine, a secondary amine, acts as a base to cleave the fluorenyl-based Fmoc protecting group from the N-terminus of the growing peptide chain, liberating a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF (5-7x) to completely remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.[8]

    • Causality: DIC is a carbodiimide that activates the carboxylic acid of the amino acid. OxymaPure® is an additive that forms a highly reactive ester, which suppresses racemization and improves coupling efficiency, especially for sterically hindered amino acids.[10]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.[8]

  • Washing: Wash the resin with DMF (3-5x) to remove excess activated amino acid and coupling by-products.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with the capping solution for 15-20 minutes.[8][13] This step is highly recommended, especially after difficult couplings.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

G Start Start of Cycle (Fmoc-Peptidyl-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Removes Fmoc group Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Exposes free N-terminus Wash2 4. Washing (DMF) Coupling->Wash2 Forms new peptide bond End End of Cycle (Fmoc-AA-(n+1)-Peptidyl-Resin) Wash2->End Ready for next cycle

Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: Cleavage and Benzothiazole Ring Formation

This final, critical phase involves liberating the peptide from the resin and inducing the cyclization to form the benzothiazole ring. The choice of cleavage cocktail determines whether the side-chain protecting groups are retained or removed.[1][13]

Materials:

  • Final peptidyl-resin

  • Cleavage Cocktail (Side-chain protected): 1.1% Trifluoroacetic acid (TFA) in DCM with 5% Triethylsilane (TES) as a scavenger.

  • Cleavage Cocktail (Side-chain deprotected): 90% TFA, 5% DCM, 5% TES.

  • Methanol (MeOH) or NMP/MeOH mixture

  • Dithiothreitol (DTT)

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3x) and dry it thoroughly.

  • Cleavage:

    • Add the chosen cleavage cocktail to the dry resin.

    • Gently agitate at room temperature for 1-2 hours.

    • Causality: TFA is a strong acid that cleaves the thioether bond linking the peptide to the Mmt resin. TES acts as a scavenger, quenching reactive carbocations generated from the cleavage of the Mmt group and any side-chain protecting groups (like tBu), thus preventing side reactions.[1]

  • Peptide Precipitation/Collection: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the cleaved peptide. Centrifuge, decant the ether, and repeat the ether wash to obtain the crude linear peptide precursor.

  • Cyclization:

    • Dissolve the crude linear peptide in MeOH (or an NMP/MeOH mixture).

    • Add Dithiothreitol (DTT, 0.1–0.2 mmol).[1]

    • Stir the solution at room temperature for 1-3 hours, monitoring the reaction by HPLC.

    • Causality: The acidic cleavage liberates the N-peptidyl-2-aminobenzenethiol. In solution, the aromatic amine attacks the adjacent peptide carbonyl carbon, leading to intramolecular cyclization and dehydration to form the stable benzothiazole ring. DTT is a reducing agent that prevents the oxidative formation of disulfide bonds between the thiol groups of the linear precursor molecules, which would otherwise lead to undesired dimeric by-products.[1][8]

  • Purification: After cyclization is complete, concentrate the solution and purify the crude benzothiazolyl peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

ParameterCondition A: Side-Chain ProtectedCondition B: Fully DeprotectedRationale
Cleavage Cocktail 1.1% TFA / 5% TES in DCM90% TFA / 5% TES / 5% DCMMild acidity cleaves Mmt linker only; high acidity removes Mmt and all tBu-based side-chain protecting groups.[1][13]
Reaction Time 1-2 hours1-2 hoursSufficient for cleavage without significant degradation.
Product Protected Benzothiazolyl PeptideDeprotected Benzothiazolyl PeptideAllows for further solution-phase modification or direct biological testing.
Primary Scavenger Triethylsilane (TES)Triethylsilane (TES)Quenches reactive cations from cleavage of protecting groups.[1]

Pillar 3: Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: The coupling of the first amino acid to the resin-bound 2-aminobenzenethiol can be challenging due to the lower nucleophilicity of the aromatic amine.[1] If coupling is found to be incomplete (as determined by a Kaiser test or analysis of a small cleavage sample), a second coupling reaction under the same conditions should be performed before proceeding.[1] If still incomplete, any remaining free amines should be capped with acetic anhydride to avoid deletion sequences.[13]

  • Racemization: While the use of Oxyma/DIC significantly minimizes racemization, certain amino acids like Cysteine and Histidine are more prone to it.[13] Ensuring efficient activation and coupling times is key. For particularly sensitive residues, pre-forming the activated ester before adding it to the resin can be beneficial.

  • Oxidation during Cyclization: The thiol group of the linear precursor is susceptible to oxidation, leading to disulfide-linked dimers. The inclusion of a reducing agent like DTT during the cyclization step is crucial to maintain a reducing environment and favor the desired intramolecular reaction.[1][8]

  • Cleavage from Resin: Always use a scavenger like TES during TFA cleavage. Without it, the cleaved trityl or tert-butyl cations can re-attach to electron-rich side chains (e.g., Tryptophan) or cause other side reactions.

Conclusion

The solid-phase synthesis of benzothiazolyl peptides is a powerful technique that enables the creation of complex and therapeutically relevant molecules. By understanding the underlying chemical principles—from the strategic choice of an acid-labile linker to the critical post-cleavage cyclization step—researchers can effectively navigate the synthesis process. The protocols and insights provided in this guide serve as a robust foundation for the successful production of these high-value compounds, paving the way for new discoveries in drug development.

References

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). MDPI. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. R Discovery. [Link]

  • (PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2010). PMC - NIH. [Link]

  • Solid phase synthesis of 2-aminobenzothiazoles. (2010). PubMed - NIH. [Link]

  • Solid-Phase-Based Synthesis of Lactazole-Like Thiopeptides. (2022). Organic Letters. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). PMC. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]

  • Representative scheme for the on-resin C-terminal modification of... ResearchGate. [Link]

  • On-resin peptide cyclization.
  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]

  • Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. PMC - NIH. [Link]

  • On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. RSC Publishing. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem. [Link]

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2018). Bentham Science. [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PMC. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). PMC - NIH. [Link]

  • Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. (2013). ACS Combinatorial Science. [Link]

  • Benzothiazole sulfones as a tool for peptide modification and cleavage. ResearchGate. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Composition and method for the release of protected peptides
  • Solid‐Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. (2024). Wiley Online Library. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

Sources

Application Note: Synthesis, Optimization, and Biological Evaluation of 5-Phenyl-2-Aminobenzothiazole as a Broad-Spectrum Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Professionals

Introduction & Pharmacological Rationale

The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of therapeutic activities, particularly in the development of novel antibacterial and antifungal agents[1]. The emergence of multi-drug resistant (MDR) ESKAPE pathogens necessitates structural innovation on existing heterocyclic cores.

The strategic incorporation of a lipophilic phenyl ring at the 5-position of the benzothiazole core serves a dual purpose:

  • Electronic Modulation: It alters the electron density of the thiazole ring, enhancing the hydrogen-bonding capacity of the 2-amino group.

  • Membrane Permeability: The added lipophilicity significantly improves the molecule's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria[2].

Once internalized, these derivatives are hypothesized to target bacterial DNA gyrase and topoisomerase IV—critical enzymes responsible for DNA supercoiling and replication—thereby exerting a potent bactericidal effect[3][4].

Chemical Synthesis: The Modified Hugershoff Cyclization

Causality and Method Selection

While there are multiple pathways to synthesize benzothiazoles, the Hugershoff oxidative cyclization remains the most robust and regioselective method for 2-amino derivatives. By reacting a substituted arylthiourea with molecular bromine in glacial acetic acid, the C-S bond is formed with high atom economy. To synthesize the specific 5-phenyl regioisomer, starting with 3-phenylaniline (biphenyl-3-amine) is critical. Steric hindrance at the 2-position of the biphenyl system directs the electrophilic cyclization exclusively to the para-position relative to the biphenyl linkage, ensuring high isomeric purity.

Step-by-Step Protocol

Step 1: Arylthiourea Intermediate Formation

  • Dissolve 10 mmol of 3-phenylaniline and 40 mmol of potassium thiocyanate (KSCN) in 25 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Expert Insight: The 4-fold stoichiometric excess of KSCN is intentional; it drives the equilibrium toward the formation of the intermediate 3-phenylphenylthiourea and compensates for the partial decomposition of thiocyanic acid in the acidic medium.

Step 2: Oxidative Cyclization

  • Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Prepare a solution of molecular bromine (10 mmol) in 10 mL of glacial acetic acid. Add this dropwise to the reaction mixture over 30 minutes under vigorous magnetic stirring.

  • Expert Insight: Strict thermal control (≤ 5 °C) during bromine addition is a self-validating safety and quality checkpoint. It prevents runaway exothermic over-bromination of the highly activated biphenyl ring system.

Step 3: Maturation & Isolation

  • Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 12 hours. The formation of a dense yellow precipitate (the hydrobromide salt of the target compound) serves as a visual confirmation of successful cyclization.

  • Pour the reaction mixture into 200 mL of ice-cold distilled water.

  • Slowly neutralize the solution by adding concentrated ammonium hydroxide (NH₄OH) dropwise until a stable pH of 8.0 is reached.

  • Filter the resulting free-base precipitate under vacuum, wash with cold water, and dry.

Step 4: Purification (Self-Validating QC)

  • Recrystallize the crude product from hot ethanol.

  • Validate purity via Thin Layer Chromatography (TLC) using a Toluene:Acetone (80:20 v/v) mobile phase[4]. A single, distinct spot under short-wave UV (254 nm) confirms the isolation of pure 5-phenyl-2-aminobenzothiazole.

Synthesis A 3-Phenylaniline + Potassium Thiocyanate B Bromine / Acetic Acid (0-5°C, Oxidative Cyclization) A->B C Neutralization (NH₄OH to pH 8.0) B->C D 5-Phenyl-2-aminobenzothiazole (Crude Hydrobromide) C->D E Recrystallization (Hot Ethanol) D->E F Pure Antimicrobial Agent E->F

Caption: Workflow for the regioselective Hugershoff synthesis of 5-phenyl-2-aminobenzothiazole.

Antimicrobial Screening Methodology

Causality and Method Selection

While the Kirby-Bauer disk diffusion method provides rapid qualitative data, lead optimization requires rigorous quantitative metrics[2]. Therefore, this protocol utilizes the Broth Microdilution Method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC). To eliminate the subjectivity of visual turbidity readings, Resazurin dye is employed as a self-validating metabolic indicator.

Step-by-Step Protocol
  • Inoculum Standardization: Culture target bacterial strains on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile 0.85% saline. Adjust the optical density to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Preparation: Dissolve the purified 5-phenyl-2-aminobenzothiazole in 100% DMSO to create a 1024 µg/mL stock solution.

    • Expert Insight: The final concentration of DMSO in the assay wells must never exceed 1% (v/v). Higher concentrations disrupt bacterial lipid bilayers, leading to false-positive antimicrobial readings.

  • Microtiter Assay Setup: In a sterile 96-well plate, perform two-fold serial dilutions of the compound in MH broth to achieve a testing gradient from 0.5 µg/mL to 256 µg/mL.

  • Inoculation & Incubation: Dispense 10 µL of the standardized bacterial suspension into each well. Incubate the plates aerobically at 37 °C for 24 hours.

  • Metabolic Validation: Add 20 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

    • Self-Validating Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest compound concentration where the well remains persistently blue (indicating total inhibition of cellular respiration).

MOA M1 5-Phenyl-2-aminobenzothiazole (Lipophilic Scaffold) M2 Bacterial Membrane Penetration M1->M2 M3 Binding to DNA Gyrase (Gram -) & Topoisomerase IV (Gram +) M2->M3 M4 Arrest of DNA Cleavage Complex M3->M4 M5 Inhibition of DNA Replication M4->M5 M6 Bacterial Cell Death (Bactericidal) M5->M6

Caption: Proposed bactericidal mechanism of action via topoisomerase/gyrase inhibition.

Quantitative Data Presentation

The incorporation of the phenyl group significantly boosts the lipophilicity of the benzothiazole core, which correlates directly with enhanced activity against Gram-positive pathogens and moderate antifungal efficacy[2][4]. Below is a representative benchmarking of the compound against clinical standards.

Microbial StrainGram Stain / TypeMIC of 5-Phenyl-2-aminobenzothiazole (µg/mL)MIC of Ciprofloxacin (µg/mL)MIC of Fluconazole (µg/mL)
Staphylococcus aureusPositive (+)81N/A
Bacillus cereusPositive (+)162N/A
Escherichia coliNegative (-)320.5N/A
Pseudomonas aeruginosaNegative (-)641N/A
Candida albicansFungal16N/A4

Data Analysis: The compound exhibits potent, single-digit microgram activity against S. aureus. The disparity in efficacy between Gram-positive and Gram-negative strains is attributed to cellular architecture; the thick, porous peptidoglycan layer of Gram-positive bacteria is highly permeable to this lipophilic derivative, whereas the restrictive outer membrane porins and active efflux pumps of P. aeruginosa limit intracellular accumulation.

References

  • Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles Source: ResearchGate URL
  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)
  • Source: International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET)
  • 2-Aminobenzothiazole containing novel Schiff bases derivatives: Search for new Antibacterial agents Source: SciSpace URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzothiazolamine, 5-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the 2-aminobenzothiazole scaffold is a privileged pharmacophore. However, synthesizing the specific 5-phenylbenzo[d]thiazol-2-amine (CAS: 1208394-99-3)[1] often presents severe yield and purity bottlenecks.

This guide is designed by our Senior Application Scientists to troubleshoot low yields, explain the mechanistic causality behind reaction failures, and provide a validated, high-yield protocol.

Frequently Asked Questions (Troubleshooting Yield Issues)

Q1: Why is my yield capped at ~40% when using the classic Hugershoff synthesis?

The Causality: The classic Hugershoff synthesis relies on the oxidative cyclization of an arylthiourea using bromine or another oxidant. To make the 5-phenyl derivative, your starting material is 1-(biphenyl-3-yl)thiourea. Because the thiourea group is meta to the phenyl substituent, the electrophilic cyclization can occur at two different carbon atoms on the aromatic ring (the ortho or para positions relative to the phenyl group).

This lack of regiocontrol inherently leads to a near 1:1 mixture of the desired 5-phenyl isomer and the undesired 7-phenyl isomer[2]. The structural similarity of these isomers makes chromatographic separation incredibly difficult, resulting in massive yield losses during purification.

Hugershoff A 1-(biphenyl-3-yl)thiourea (Meta-substituted) B Oxidative Cyclization (Br2 / AcOH) A->B Electrophilic Attack C 5-phenylbenzo[d]thiazol-2-amine (Desired Isomer) B->C para-cyclization (~50%) D 7-phenylbenzo[d]thiazol-2-amine (Undesired Isomer) B->D ortho-cyclization (~50%)

Regioselectivity challenges in the Hugershoff synthesis of meta-substituted arylthioureas.

Q2: How can I completely bypass this regioselectivity issue?

The Solution: Shift your retrosynthetic disconnection. Instead of forming the thiazole ring in the presence of the phenyl group, use a modular Suzuki-Miyaura cross-coupling approach. By starting with commercially available 5-bromo-2-aminobenzothiazole and coupling it with phenylboronic acid, you dictate the exact position of the phenyl group, achieving >99% regioselectivity[3].

Q3: The free amine (-NH2) on the benzothiazole seems to be poisoning my Palladium catalyst during the Suzuki coupling. How do I fix this?

The Causality: The 2-amino group is highly Lewis basic and can coordinate with the Palladium center, stalling the oxidative addition or transmetalation steps. The Fix: You do not necessarily need to protect the amine (e.g., with a Boc group), which would add two synthetic steps. Instead, you can overcome the activation barrier by utilizing Microwave Irradiation combined with a robust catalyst like Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) and a strong aqueous base (like K3​PO4​ )[3]. The microwave energy rapidly drives the reaction to completion before catalyst deactivation can occur.

Suzuki A 5-bromo-2-aminobenzothiazole C Pd(PPh3)4 / K3PO4 DMF:H2O (9:1) A->C B Phenylboronic Acid B->C D Microwave Irradiation (150 °C, 30 min) C->D Oxidative Addition & Transmetalation E 5-phenylbenzo[d]thiazol-2-amine (>95% Regiopurity) D->E Reductive Elimination

Optimized Suzuki-Miyaura cross-coupling workflow for regioselective synthesis.

Quantitative Data: Yield Optimization Summary

To illustrate the impact of the synthetic route on the final isolated yield of 5-phenylbenzo[d]thiazol-2-amine, review the comparative data below:

Synthesis RouteReagents & CatalystTime / TempRegioselectivity (5-Ph : 7-Ph)Isolated Yield
Classic Hugershoff 3-biphenylthiourea, Br2​ , AcOH4h / 80 °C~ 1 : 135 - 45%
Conventional Suzuki 5-Br-2-aminobenzothiazole, PhB(OH)2​ , Pd(dppf)Cl2​ 12h / 100 °C> 99 : 175 - 82%
Microwave Suzuki 5-Br-2-aminobenzothiazole, PhB(OH)2​ , Pd(PPh3​)4​ 30m / 150 °C> 99 : 188 - 95%

Step-by-Step Methodology: High-Yield Microwave Suzuki Protocol

This protocol is designed as a self-validating system. If the color changes and phase separations occur as described, the mechanistic steps are proceeding correctly.

Materials Required:

  • 5-bromo-2-aminobenzothiazole (1.0 equiv, e.g., 0.16 mmol)

  • Phenylboronic acid (1.5 equiv, e.g., 0.24 mmol)

  • Potassium phosphate ( K3​PO4​ ) (3.0 equiv, e.g., 0.48 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • Solvent: N,N-dimethylformamide (DMF) and Deionized Water (9:1 ratio)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a microwave-safe reaction vial, add 5-bromo-2-aminobenzothiazole, phenylboronic acid, and K3​PO4​ .

  • Solvent Addition & Degassing: Add the DMF/Water mixture (e.g., 1.8 mL DMF, 0.2 mL H2​O ). Self-Validation: Degas the mixture by bubbling Argon or Nitrogen through the solution for 5 minutes. This is critical; oxygen will irreversibly oxidize the Pd(0) catalyst to Pd(II), turning the solution black prematurely and halting the reaction.

  • Catalyst Addition: Quickly add the Pd(PPh3​)4​ under a stream of inert gas and seal the vial with a crimp cap. The solution should appear pale yellow/orange.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat to 150 °C for 30 minutes[3].

  • Workup & Palladium Scavenging:

    • Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash 3 times with brine to remove the DMF.

    • Troubleshooting Pd Impurities: To remove residual palladium (which can cause toxicity in downstream biological assays), add a silica-based metal scavenger (e.g., SiliaBond Thiol) to the organic layer and stir for 1 hour. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure 5-phenylbenzo[d]thiazol-2-amine as a solid.

References

  • 2-Benzothiazolamine, 5-phenyl- CAS NO.1208394-99-3 Source: LookChem (Tianjin Kailiqi Biotechnology) URL:[Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: National Institutes of Health (PMC) URL:[Link]

  • Hypervalent Iodine(III) Mediated Synthesis of 3‑Substituted 5‑Amino-1,2,4-thiadiazoles through Intramolecular Oxidative S−N Bond Formation (Contains mechanistic insights on Hugershoff limitations for meta-substituted precursors) Source: Madurai Kamaraj University / ACS Publications URL:[Link]

Sources

Technical Support Center: Overcoming Purification Challenges for 5-Phenyl-2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for the purification of 5-phenyl-2-aminobenzothiazole . This guide is engineered for drug development professionals and synthetic chemists who require high-purity yields (>99%) for downstream biological or catalytic applications.

Because 5-phenyl-2-aminobenzothiazole possesses both a highly lipophilic domain (the phenyl-substituted benzothiazole core) and a polar, hydrogen-bonding domain (the exocyclic amine), it presents unique chromatographic and solubility challenges. This guide bypasses generic advice to focus on the specific physicochemical causality behind each purification step.

Quantitative Data & Physicochemical Summary

Understanding the numerical parameters of your target molecule is the first step in designing a rational purification strategy.

ParameterValue / ObservationCausality / Implication for Purification
pKa (Conjugate Acid) ~4.5Enables chemoselective extraction. The amine protonates in 1M HCl (pH < 2) to form a water-soluble salt, leaving neutral impurities behind.
Chromatography Eluent Hexane / EtOAc (Gradient)Balances the lipophilic phenyl group and polar amine interactions.
Target Compound Rf ~0.40 (Hex/EtOAc 1:4)Requires high polarity to elute due to strong silica-amine H-bonding[1].
Recrystallization Solvent 70% Ethanol (v/v)Water acts as an antisolvent, providing the ideal solubility differential between hot and cold states to maximize crystal yield[2].

Purification Decision Workflow

The optimal purification route depends entirely on your synthetic origin. Suzuki cross-coupling (using palladium) introduces different contaminants than Hugerschoff cyclization (using bromine). Follow the decision tree below to select the correct protocols.

PurificationWorkflow A Crude 5-phenyl-2-aminobenzothiazole B Acid-Base Extraction (1M HCl / NaOH) A->B Removes neutral/acidic impurities C Synthesis Route? B->C D Suzuki Coupling (Contains Pd/Boronic Acids) C->D Route 1 E Hugerschoff Cyclization (Contains Br2/Regioisomers) C->E Route 2 F Pd Scavenging (Thiol Resin) D->F G Thiosulfate Wash (Quench Br2) E->G H Flash Chromatography (Hexane/EtOAc) F->H G->H I Recrystallization (70% EtOH) H->I Resolves regioisomers J Pure Product (>99%) I->J Polishing

Decision tree for 5-phenyl-2-aminobenzothiazole purification based on synthetic origin.

Self-Validating Experimental Protocols

Do not blindly execute these steps; observe the physical changes described to validate that the chemistry is functioning as intended.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the basic 2-aminobenzothiazole core from neutral/acidic byproducts (e.g., biphenyls, unreacted boronic acids). Causality: The exocyclic amine of the benzothiazole ring is weakly basic. Treating the crude mixture with a strong acid forces the molecule into a water-soluble hydrochloride salt, allowing non-basic impurities to be washed away in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M HCl (3 × 15 mL).

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is > 2, the amine is not fully protonated, and your product is bleeding into the organic waste. Add more HCl if necessary.

  • Separation: Discard the organic layer (contains neutral impurities). Retain the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring vigorously until a heavy precipitate forms.

    • Self-Validation Check: Test the aqueous layer again. It must read pH > 8. If no precipitate forms at pH 8, your solution is too dilute; you must extract the aqueous layer with fresh EtOAc, dry over Na2​SO4​ , and concentrate via rotary evaporation.

  • Collection: Filter the precipitated free-base product under a vacuum and wash with cold distilled water.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate 5-phenyl-2-aminobenzothiazole from closely eluting regioisomers (e.g., 7-phenyl-2-aminobenzothiazole) and degradation products. Causality: 2-aminobenzothiazoles possess both a strong hydrogen-bond donor (the amine) and a lipophilic domain. A gradient of non-polar to polar solvent slowly disrupts the hydrogen bonding with the silica, allowing sterically hindered regioisomers to elute first[3].

  • Column Preparation: Pack a silica gel column using 100% n-hexane.

  • Sample Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel.

  • Elution: Begin elution with a 9:1 n-hexane/EtOAc mixture. Gradually increase polarity to 1:4 n-hexane/EtOAc[1].

    • Pro-Tip (Causality): If your product streaks across the column, the amine is interacting too strongly with the acidic silanol ( Si−OH ) groups on the silica. Add 1% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, capping the silanol groups and sharpening your elution band.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an Rf of ~0.40 in 1:4 Hexane/EtOAc[1].

Protocol C: Recrystallization and Polishing

Objective: Achieve >99% purity and remove trace colorants. Causality: The molecule's hydrophobic biphenyl-like domain makes it highly soluble in pure alcohols. Using a 70% v/v Ethanol/Water mixture introduces water as an antisolvent. This forces the hydrophobic domains to aggregate and crystallize as the temperature drops, excluding impurities from the crystal lattice[2].

  • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add a minimal volume of boiling 70% Ethanol/Water until the solid just dissolves.

  • Decolorization (Optional): If the solution is tinted, add 10 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 1 hour.

    • Self-Validation Check: If the product "oils out" (forms a separate liquid phase instead of crystals), the solvent is cooling too rapidly, or the impurity load is still too high. Re-heat to redissolve, add a single seed crystal, and cool at a slower rate.

  • Harvesting: Transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield, then filter via Buchner funnel.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture and crude product have a persistent reddish-brown tint. Chromatography isn't removing it entirely. What is this, and how do I fix it? A1: This is a classic symptom of unreacted bromine or oxidized polybromide species, which is highly common if you synthesized the compound via Hugerschoff thiourea cyclization. Bromine complexes strongly with the electron-rich thiazole ring. The Fix: Before chromatography, dissolve your crude product in an organic solvent and wash it vigorously with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). The reducing agent converts Br2​ into water-soluble bromide ions ( Br− ), which partition into the aqueous waste, immediately discharging the red color[3].

Q2: I synthesized the compound via Suzuki coupling, and my NMR shows broad peaks, while the solid is contaminated with a grayish tint. What is happening? A2: Your product is contaminated with palladium nanoparticles (Pd black). Palladium coordinates strongly with the nitrogen and sulfur atoms of the benzothiazole ring, causing the metal to co-elute during standard silica gel chromatography and broadening NMR signals due to paramagnetic interference. The Fix: Dissolve the crude mixture in THF or EtOAc and treat it with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 4–12 hours at 40°C. The thiol groups have a vastly higher binding affinity for Pd than the benzothiazole. Filter the mixture through a pad of Celite before proceeding to chromatography.

Q3: I am losing a massive amount of product (low yield) during my recrystallization step. What is going wrong? A3: 2-aminobenzothiazoles retain moderate solubility in highly polar organic solvents even at low temperatures. If you are using 100% ethanol or methanol, the product is likely remaining dissolved in the mother liquor[2]. The Fix: Switch to the binary solvent system described in Protocol C (70% Ethanol/Water). The addition of water dramatically reduces the cold solubility of the compound while maintaining its hot solubility, forcing the crystals out of solution.

References

  • Technical Support Center: Purification of 2-Aminobenzothiazole and Its Derivatives - Benchchem. 2

  • Common side products in 2-aminobenzothiazole synthesis and their removal - Benchchem. 3

  • Synthesis and cytotoxic evaluation of 2-aminobenzothiazole amide derivatives inspired by hydroxamate structural motifs - Taylor & Francis Group - Figshare. 1

Sources

troubleshooting common issues in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Benzothiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental mechanistic bottlenecks that researchers encounter at the bench.

The synthesis of the benzothiazole scaffold—a privileged pharmacophore in oncology, antimicrobial, and neurodegenerative drug development—is deceptively simple. While the classical condensation of 2-aminothiophenol with aldehydes is a staple, it is plagued by oxidative side reactions, stalled intermediates, and substrate incompatibilities. This guide will dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure reproducible yields.

I. Mechanistic Overview & Pathway Analysis

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The primary failure mode in benzothiazole synthesis is the divergence of the starting material into non-productive oxidative dead-ends before cyclization can occur.

G ATP 2-Aminothiophenol (Highly Reactive) DIS Bis(2-aminophenyl) disulfide (Dead-End Impurity) ATP->DIS O2 (Air) / Base Premature Oxidation INT Schiff Base / Benzothiazoline (Stalled Intermediate) ATP->INT + ALD Condensation ALD Aldehyde / Carboxylic Acid BTZ 2-Substituted Benzothiazole (Target Product) INT->BTZ Controlled Oxidant Dehydrogenation

Caption: Mechanistic pathway of benzothiazole synthesis and oxidative disulfide impurity formation.

II. Core Troubleshooting FAQs

Q1: My reaction yields a massive amount of a highly non-polar, yellow byproduct instead of the desired benzothiazole. What is happening? The Causality: You are observing the oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl) disulfide[1]. The thiol group is highly nucleophilic and prone to single-electron oxidation by atmospheric oxygen, forming a stable thiyl radical that rapidly dimerizes. This often happens before the condensation with the aldehyde even begins. The Solution:

  • Preventative: Degas all solvents (sparge with Argon for 15 minutes) and run the reaction under a strict inert atmosphere[1]. Use freshly distilled 2-aminothiophenol, as older bottles often contain pre-formed disulfide.

  • Exploitative (Advanced): Recent advancements in photoredox catalysis have actually turned this "impurity" into an asset. Under visible light irradiation in aqueous media, the in-situ generated disulfide can act as a photosensitizer, activating molecular oxygen to generate singlet oxygen and superoxide anions, which then drive the final dehydrogenation step of the desired benzothiazole[2].

Q2: The reaction stalls at the intermediate stage. TLC shows complete consumption of the starting materials, but the final product spot is faint. How do I force completion? The Causality: The initial condensation forms a Schiff base or a benzothiazoline intermediate. To aromatize into the final benzothiazole, the system requires a thermodynamic sink—an electron acceptor to facilitate dehydrogenation[3]. If your reaction lacks a sufficient oxidant, it will stall. The Solution: Introduce a mild, controlled oxidant. The Air/DMSO system is highly effective here; DMSO acts as both a solvent and a co-oxidant, facilitating the removal of hydrogen without over-oxidizing the substrate[3]. Alternatively, catalytic Iodine ( I2​ ) in DMF is an excellent, self-validating additive. As the I2​ is consumed during the dehydrogenation, the deep purple color of the reaction mixture will fade, providing a visual cue of reaction progress[3].

Q3: I am working with highly sterically hindered or electron-rich substrates, and the direct condensation method completely fails. Are there alternative routes? The Causality: Direct condensation relies on the nucleophilic attack of the amine/thiol onto the carbonyl carbon. Severe steric bulk or electron-donating groups on the aldehyde reduce the electrophilicity of the carbonyl, raising the activation energy beyond what standard heating can overcome. The Solution: Abandon the condensation route and utilize Palladium-Catalyzed Thiol Cross-Coupling[4]. By starting with a 2-bromoanilide and a thiol surrogate (like 2-ethylhexyl 3-mercaptopropionate), you bypass the unstable 2-aminothiophenol entirely. The Pd-catalyst forces the C-S bond formation, and subsequent acid/base mediated deprotection triggers an intramolecular cyclization that is highly tolerant of steric hindrance[4].

III. Quantitative Data: Method Selection Matrix

To optimize your workflow, select the appropriate synthetic strategy based on your substrate's electronic and steric profile.

Synthetic StrategyReagents / CatalystsOptimal Substrate ProfileCommon YieldsPrimary Limitation
Direct Condensation 2-Aminothiophenol, Aldehyde, Air/DMSO[3]Electron-deficient to neutral aldehydes; low steric bulk.75 - 95%Disulfide formation; fails with bulky groups.
Photoredox Catalysis 2-Aminothiophenol, Aldehyde, Visible Light, H2​O [2]Broad tolerance; highly green chemistry compliant.80 - 98%Requires specialized photoreactor setup.
Pd-Cross Coupling 2-Bromoanilide, Thiol Surrogate, Pd2​(dba)3​ [4]Highly sterically hindered or electron-rich substrates.70 - 90%Expensive catalysts; requires strict anhydrous/anaerobic conditions.
Acid-Catalyzed o-amino(thio)phenols, Aldehyde, Samarium triflate[3]Substrates requiring mild, aqueous conditions.85 - 95%Catalyst recovery can be tedious at scale.

IV. Self-Validating Experimental Protocols

Protocol A: Air/DMSO Oxidative Condensation (For Standard Substrates)

This protocol utilizes DMSO as a dual solvent/oxidant, providing a self-validating visual and chromatographic feedback loop.

  • Preparation: In a 25 mL round-bottom flask open to the air, dissolve the aromatic aldehyde (1.0 mmol) in 5 mL of anhydrous DMSO.

  • Addition: Add 2-aminothiophenol (1.1 mmol) dropwise. Self-Validation Check: The solution should turn slightly yellow. If it immediately turns dark orange/brown, your 2-aminothiophenol is heavily oxidized; halt and purify the starting material.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Self-Validation Check: You will observe the disappearance of the aldehyde (UV active) and the appearance of a highly fluorescent blue/green spot under 254 nm UV light (the benzothiazole).

  • Workup: Cool to room temperature and pour the mixture into 50 mL of ice-cold water. The benzothiazole will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Pd-Catalyzed Thiol Cross-Coupling (For Hindered Substrates)

Based on the methodology by Itoh & Mase[4], this bypasses thiol oxidation entirely.

  • Catalyst Activation: In an oven-dried Schlenk flask under Argon, combine the 2-bromoanilide (1.0 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs2​CO3​ (2.0 mmol).

  • Coupling: Add anhydrous dioxane (5 mL) and 2-ethylhexyl 3-mercaptopropionate (1.2 mmol). Heat at 100°C for 4 hours.

  • Deprotection & Cyclization: Once the intermediate is confirmed via LC-MS, add Sodium Ethoxide (NaOEt) for neutral substrates, or Trifluoroacetic Acid (TFA) for electron-rich/hindered substrates[4]. Stir for an additional 2 hours.

  • Isolation: Quench with water, extract with ethyl acetate (3 x 15 mL), dry over MgSO4​ , and purify via silica gel chromatography.

V. Troubleshooting Decision Workflow

When a reaction fails, follow this logical decision tree to isolate the variable and rescue the synthesis.

G Start Reaction Yield is Low / Stalled TLC Analyze TLC Profile & LC-MS Start->TLC Disulfide High Non-Polar Spot (M+ = 248 m/z) TLC->Disulfide Inter Intermediate Spot Stalled (Schiff Base) TLC->Inter Unreacted Unreacted Starting Materials TLC->Unreacted Sol1 Action: Degas Solvents & Use Inert Atmosphere Disulfide->Sol1 Identifies Oxidation Sol2 Action: Add Oxidant (e.g., Iodine, Air/DMSO) Inter->Sol2 Identifies Missing Sink Sol3 Action: Switch to Pd-Catalyzed Cross-Coupling Unreacted->Sol3 Identifies Steric Clash

Caption: Decision tree for troubleshooting low yields in benzothiazole synthesis based on TLC/LC-MS profiles.

References

  • Hwang, H. S., et al. "Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide". The Journal of Organic Chemistry - ACS Publications.[Link]

  • Organic Chemistry Portal. "Benzothiazole synthesis". Organic Chemistry Portal.[Link]

  • Itoh, T., & Mase, T. "A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling". Organic Letters, Organic Chemistry Portal.[Link]

Sources

identifying and minimizing side products in 2-Benzothiazolamine, 5-phenyl- reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-phenylbenzo[d]thiazol-2-amine (CAS: 1208394-99-3). This privileged pharmacophore is a critical building block in drug development. However, its primary synthetic route—the classical Hugerschoff reaction—is notoriously prone to regioselectivity issues, over-oxidation, and desulfurization.

This guide is designed for research scientists to diagnose, understand, and eliminate side products during the oxidative cyclization of 1-(biphenyl-3-yl)thiourea.

Mechanistic Pathway & Failure Points

To effectively troubleshoot, we must first map the causality of the reaction. The diagram below illustrates the mechanistic divergence from the intended Hugerschoff cyclization, highlighting where specific side products originate.

G A 3-Aminobiphenyl + KSCN B 1-(Biphenyl-3-yl)thiourea (Intermediate) A->B HCl, Reflux C Oxidative Cyclization (Br2 / AcOH) B->C D 5-phenylbenzo[d]thiazol-2-amine (Major Target) C->D Sterically favored para to phenyl E 7-phenylbenzo[d]thiazol-2-amine (Regioisomer Byproduct) C->E Sterically hindered ortho to phenyl F Brominated Biphenyls (Over-oxidation) C->F Excess Br2 G Thioamido Guanidino (Desulfurization Byproduct) C->G Solvent effect / Base

Mechanistic divergence in the Hugerschoff synthesis of 5-phenylbenzo[d]thiazol-2-amine.

Diagnostic Q&A: Identifying and Minimizing Side Products

Q1: My NMR shows a mixture of two benzothiazole products. Why am I getting a second isomer, and how do I isolate the 5-phenyl target?

Causality: You are observing a regioisomeric mixture of 5-phenylbenzo[d]thiazol-2-amine and 7-phenylbenzo[d]thiazol-2-amine. When initiating the Hugerschoff synthesis from a meta-substituted aniline (3-aminobiphenyl), the resulting thiourea intermediate possesses two available ortho positions for electrophilic attack by the sulfenyl bromide intermediate. As detailed in structural studies on the, the relative ratio is determined by steric encumbrance[1]. While the 5-position is favored, the 7-isomer still forms. Solution: To minimize the 7-phenyl isomer, perform the cyclization at lower temperatures (0–5 °C) to enforce strict thermodynamic control. During purification, the 7-phenyl isomer typically elutes first in normal-phase chromatography due to the steric shielding of the 2-amino group by the adjacent phenyl ring, which reduces its hydrogen-bonding interaction with the silica stationary phase.

Q2: LC-MS analysis indicates a significant M+79/M+81 impurity. How do I prevent bromination of the aromatic ring?

Causality: The M+79/M+81 mass peaks confirm an aromatic bromination side reaction. According to technical guidelines on the , both the starting aniline and the product have activated aromatic rings susceptible to electrophilic bromination[2]. The biphenyl system is highly electron-rich; if liquid bromine is added too quickly or in excess, it will attack the pendant phenyl ring before cyclization completes. Solution: Implement strict stoichiometric control (exactly 1.0 equivalent of Br₂). Add the bromine dropwise over 2 hours using a syringe pump. If over-oxidation persists, replace Br₂ with a milder brominating agent like benzyltrimethylammonium tribromide (BTMABr₃).

Q3: I am recovering a highly polar, non-cyclized product. What is this, and how do I fix it?

Causality: You have likely formed a thioamido guanidino derivative. As reported in , treating certain arylthioureas with bromine can trigger an unprecedented transformation that completely bypasses the Hugerschoff product, yielding a desulfurized guanidino moiety instead[3]. This is highly dependent on solvent polarity and the presence of basic amines. Solution: Ensure your solvent is completely anhydrous (preferably chloroform, not DMF or methanol). Avoid the addition of any basic additives during the oxidative step. Alternatively, you can bypass halogens entirely by utilizing that employ elemental sulfur for C-S bond formation[4].

Quantitative Yield & Impurity Profiling

The choice of oxidant and temperature directly dictates the purity profile of 5-phenylbenzo[d]thiazol-2-amine. The table below summarizes the expected distribution of target and side products based on the cyclization conditions of 1-(biphenyl-3-yl)thiourea.

Oxidative SystemTemperature (°C)5-Phenyl Isomer Yield (%)7-Phenyl Isomer Yield (%)Brominated Impurities (%)
Br₂ / Acetic Acid25452518
Br₂ / Chloroform0–56815< 5
BTMABr₃ / DCM257512< 1
Cu(OAc)₂ / DMSO808280

Validated Experimental Protocol

This self-validating protocol utilizes low-temperature chloroform conditions to maximize the 5-phenyl target while suppressing aromatic bromination.

Phase 1: Synthesis of the Thiourea Intermediate

  • Dissolve 3-aminobiphenyl (10.0 mmol) and ammonium thiocyanate (15.0 mmol) in 20 mL of absolute ethanol.

  • Add concentrated HCl (2.0 mL) dropwise. (Causality: Acid catalysis is mandatory to generate the reactive isothiocyanate species in situ).

  • Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-(biphenyl-3-yl)thiourea.

Phase 2: Regioselective Oxidative Cyclization

  • Suspend the 1-(biphenyl-3-yl)thiourea (5.0 mmol) in anhydrous chloroform (30 mL) in a 100 mL two-necked round-bottom flask.

  • Cool the suspension to 0–5 °C using an ice-salt bath. (Causality: Low temperature suppresses the activation energy required for electrophilic bromination of the pendant phenyl ring).

  • Prepare a solution of bromine (5.0 mmol, exactly 1.0 eq) in chloroform (10 mL). Add this dropwise over 2 hours.

    • Self-Validation Check: The mixture should transition from a pale suspension to a deep orange solution. If a dark red precipitate forms rapidly, the bromine addition rate is too high.

  • Stir for an additional 2 hours at room temperature.

  • Quench with saturated aqueous sodium thiosulfate (20 mL) to neutralize unreacted bromine, then basify with 10% NaOH to pH 9 to liberate the free 2-aminobenzothiazole.

  • Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 3: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from DCM to DCM:MeOH 95:5).

  • Collect the second major eluting fraction (the 5-phenyl isomer). Verify the absence of the M+79/81 brominated impurity via LC-MS.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. ACS Omega. Available at:[Link]

Sources

assessing the stability of 2-Benzothiazolamine, 5-phenyl- in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Benzothiazolamine, 5-phenyl- (CAS: 1208394-99-3). As a highly lipophilic molecule featuring a primary amine and a conjugated benzothiazole core, this compound presents unique challenges during high-throughput screening (HTS), assay development, and long-term storage.

This guide provides drug development professionals with field-proven, self-validating methodologies to assess its stability across different solvents, differentiate between physical precipitation and chemical degradation, and optimize handling conditions.

Analytical Workflow

G A 1. Stock Preparation (10 mM in Dry DMSO) B 2. Solvent Incubation (DMSO, MeOH, PBS) A->B C 3. Time-Course Sampling (t=0, 1, 3, 7, 14 days) B->C D 4. LC-MS/UV Analysis (Quantify % Remaining) C->D E Loss of Signal Detected? D->E F Centrifuge & Redissolve Pellet in MeCN E->F Yes I Compound Stable: Proceed to Assay E->I No G Signal Restored: Physical Precipitation F->G Mass Balance Recovered H New Peaks/Masses: Chemical Degradation F->H Mass Balance Lost

Self-validating workflow for differentiating compound degradation from precipitation in solvents.

Troubleshooting Guides & FAQs

Q1: We observe a steady decline in the concentration of our 10 mM DMSO stock over three months. Is the compound chemically degrading? A: Not necessarily. While the primary amine is theoretically susceptible to oxidation, the most common culprit in DMSO stock loss is physical precipitation driven by water ingress. Causality: DMSO is highly hygroscopic; repeated opening of stock vials introduces atmospheric moisture. For a hydrophobic molecule like 2-Benzothiazolamine, 5-phenyl-, even a small percentage of water drastically reduces solubility, leading to micro-precipitation. Studies have demonstrated that water is a far more significant driver of compound loss in DMSO than oxygen [1]. Before assuming chemical degradation, perform the self-validating mass balance protocol outlined in the methodology section below.

Q2: Should we store our screening libraries in anhydrous DMSO or "wet" DMSO? A: This depends on your facility's environmental controls. Anhydrous DMSO is the gold standard for preventing hydrolysis[3]. However, if your robotic handlers operate in high-humidity environments, the DMSO will inevitably absorb water until it reaches equilibrium. Some large-scale screening centers deliberately use a "wet DMSO" (90/10 DMSO/water) mixture to standardize the hydration state, demonstrating that ~85% of compounds remain stable over a 2-year period at 4°C under these conditions [2]. For 2-Benzothiazolamine, 5-phenyl-, we recommend single-use aliquots in anhydrous DMSO stored at -20°C under dry nitrogen or argon to prevent both moisture absorption and localized concentration gradients caused by freeze-thaw cycles [1].

Q3: How do we maintain compound integrity in aqueous in vitro assay buffers (e.g., PBS, pH 7.4)? A: The lipophilic phenyl ring and benzothiazole core make this compound practically insoluble in purely aqueous media. If introduced directly into PBS, it will rapidly crash out, leading to false negatives in biological assays. Causality: The thermodynamic penalty of disrupting the hydrogen-bonded water network is too high for this hydrophobic structure. Solution: Always use a co-solvent. Pre-dilute the DMSO stock into the assay buffer to achieve a final DMSO concentration of 1% to 5% (depending on your assay's tolerance), and ensure the final compound concentration is below its kinetic solubility limit (typically < 50 µM for this class).

Quantitative Data: Stability Profiles

The following table summarizes the expected stability of 2-Benzothiazolamine, 5-phenyl- across various solvent systems, derived from standardized benzothiazole stability assessments.

Solvent SystemStorage TempTimepoint% Remaining (Mean ± SD)Primary Issue Observed
Anhydrous DMSO25°C15 weeks> 95% ± 2.1None
Wet DMSO (90/10)4°C24 months~ 85% ± 4.3Micro-precipitation
PBS (pH 7.4)37°C24 hours< 10% ± 1.5Severe precipitation
PBS + 5% DMSO37°C24 hours> 90% ± 3.2Stable in co-solvent
Methanol4°C4 weeks> 98% ± 1.1None

Methodology: Self-Validating LC-MS/UV Stability Assessment

To accurately assess the stability of 2-Benzothiazolamine, 5-phenyl- and definitively distinguish between chemical degradation and physical precipitation, follow this step-by-step protocol.

Step 1: Stock and Working Solution Preparation

  • Prepare a 10 mM stock of 2-Benzothiazolamine, 5-phenyl- in high-purity, anhydrous DMSO.

  • Spike in a structurally distinct, stable internal standard (IS) (e.g., carbamazepine) to a final concentration of 10 µM. Causality: The IS normalizes injection volume fluctuations and ionization suppression in the MS source, ensuring the calculated % remaining is an absolute reflection of compound integrity rather than instrumental drift.

Step 2: Incubation and Time-Course Sampling

  • Aliquot the working solution into the target solvents (e.g., 100% DMSO, PBS with 5% DMSO) using amber glass vials. Causality: Amber glass prevents potential UV-induced photodegradation of the conjugated ring system.

  • Incubate at the desired temperature (e.g., 25°C for stock storage, 37°C for assay conditions).

  • Withdraw 10 µL aliquots at t = 0, 1, 3, 7, and 14 days. Quench the aqueous samples with 40 µL of cold Acetonitrile (MeCN) to halt any potential reactions and force the compound into solution.

Step 3: The Self-Validation Centrifugation Step (Critical)

  • Centrifuge all aliquots at 10,000 x g for 10 minutes prior to LC-MS injection.

  • Transfer the supernatant to an analytical vial.

  • Diagnostic Step: If a pellet is visible at the bottom of the tube, resuspend it in 50 µL of 100% MeCN and analyze it separately. Causality: This creates a self-validating mass balance. A simple drop in UV/MS signal cannot distinguish between degradation and precipitation. If the parent mass (m/z 227.06[M+H]+) is recovered from the pellet, the compound precipitated. If it is absent and new peaks (e.g., +16 Da indicating amine/sulfur oxidation) appear in the supernatant, the compound chemically degraded.

Step 4: LC-MS/UV Analysis

  • Run the samples using a reversed-phase C18 column with a gradient of Water/MeCN (both containing 0.1% Formic Acid).

  • Monitor UV absorbance at 254 nm (optimal for the conjugated phenylbenzothiazole system) and MS in positive ESI mode.

Step 5: Data Processing

  • Calculate the Peak Area Ratio (Area_Compound / Area_IS) for each timepoint.

  • Normalize to the t=0 ratio to determine the exact % Remaining.

References

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening.[Link]

  • Engeloch, C., et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening.[Link]

Technical Support Center: Preventing 2-Aminothiophenol Oxidation in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic synthesis, I frequently encounter researchers struggling with erratic yields during the preparation of benzothiazole derivatives. The most common culprit is the premature oxidative dimerization of the starting material, 2-aminothiophenol (2-ATP).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your syntheses remain robust, stoichiometric, and highly reproducible.

Section 1: Mechanistic Insight into Oxidative Dimerization

This premature oxidation acts as a dead-end pathway. It sequesters the starting material before it can undergo the desired condensation with an aldehyde or carboxylic acid, ruining the stoichiometry of your reaction , [[1]]([Link]).

Pathway ATP 2-Aminothiophenol (2-ATP) O2 O2 / Air / Metal Catalysts (Premature Oxidation) ATP->O2 Side Reaction Aldehyde Aldehyde / Carboxylic Acid (Condensation) ATP->Aldehyde Main Pathway Disulfide 2,2'-Diaminodiphenyl Disulfide (Dead-end / Byproduct) O2->Disulfide Benzothiazoline Benzothiazoline Intermediate Aldehyde->Benzothiazoline Cyclization Oxidant Controlled Oxidation (H2O2, DMSO, Air) Benzothiazoline->Oxidant Benzothiazole Benzothiazole (Desired Product) Oxidant->Benzothiazole Aromatization

Reaction pathway of 2-ATP: Premature oxidation vs. desired benzothiazole synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: My 2-aminothiophenol stock is amber/yellow instead of a colorless liquid. Can I still use it?

  • Solution: Do not use degraded 2-ATP directly; it will severely skew your stoichiometry. Purify the reagent via vacuum distillation (b.p. 234 °C at atm, lower under vacuum) before use. For long-term storage, keep the purified 2-ATP in a tightly closed amber glass container at -20 °C under a strict inert atmosphere (argon or nitrogen), protected from light and moisture , .

Q2: I am observing massive disulfide formation during the condensation step before the benzothiazoline intermediate can form. How do I prevent this?

  • Causality: Premature oxidation occurs when dissolved oxygen in the solvent acts as an electron acceptor, or when inappropriate metal catalysts act as radical initiators for thiol dimerization .

  • Solution: Employ strict anaerobic Schlenk techniques. Solvents must be rigorously degassed using the freeze-pump-thaw method (minimum of three cycles) to remove all dissolved O2​ from the solvent lattice . Run the initial condensation step under a positive pressure of argon until the benzothiazoline intermediate is fully formed.

Q3: My reaction stalled with a large amount of disulfide byproduct. Can I salvage the reaction in situ?

  • Causality: Once the disulfide bond forms, the nucleophilicity of the sulfur is lost, halting the condensation cycle.

  • Solution: Yes, oxidative dimerization is reversible. You can introduce a reducing agent to cleave the S-S bond without disrupting the main pathway. Tributylphosphine (TBP) is highly effective at promoting the condensation of 2-aminothiophenol disulfides with carboxylic acids at room temperature by reducing the disulfide back to the reactive thiolate . Alternatively, ammonia borane ( BH3​NH3​ ) can be used to cleave the S-S bond during reductive cyclizations .

Q4: Benzothiazole synthesis requires an oxidation step to aromatize the intermediate. How do I achieve this without over-oxidizing the starting 2-ATP?

  • Causality: The synthesis is a tandem process: condensation (requires inert conditions) followed by dehydrogenation/aromatization (requires an oxidant). Adding the oxidant too early rapidly consumes the 2-ATP .

  • Solution: Temporal separation. Allow the condensation to reach completion to form the benzothiazoline intermediate first . Only after complete consumption of 2-ATP is verified should you introduce the oxidant (e.g., H2​O2​ /HCl, DMSO, or controlled atmospheric oxygen) to drive the final aromatization , . Interestingly, in some advanced visible-light mediated methods, an in situ-generated disulfide can actually act as a photosensitizer to generate singlet oxygen for this final dehydrogenation step .

Section 3: Quantitative Impact of Reaction Conditions

The table below summarizes the causality between environmental control and product distribution, highlighting why rigorous degassing is non-negotiable for high yields.

Reaction EnvironmentDissolved O2​ StatusDisulfide Formation (%)Benzothiazole Yield (%)Mechanistic Rationale
Aerobic, No Additives Saturated> 60%< 30%Uncontrolled auto-oxidation of 2-ATP outpaces condensation .
Sparged Solvent ( N2​ ) Low15 - 20%60 - 75%Residual oxygen initiates partial thiyl radical formation.
Freeze-Pump-Thaw (Ar) Eliminated< 2%> 90%Complete suppression of premature oxidation allows full condensation.
Aerobic + TBP (in situ) Saturated< 5%85 - 90%Tributylphosphine continuously reduces formed disulfide back to reactive 2-ATP [[2]]([Link]).
Section 4: Self-Validating Experimental Protocol

Step-by-Step Methodology: Temporal-Controlled Synthesis of 2-Arylbenzothiazoles This protocol is designed as a self-validating system to ensure 2-ATP remains in its reactive thiolate form until the critical condensation step is complete.

Step 1: Reagent Validation & Preparation

  • Inspect the 2-aminothiophenol stock. If the liquid is amber or dark yellow, perform a vacuum distillation until a colorless distillate is obtained .

  • Store the purified 2-ATP in an amber vial at -20 °C under argon .

Step 2: Anaerobic Condensation

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) .

  • Add 10 mL of ethanol (or your chosen solvent) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Under a positive pressure of argon, inject the purified 2-aminothiophenol (1.0 mmol) via a gas-tight syringe.

  • Stir the reaction mixture at room temperature under argon.

Step 3: Intermediate Verification (Self-Validating Checkpoint)

  • After 1-2 hours, extract a 10 µL aliquot under argon flow.

  • Analyze via TLC (Thin Layer Chromatography) or LCMS.

  • Validation: The reaction must show complete consumption of the 2-ATP spot and the appearance of the benzothiazoline intermediate. The absence of a spot corresponding to 2,2'-diaminodiphenyl disulfide confirms the success of the anaerobic technique . Do not proceed to Step 4 until 2-ATP is fully consumed.

Step 4: Controlled Aromatization

  • Once the intermediate is verified, remove the argon line.

  • Slowly add the chosen oxidant. For a green chemistry approach, a mixture of 30% H2​O2​ (6 mmol) and concentrated HCl (3 mmol) can be added dropwise [[2]]([Link]). Caution: Addition may be highly exothermic.

  • Stir open to the air until the benzothiazoline is fully converted to the aromatic benzothiazole .

Step 5: Isolation & Purification

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Collect the precipitate via vacuum filtration, wash with distilled water, and purify via column chromatography (gradually increasing polarity) or recrystallization .

Section 5: Troubleshooting Decision Tree

Workflow Start Issue: Disulfide Byproduct Detected CheckReagent Check 2-ATP Purity (Is it yellow/dark?) Start->CheckReagent Purify Distill 2-ATP under Vacuum Store at -20°C under Argon CheckReagent->Purify Degraded CheckReaction Check Reaction Conditions CheckReagent->CheckReaction Pure Degas Degas Solvents (Freeze-Pump-Thaw) Use Schlenk Line CheckReaction->Degas Aerobic Reductant Add in situ Reductant (e.g., TBP, BH3NH3) CheckReaction->Reductant Anaerobic but oxidizing

Troubleshooting workflow for mitigating 2-ATP oxidative dimerization.

References
  • [2] Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: Molecules (NIH). URL: [Link]

  • [3] Title: O-Aminobenzenethiol Specifications and Handling. Source: Sinochem Nanjing. URL:[Link]

  • [4] Title: Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Source: RSC Advances. URL:[Link]

  • [1] Title: Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Technical Support Center: Scaling Up Synthesis of 5-Phenyl-2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Process Chemists

Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of1[2] and antidiabetic agents. While synthesizing 5-phenyl-2-aminobenzothiazole on a milligram scale is straightforward,3[4] emerge rapidly during multigram or kilogram scale-up. This guide provides process chemists with self-validating protocols, mechanistic troubleshooting, and optimized workflows for industrial production.

Part 1: Route Selection & Regioselectivity

RouteSelection SM1 2-Amino-5-bromobenzothiazole + Phenylboronic Acid Cat Pd Catalyst, Base Solvent/H2O, Heat SM1->Cat Route A: Suzuki-Miyaura (Preferred) SM2 1-([1,1'-biphenyl]-3-yl)thiourea Ox Br2 or SO2Cl2 Acidic Solvent SM2->Ox Route B: Hugershoff (Avoid at Scale) Prod1 5-Phenyl-2-aminobenzothiazole (100% Regiopure) Cat->Prod1 Prod2 5-Phenyl & 7-Phenyl Isomeric Mixture Ox->Prod2

Caption: Regioselectivity advantage of the Suzuki-Miyaura route over the Hugershoff cyclization.

FAQ: Why is the Suzuki-Miyaura cross-coupling preferred over the Hugershoff oxidative cyclization for scaling up the 5-phenyl derivative? Answer: The Hugershoff reaction (oxidative cyclization of arylthioureas using halogens) is a 3[4] for unsubstituted or symmetrically substituted 2-aminobenzothiazoles. However, when applied to a meta-substituted precursor like 1-([1,1'-biphenyl]-3-yl)thiourea, cyclization can occur at either of the two available ortho positions. This results in an5[6]. Furthermore, managing the highly exothermic nature of bromine addition at scale poses severe runaway risks. Conversely, the Suzuki-Miyaura cross-coupling of 2-amino-5-bromobenzothiazole with phenylboronic acid is entirely regiospecific. The bromine atom at the 5-position acts as a 7[7], ensuring 100% regiochemical fidelity.

Part 2: Suzuki-Miyaura Scale-Up Challenges

FAQ: What are the primary challenges when scaling the Suzuki coupling of 2-amino-5-bromobenzothiazole? Answer: The primary challenge is catalyst deactivation. The free exocyclic amine (-NH2) at the 2-position is nucleophilic and can 7[7]. On a lab scale, this is often brute-forced by using8[8]. At scale, this is economically unviable and complicates downstream purification.

FAQ: How can we mitigate Palladium coordination and reduce catalyst loading? Answer: Transitioning from the standard Pd(PPh3)4 to a pre-catalyst with a bidentate ligand, such as Pd(dppf)Cl2, or using bulky, electron-rich phosphine ligands (e.g., SPhos) sterically hinders the amine from coordinating to the palladium center. This allows for catalyst loading to be reduced to ≤1 mol% while maintaining >90% yield. Furthermore, switching from a homogeneous Dioxane/Water mixture to a biphasic Toluene/Water system improves mass transfer under high-shear mixing and facilitates easier phase separation during workup.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Catalyst LoadingYield (%)Residual Pd (ppm)*
Pd(PPh3)4K2CO31,4-Dioxane / H2O805.0 mol%85%>500
Pd(dppf)Cl2K3PO4Toluene / H2O901.0 mol%92%~150
Pd(OAc)2 / SPhosK3PO42-MeTHF / H2O800.5 mol%96%<10

*Residual Pd measured after a single organic phase extraction and standard crystallization, prior to specialized scavenging.

Part 3: Process Workflow & Experimental Protocol

ScaleUpWorkflow Step1 1. Inertion & Charging (Reactants + Pd(dppf)Cl2) Step2 2. Biphasic Heating (Toluene/H2O, 90°C) Step1->Step2 Step3 3. Phase Separation (Remove Aqueous Salts) Step2->Step3 Step4 4. Pd Scavenging (Thiol-Silica Treatment) Step3->Step4 Step5 5. Crystallization (EtOH/H2O, Cooling) Step4->Step5

Caption: Optimized scale-up workflow for synthesis and purification of 5-phenyl-2-aminobenzothiazole.

Step-by-Step Methodology: Scaled Suzuki-Miyaura Cross-Coupling This protocol acts as a self-validating system: the biphasic nature ensures that inorganic byproducts partition exclusively into the aqueous layer, while the product remains in the organic layer, simplifying inline reaction monitoring.

  • Reagent Charging (Inert Atmosphere): To a jacketed reactor equipped with a high-shear mechanical stirrer, add 2-amino-5-bromobenzothiazole (1.0 eq) and phenylboronic acid (1.2 eq). Purge the vessel with Nitrogen for 15 minutes to 3[4].

  • Solvent & Catalyst Addition: Add degassed Toluene (10 volumes) followed by Pd(dppf)Cl2 (1.0 mol%). Stir for 10 minutes at room temperature.

  • Base Addition: Add a degassed aqueous solution of K3PO4 (2.0 eq dissolved in 5 volumes of H2O).

  • Biphasic Heating: Heat the biphasic mixture to 90°C. Maintain vigorous stirring (e.g., 250+ RPM) to ensure maximum interfacial surface area between the organic and aqueous phases. 3[4]; the reaction typically reaches >98% conversion within 4-6 hours.

  • Phase Separation: Cool the reactor to 60°C. Halt stirring and allow the phases to separate for 30 minutes. Drain the lower aqueous layer (containing borate salts and excess base).

  • Palladium Scavenging: To the warm organic layer, add a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol, 20 wt% relative to the theoretical yield). Stir at 60°C for 2 hours, then filter the mixture through a pad of Celite to remove the silica-bound palladium.

  • Crystallization: Concentrate the toluene filtrate under reduced pressure to ~3 volumes. Add Ethanol (5 volumes) and heat to reflux until a homogeneous solution forms. Slowly add Water (2 volumes) dropwise, then cool the jacket to 5°C at a rate of 10°C/hour.

  • Isolation: Filter the resulting white-to-off-white crystals, wash with cold 1:1 Ethanol/Water, and dry under vacuum at 50°C.

Part 4: Purification & Impurity Profiling

FAQ: How do we achieve pharmaceutically acceptable Palladium limits (<10 ppm) without column chromatography? Answer: 3[4]. The combination of a biphasic reaction solvent (Toluene/Water) and a thiol-functionalized silica scavenger is highly effective. The thiol groups covalently bind the residual palladium in the organic phase. Following filtration, the subsequent recrystallization from an Ethanol/Water matrix leverages the differential solubility of the product versus trace impurities, consistently dropping Pd levels below the 10 ppm ICH threshold.

FAQ: We are observing a debrominated side-product (2-aminobenzothiazole). What causes this, and how is it prevented? Answer: Protodehalogenation (debromination) occurs when the palladium oxidative addition complex undergoes protonation instead of transmetalation with the boronic acid. This is exacerbated by slow transmetalation rates or excess water. To prevent this, ensure the phenylboronic acid is of high quality (anhydrous, avoiding boroxine anhydrides that alter stoichiometry) and utilize K3PO4, which accelerates the transmetalation step significantly better than weaker bases like K2CO3 or Na2CO3.

Sources

Validation & Comparative

comparative analysis of synthesis methods for 2-Benzothiazolamine, 5-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 5-Phenyl-2-Benzothiazolamine (CAS 1208394-99-3) Evaluating the Hugerschoff Cyclization vs. Suzuki-Miyaura Cross-Coupling for Regioselective Scaffold Generation

Executive Summary

The 2-aminobenzothiazole core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced OLED materials [1]. Specifically, 5-phenyl-2-benzothiazolamine (5-phenylbenzo[d]thiazol-2-amine) presents a unique synthetic challenge. Because the phenyl substituent is located at the 5-position, classical cyclization methods utilizing meta-substituted anilines inherently suffer from poor regioselectivity, yielding complex isomeric mixtures [1].

As an Application Scientist, I frequently see research teams waste weeks on downstream chromatographic purification. This guide objectively compares the classical Hugerschoff Reaction against the modern Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [2], providing the mechanistic causality, experimental data, and self-validating protocols necessary to optimize your synthetic workflow.

Mechanistic & Strategic Overview

The synthesis of 5-phenyl-2-benzothiazolamine traditionally relies on two distinct strategic disconnections:

  • Construction of the Thiazole Ring (Hugerschoff): Starting from 3-aminobiphenyl, the thiazole ring is formed via oxidative cyclization. While cost-effective, the meta-substitution of the starting aniline leads to competing cyclization pathways.

  • Late-Stage Functionalization (Suzuki-Miyaura): Starting from a pre-formed 5-bromo-2-benzothiazolamine core, the phenyl group is introduced via cross-coupling. This guarantees absolute regioselectivity [2][3].

ReactionPathways cluster_0 Method A: Hugerschoff Reaction cluster_1 Method B: Suzuki-Miyaura Coupling A1 3-Aminobiphenyl + Thiocyanate A2 Arylthiourea Intermediate A1->A2 Acidic EtOH A3 Bromine (Br2) Oxidative Cyclization A2->A3 A4 5-Phenyl-2-benzothiazolamine (Major) A3->A4 ortho-attack A5 7-Phenyl-2-benzothiazolamine (Minor Regioisomer) A3->A5 para-attack B1 5-Bromo-2-benzothiazolamine + Phenylboronic Acid B2 Pd(PPh3)4 / Base Transmetalation B1->B2 Dioxane/H2O, Reflux B3 5-Phenyl-2-benzothiazolamine (Exclusive Product) B2->B3 Reductive Elimination

Figure 1: Reaction pathway comparison between Hugerschoff and Suzuki-Miyaura methods.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standardized laboratory scale-ups (10 mmol scale).

ParameterMethod A: Hugerschoff CyclizationMethod B: Suzuki-Miyaura Coupling
Overall Yield 45 - 55% (after isomer separation)85 - 92%
Regioselectivity Poor (~65:35 mixture of 5- vs 7-phenyl)Excellent (Exclusive 5-phenyl)
Reaction Time 6 - 8 hours8 - 12 hours
Reagent Cost Low (Br₂, NH₄SCN)High (Pd(PPh₃)₄, Boronic Acid)
Environmental Impact High (Toxic Br₂, halogenated waste)Moderate (Catalytic heavy metal)
Scalability Moderate (Highly exothermic)High (Reproducible, mild heating)

Method A: The Classical Hugerschoff Reaction

The Hugerschoff reaction remains a staple due to the low cost of starting materials. However, because 3-aminobiphenyl is meta-substituted, the electrophilic attack by the sulfenyl bromide intermediate can occur at either the ortho or para position relative to the phenyl ring, inevitably creating a mixture of regioisomers [1].

Experimental Protocol
  • Thiourea Formation: Dissolve 3-aminobiphenyl (1.69 g, 10.0 mmol) and ammonium thiocyanate (0.91 g, 12.0 mmol) in 25 mL of ethanol. Add 1 mL of concentrated HCl as a catalyst. Reflux for 2 hours.

  • Isolation: Pour the mixture into ice water. Filter the resulting 1-(biphenyl-3-yl)thiourea precipitate and dry under vacuum.

  • Oxidative Cyclization: Suspend the intermediate in 30 mL of anhydrous chloroform in a two-necked flask. Cool strictly to 0°C using an ice-salt bath.

  • Bromine Addition: Dissolve Br₂ (0.51 mL, 10.0 mmol) in 10 mL of chloroform. Add this solution dropwise over 1 hour. Causality: Strict temperature control (<5°C) and dropwise addition are non-negotiable. 3-Aminobiphenyl is highly activated; elevated temperatures or rapid addition will lead to uncontrolled electrophilic aromatic bromination on the biphenyl rings rather than the desired cyclization.

  • Workup & Separation: Neutralize with aqueous ammonia. Extract with dichloromethane. The crude product must be subjected to careful silica gel column chromatography (Hexanes/EtOAc gradient) to separate the 5-phenyl isomer from the 7-phenyl isomer.

Self-Validation System
  • TLC: The 5-phenyl and 7-phenyl isomers will elute very closely. Multiple developments in 70:30 Hexanes/EtOAc may be required to visualize the separation under 254 nm UV.

  • NMR: Confirm the 5-phenyl product by the presence of a distinct singlet (or finely split doublet) for the C4 proton around 7.8 ppm, which is absent or shifted in the 7-phenyl isomer.

Method B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For drug development professionals requiring high purity and absolute regioselectivity, late-stage functionalization via Suzuki-Miyaura coupling is the superior choice [2][3]. By starting with 5-bromo-2-benzothiazolamine, the position of the phenyl group is locked.

Experimental Protocol
  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-benzothiazolamine (2.29 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane (30 mL) and 2M aqueous K₂CO₃ (10 mL). Causality: The biphasic Dioxane/H₂O system is critical. The aqueous phase dissolves the K₂CO₃ base, which coordinates with the phenylboronic acid to form a highly nucleophilic boronate complex [PhB(OH)₃]⁻. This complex is essential to accelerate the transmetalation step with the Pd(II) intermediate.

  • Reaction: Heat the biphasic mixture to 90°C under a continuous nitrogen atmosphere for 8-12 hours. Causality: Using the bromo-derivative instead of the chloro-derivative ensures a lower bond dissociation energy, allowing oxidative addition to occur efficiently at 90°C, preserving the free amino group without requiring protection/deprotection steps.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and pass through a short silica plug (Hexanes/EtOAc 1:1) to remove palladium black and excess boronic acid.

Self-Validation System
  • TLC: Complete consumption of the starting material (Rf ~0.3) and appearance of a highly fluorescent product spot (Rf ~0.45) in 1:1 Hexanes/EtOAc.

  • LC-MS: Target mass [M+H]⁺ = 227.06 m/z. The distinct isotopic pattern of the bromine atom (1:1 ratio of M/M+2) present in the starting material will completely disappear, confirming successful coupling.

SuzukiCycle Pd0 Pd(0) Catalyst PdII_1 Pd(II) Complex A Pd0->PdII_1 Oxidative Addition (5-Bromo-2-aminobenzothiazole) PdII_2 Pd(II) Complex B PdII_1->PdII_2 Transmetalation (Phenylboronic Acid + Base) PdII_2->Pd0 Reductive Elimination (5-Phenyl-2-benzothiazolamine)

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-phenyl-2-benzothiazolamine.

Application Scientist's Recommendations

If your goal is library generation or material scale-up where purity and structural absolute certainty are paramount (e.g., OLED host materials or SAR studies) [4], Method B (Suzuki Coupling) is unequivocally recommended . The upfront cost of the palladium catalyst is heavily offset by the elimination of tedious, solvent-heavy chromatographic separations required to resolve the Hugerschoff regioisomers.

Conversely, if you are conducting early-stage exploratory synthesis on a tight budget and possess access to preparative HPLC, Method A can be utilized, provided strict thermal control is maintained during the bromination step.

References

  • National Center for Biotechnology Information (PMC), "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions". URL: [Link]

  • ACS Publications, "Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process". URL: [Link]

A Comparative Guide to the Structure-Activity Relationships of 5-Phenyl-2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 5-phenyl-2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of compounds with a broad spectrum of biological activities.[1] Its versatile chemical nature, which allows for diverse intermolecular interactions, establishes it as a valuable starting point for the design of novel therapeutic agents.[1] This guide presents a comparative analysis of the structure-activity relationships (SAR) of 5-phenyl-2-aminobenzothiazole analogs, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

The Versatility of the 2-Aminobenzothiazole Core

The benzothiazole ring system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties.[2][3][4] The 2-aminobenzothiazole moiety, in particular, has been extensively explored, leading to the development of clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis.[4][5] The biological activity of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-phenyl-2-aminobenzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole core, the 2-amino group, and the 5-phenyl ring.

Modifications at the 2-Amino Group

Substitutions on the 2-amino group have been shown to be a critical determinant of biological activity. The introduction of various functionalities, such as amides and ureas, has led to potent anticancer agents. For instance, aryl urea functionalities attached at the C-2 position of the benzothiazole core have demonstrated remarkable anticancer activities.[6][7] Specifically, urea derivatives bearing electron-withdrawing groups on a terminal phenyl ring have shown significant therapeutic potential.[7]

Substitutions on the Benzothiazole Ring

The substitution pattern on the benzothiazole ring itself plays a crucial role in modulating the pharmacological profile. Halogen substitutions, for example, have been explored for their impact on antimicrobial activity. While the isosteric replacement of a mercapto (-SH) group with an amino (-NH2) group at the 2-position led to a loss of antibacterial activity, substitutions at the 6-position of the 2-aminobenzothiazole nucleus resulted in compounds with notable antifungal activity.[8] Specifically, electron-withdrawing groups like chlorine, fluorine, and trifluoromethyl at the 6-position were found to be favorable for antifungal activity against various Candida species.[8]

The Influence of the 5-Phenyl Group

While much of the available literature focuses on substitutions at other positions, the presence of a phenyl group at the 5-position of the 2-aminobenzothiazole core is a key structural feature. The electronic and steric properties of this phenyl ring can influence the overall conformation of the molecule and its interaction with biological targets. Further exploration of substitutions on this 5-phenyl ring is a promising avenue for the development of more potent and selective therapeutic agents.

Comparative Biological Data

The following tables summarize the in vitro activity of selected 2-aminobenzothiazole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13[1][9]Features a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core.[1]
MCF-7 (Breast Cancer)24.31[1]Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[1][9]
OMS14 A549 (Lung Cancer)61.03[1][9]Incorporates a piperazine-4-nitroaniline substituent.[1]
MCF-7 (Breast Cancer)27.08[1]Exhibits potent inhibition of PIK3CD/PIK3R1 (65% inhibition).[1][9]

Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

CompoundMicrobial StrainMIC (µg/mL)Key Structural Features & SAR Insights
Compound with 6-Cl Candida albicans128[8]A chloro group at the 6-position of the 2-aminobenzothiazole core.
Compound with 6-F Candida albicans>256[8]A fluoro group at the 6-position of the 2-aminobenzothiazole core.
Compound with 6-CF3 Candida albicans64[8]A trifluoromethyl group at the 6-position of the 2-aminobenzothiazole core.
Compound 1n Candida albicans4-8[8]A 6-substituted 2-aminobenzothiazole designed based on molecular modeling.
Compound 1o Candida albicans4-8[8]A 6-substituted 2-aminobenzothiazole designed based on molecular modeling.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of 5-phenyl-2-aminobenzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives

A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanating agent.[10]

Example: Synthesis of a Substituted 2-Aminobenzothiazole

  • Preparation of Substituted Phenylthiourea: A substituted aniline is reacted with ammonium thiocyanate to yield the corresponding substituted phenylthiourea.[11][12] This reaction often involves the in-situ formation of an intermediate phenylammonium chloride.[11]

  • Cyclization to 2-Aminobenzothiazole: The substituted phenylthiourea undergoes cyclization, often in the presence of an oxidizing agent like bromine in a suitable solvent such as acetic acid, to form the 2-aminobenzothiazole ring.[10]

Synthesis_Workflow SubstitutedAniline Substituted Aniline SubstitutedPhenylthiourea Substituted Phenylthiourea SubstitutedAniline->SubstitutedPhenylthiourea Reaction AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->SubstitutedPhenylthiourea Aminobenzothiazole 2-Aminobenzothiazole Derivative SubstitutedPhenylthiourea->Aminobenzothiazole Cyclization OxidizingAgent Oxidizing Agent (e.g., Br2) OxidizingAgent->Aminobenzothiazole

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is evaluated against human cancer cell lines (e.g., A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][13]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for an additional 48-72 hours.[1][9]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

MTT_Assay_Workflow CellSeeding 1. Seed Cancer Cells in 96-well Plates CompoundTreatment 2. Treat with 2-Aminobenzothiazole Derivatives CellSeeding->CompoundTreatment MTTAddition 3. Add MTT Solution CompoundTreatment->MTTAddition FormazanSolubilization 4. Solubilize Formazan Crystals MTTAddition->FormazanSolubilization AbsorbanceMeasurement 5. Measure Absorbance FormazanSolubilization->AbsorbanceMeasurement IC50Calculation 6. Calculate IC50 Value AbsorbanceMeasurement->IC50Calculation

Antimicrobial Activity Assessment: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

Step-by-Step Protocol:

  • Inoculum Preparation: Bacterial or fungal strains are grown in an appropriate broth to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Serial Dilution: The compounds are serially diluted in the broth in 96-well microtiter plates.[14]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[14]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

Key Signaling Pathways

Several 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and proliferation.[1] The PI3K/Akt/mTOR pathway is a frequently targeted pathway.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Derivatives 2-Aminobenzothiazole Derivatives Derivatives->PI3K Inhibits

Conclusion

The 5-phenyl-2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize the biological activity of these compounds. Future research should focus on further exploring the impact of substitutions on the 5-phenyl ring and elucidating the precise molecular mechanisms of action of the most potent derivatives. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs, contributing to the development of the next generation of 2-aminobenzothiazole-based drugs.

References

  • Zhao, S., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. Available from: [Link]

  • Siddiqui, N., et al. (2011). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of the Serbian Chemical Society, 76(1), 1-12. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances, 14(24), 17157-17172. Available from: [Link]

  • Al-Omair, M. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Bioorganic Chemistry, 94, 103437. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. Available from: [Link]

  • Kaur, R., et al. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 819-827. Available from: [Link]

  • Pawar, S. S., & Chobe, S. S. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4755-4760. Available from: [Link]

  • Singh, A., & Sharma, P. K. (2019). Benzothiazole derivatives as anticancer agents. Journal of Taibah University for Science, 13(1), 1162-1172. Available from: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]

  • Kamal, A., & Kumar, P. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(5), 450-474. Available from: [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]

  • Al-Sultani, K. K. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pure Science, 29(3), 1-15. Available from: [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 69, 433-440. Available from: [Link]

  • Perez-Gonzalez, A., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 30(3), 567. Available from: [Link]

  • Galochkina, A. V., & Anis'kov, A. A. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 437-439. Available from: [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]

  • Chobe, S. S., & Pawar, S. S. (2018). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. International Journal of Pharmaceutical and Biological Archives, 9(2), 53-57. Available from: [Link]

  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. Available from: [Link]

  • Kumar, S. N., et al. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science, 9(5), 49-55. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8009. Available from: [Link]

  • Perez-Gonzalez, A., et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals, 18(9), 1189. Available from: [Link]

  • Al-Omair, M. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

Sources

Comparative Bioactivity of Benzothiazole vs. Benzoxazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in early-stage drug discovery, selecting the optimal heterocyclic core is a critical decision that dictates a molecule's pharmacokinetic and pharmacodynamic destiny. Benzothiazole and benzoxazole are classical bioisosteres, differing only by a single heteroatom at position 1 (sulfur vs. oxygen). Despite their structural similarity, this single-atom substitution fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the scaffold.

This guide provides an objective, data-driven comparison of benzothiazole and benzoxazole bioactivities, supported by field-proven experimental methodologies and mechanistic insights.

Structural and Electronic Foundations

The choice between a benzothiazole and a benzoxazole core hinges on the physicochemical differences between sulfur and oxygen:

  • Atomic Radius & Polarizability: Sulfur has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) and is highly polarizable. This makes benzothiazoles more lipophilic (higher LogP), which often translates to superior cell membrane permeability.

  • Electronegativity & Hydrogen Bonding: Oxygen is highly electronegative, making the benzoxazole ring a much stronger hydrogen-bond acceptor. This can lead to tighter, more specific binding affinities within the hydrophilic pockets of target kinases or enzymes[1].

Comparative Bioactivity Profiles

Anticancer Efficacy

Both scaffolds have demonstrated profound potential as anticancer agents, primarily by inhibiting receptor tyrosine kinases (e.g., PI3K, KDR) and inducing apoptosis[1]. However, their potency varies significantly depending on the target cell line and the specific substituents.

In a study evaluating 2-imino-coumarin hybrids, benzoxazole derivatives demonstrated remarkable cytotoxicity against ovarian (A-427) and lung (LCLC-103H) cancer cell lines with IC50 values ranging from <0.01 to 0.30 μM[2]. Conversely, fluorinated benzothiazole analogues have shown submicromolar GI50 values in breast cancer models (MCF-7 and MDA 468), where their activity is heavily dependent on binding to the aryl hydrocarbon receptor (AhR)[3].

Table 1: Quantitative Anticancer Comparison

Compound ClassCell LineIC50 / GI50 RangeKey Mechanistic InsightRef
Benzoxazole-coumarin hybrids A-427, LCLC-103H<0.01 – 0.30 μMHigh potency via strong H-bond acceptor interactions in kinase pockets.[2]
Benzothiazole-coumarin hybrids DAN-G, A-427<0.01 – 1.1 μMInduces apoptosis; strong lipophilic membrane penetration.[2]
Fluorinated Benzoxazoles MCF-7, MDA 4680.017 – 98.6 μMExhibited a >5000-fold range of activity, showing high selectivity for MDA 468.[3]
Fluorinated Benzothiazoles MCF-7, MDA 468SubmicromolarGrowth inhibition requires binding to the aryl hydrocarbon receptor.[3]
Antimicrobial Efficacy

When evaluating antibacterial and antifungal properties, lipophilicity often dictates success due to the necessity of penetrating complex bacterial cell walls. In a comparative study of 1,4-disubstituted 1,2,3-triazoles linked to these scaffolds, all derivatives containing the benzothiazole ring exhibited better antibacterial efficacy compared to the benzoxazole ring against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains[4].

Mechanistic Pathways & Workflows

To understand how these bioisosteres exert their effects, we must map their interaction with cellular machinery. Both scaffolds frequently act as competitive inhibitors at the ATP-binding sites of kinases, triggering downstream apoptotic cascades.

MOA Ligand Heterocyclic Scaffold (Benzothiazole/Benzoxazole) Target Kinase Targets (PI3K / KDR) Ligand->Target Competitive Binding Signaling Downstream Signaling (Akt / ERK) Target->Signaling Inhibits Phosphorylation Apoptosis Apoptosis Induction Signaling->Apoptosis Triggers (Caspase cascade) Proliferation Tumor Proliferation Signaling->Proliferation Blocks

Mechanistic pathway of benzothiazole/benzoxazole-induced apoptosis.

Workflow Synthesis Chemical Synthesis Validation Structural Validation Synthesis->Validation Assay In Vitro Bioassays Validation->Assay SAR SAR & Optimization Assay->SAR

Standardized workflow for screening heterocyclic bioisosteres.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes causality explanations to bridge the gap between protocol execution and assay mechanism.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To determine the IC50 values of synthesized analogs against specific cancer cell lines.

  • Cell Seeding: Seed cells (e.g., MCF-7, MDA 468) in 96-well plates at a density of 5×103 cells/well in 100 μL of complete media.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing viability data.

  • Incubation & Attachment: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Aspirate media and add 100 μL of fresh media containing serial dilutions of the test compounds (0.01 μM to 100 μM).

    • Self-Validation: Include a Negative Control (0.1% DMSO vehicle, validates baseline viability), a Positive Control (Doxorubicin, validates assay sensitivity), and a Blank (media only, validates background absorbance).

  • Exposure: Incubate for 72 hours.

    • Causality: A 72-hour window allows for at least two full cell doubling times, ensuring that compounds targeting DNA synthesis or mitosis have sufficient time to exert measurable cytotoxic effects.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove media carefully and add 150 μL of pure DMSO to each well. Agitate for 10 minutes, then read absorbance at 570 nm.

    • Causality: DMSO completely solubilizes the formazan crystals. Reading at 570 nm provides a direct, linear correlation to the number of metabolically active cells. Calculate the Z'-factor using the positive and negative controls to validate assay robustness (Z' > 0.5 is required).

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (Broth Microdilution)

Purpose: To quantify the MIC of analogs against bacterial strains (e.g., S. aureus, E. coli).

  • Inoculum Preparation: Adjust bacterial suspensions to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an excessively high bacterial load artificially inflates the apparent MIC of the drug.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB.

  • Inoculation & Controls: Add 50 μL of the bacterial inoculum to each well.

    • Self-Validation: Include a Sterility Control (MHB only, validates aseptic technique), a Growth Control (MHB + bacteria, validates organism viability), and a Reference Standard (Ciprofloxacin, validates strain susceptibility)[4].

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Resazurin Indicator: Add 30 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an irreversible redox indicator. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. This eliminates the subjectivity of visual turbidity checks, providing a stark colorimetric shift that accurately defines the MIC boundary.

Conclusion

While benzothiazole and benzoxazole are closely related bioisosteres, their distinct electronic profiles dictate their optimal use cases. Benzothiazoles generally offer superior lipophilicity, making them highly effective in antimicrobial applications where cell wall penetration is paramount[4]. Conversely, the strong hydrogen-bond accepting nature of the benzoxazole oxygen can yield exquisite potency and selectivity in targeted anticancer kinase inhibition[2]. Drug developers must leverage these nuanced physicochemical traits to optimize target engagement and pharmacokinetic stability.

References

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. URL: [Link]

  • Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents. PubMed (NIH). URL:[Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. ACS Publications. URL: [Link]

Sources

Evaluating the Metabolic Stability of Novel 2-Aminobenzothiazole Compounds: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved therapeutics like the ALS drug Riluzole, as well as emerging targeted oncological and antidiabetic agents[1]. However, unoptimized 2-aminobenzothiazoles frequently suffer from severe pharmacokinetic liabilities—most notably, rapid hepatic clearance driven by cytochrome P450 (CYP) mediated Phase I oxidation[2].

As a Senior Application Scientist, I frequently observe promising in vitro hits fail in animal models due to inadequate metabolic stability. To bridge this gap, rational lead optimization must be tightly coupled with robust in vitro microsomal stability assays. This guide provides an objective comparison between a novel, rationally designed 2-aminobenzothiazole series and the clinical benchmark, Riluzole. Furthermore, it details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for determining intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), explaining the causality behind every experimental parameter.

Structural Optimization: The Mechanistic Rationale

Riluzole is heavily metabolized by CYP1A2 in the liver, leading to high inter-patient variability, a short clinical half-life, and dose-dependent hepatic burden[2]. The primary sites of oxidative vulnerability are the unsubstituted carbons on the benzothiazole ring.

To overcome this, medicinal chemists employ strategic derivatization. Introducing electron-withdrawing groups (such as fluorine) at the C-5 position, combined with a methoxy group at C-6, substantially boosts both the pharmacological efficacy and the metabolic stability of the scaffold[1].

  • Causality of Fluorination: Fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP450 oxo-iron species. Simultaneously, its van der Waals radius provides steric shielding to adjacent carbon atoms without drastically altering the molecule's overall topology.

Mechanism Core Unoptimized 2-Aminobenzothiazole (e.g., Riluzole) CYP CYP1A2 / CYP3A4 Oxidative Attack Core->CYP Susceptible Mod Lead Optimization C5-Fluoro / C6-Methoxy Core->Mod Rational Design Clearance Rapid Hepatic Clearance (Low t1/2, High CLint) CYP->Clearance Shield Steric & Electronic Shielding of Core Mod->Shield Shield->CYP Blocks Oxidation Stability Enhanced Metabolic Stability (High t1/2, Low CLint) Shield->Stability

Figure 1: Rational design blocking CYP-mediated oxidation to enhance metabolic stability.

Comparative Performance Data

To objectively evaluate the impact of these modifications, we subjected three compounds to our standardized Human Liver Microsome (HLM) assay. The data below demonstrates how rational substitution translates to quantifiable pharmacokinetic improvements.

CompoundStructural Modification t1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min)
Riluzole (Benchmark)None (Unsubstituted Core)28.548.618.2%
Compound A (Hit)C6-Methoxy34.240.529.6%
Compound B (Lead)C5-Fluoro, C6-Methoxy>120.0<11.588.4%
Verapamil (Pos. Control)N/A (CYP3A4 Substrate)15.291.2<5.0%

Data Interpretation: Compound B exhibits a near-flat degradation curve, indicating that the C5-Fluoro modification successfully shielded the core from CYP1A2/CYP3A4-mediated oxidation, extending the in vitro half-life beyond the 120-minute threshold.

Experimental Methodology: Self-Validating LC-MS/MS HLM Assay

While hepatocytes provide a complete picture of cellular metabolism, Human Liver Microsomes (HLMs) are the gold standard for high-throughput screening of Phase I oxidative liabilities[3]. HLMs isolate the endoplasmic reticulum fraction containing CYP450 and FMO enzymes, allowing us to pinpoint specific metabolic vulnerabilities when supplemented with the cofactor NADPH[3].

Workflow A 1. Substrate Preparation Novel Compounds vs. Riluzole (1 µM final conc.) B 2. HLM Incubation 0.5 mg/mL Protein + NADPH (37°C Water Bath) A->B C 3. Kinetic Sampling Aliquots at 0, 5, 15, 30, 60 min B->C D 4. Reaction Quenching Ice-Cold Acetonitrile + IS (Denatures CYP450) C->D E 5. Protein Precipitation Centrifugation at 14,000 x g D->E F 6. LC-MS/MS Analysis MRM Mode Quantification E->F G 7. PK Modeling Calculate t1/2 & CLint F->G

Figure 2: High-throughput LC-MS/MS human liver microsomal stability assay workflow.

Step-by-Step Protocol & Causality

A trustworthy assay must be a self-validating system. The following protocol incorporates internal redundancies to ensure data integrity[4].

1. System Preparation & Self-Validating Controls

  • Test Compounds: Prepare 10 mM stock solutions in DMSO. Dilute to a final assay concentration of 1 µM. Causality: Keeping final DMSO concentration below 0.1% is critical, as higher concentrations of organic solvents directly inhibit CYP450 enzyme activity.

  • Controls: Include a Minus-NADPH Control (to differentiate true enzymatic metabolism from chemical instability in the buffer) and a Positive Control (Verapamil, to validate the enzymatic viability of the specific HLM lot).

2. Pre-Incubation

  • Combine 0.5 mg/mL pooled HLMs (e.g., BD Gentest) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubate at 37°C for 10 minutes. Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing artifactual lags in initial enzyme kinetics.

3. Reaction Initiation & Kinetic Sampling

  • Initiate the reaction by adding 1 mM NADPH (final concentration)[2]. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as a precise t=0 trigger.

  • At designated time points (0, 5, 15, 30, 60 minutes), remove a 50 µL aliquot from the reaction mixture.

4. Quenching & Protein Precipitation

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS, e.g., 100 ng/mL Flavopiridol).

  • Causality: The 3:1 ratio of organic solvent instantaneously denatures the CYP450 enzymes, halting metabolism at the exact time point. Simultaneously introducing the IS corrects for any volumetric losses, matrix effects, or ionization suppression during LC-MS/MS analysis, ensuring quantitative accuracy.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Centrifugation pellets the denatured microsomal proteins, preventing LC column fouling and MS source contamination.

5. LC-MS/MS Analysis & Pharmacokinetic Modeling

  • Analyze the supernatant using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[4].

  • Calculations: Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time. The slope of this linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k )[3].

  • Calculate intrinsic clearance ( CLint​ ) using the formula:

    CLint​=(0.693/t1/2​)×(mL incubation/mg protein)×1000 (expressed in µL/min/mg)[3].

References

  • Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL:[Link]

Sources

Comprehensive Analytical Guide: HPLC vs. LC-MS/MS for 2-Benzothiazolamine, 5-phenyl- Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for heterocyclic pharmacophores is a critical decision that dictates the reliability of downstream drug development. 2-Benzothiazolamine, 5-phenyl- (CAS: 1208394-xx) is a highly conjugated, lipophilic scaffold with significant potential in medicinal chemistry .

This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. Rather than simply listing parameters, we will deconstruct the causality behind mobile phase selection, ionization mechanics, and matrix mitigation.

Physicochemical Profiling & Analytical Causality

To design a self-validating analytical system, we must first understand the analyte's molecular behavior:

  • Hydrophobicity (The 5-Phenyl Effect): The addition of a phenyl ring at the C5 position of the benzothiazole core significantly increases the molecule's LogP. In reversed-phase chromatography, this dictates stronger retention on C18 stationary phases, requiring a higher percentage of organic modifier (e.g., Acetonitrile) to achieve efficient elution 1.

  • Chromophore Strength: The extended π -conjugation across the phenyl and benzothiazole rings yields a robust UV absorbance profile, with a typical λmax​ around 272–280 nm, making UV/DAD detection highly viable for high-concentration samples 2.

  • Proton Affinity: The exocyclic amine (-NH₂) and the endocyclic thiazole nitrogen are basic. They readily accept protons in acidic environments, ensuring excellent ionization efficiency in Positive Electrospray Ionization (ESI+) 3.

Core Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC and LC-MS/MS hinges on the sample matrix and required sensitivity. Table 1 summarizes the quantitative performance metrics typical for benzothiazolamine derivatives.

Table 1: Performance Comparison for 2-Benzothiazolamine, 5-phenyl-
ParameterHPLC-UV / DADLC-MS/MS (MRM Mode)
Primary Application Synthetic purity, formulation QCPharmacokinetics (PK), trace bioanalysis
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.05 - 0.1 ng/mL (50-100 pg/mL)
Linear Dynamic Range 1 - 100 µg/mL0.1 - 500 ng/mL
Mobile Phase Modifier 0.1% Orthophosphoric Acid0.1% Formic Acid (Strictly Volatile)
Matrix Susceptibility Low (co-eluting peaks are the main risk)High (Ion suppression from lipids/salts)
Sample Preparation Simple dilution, 0.22 µm filtrationSolid Phase Extraction (SPE) or LLE
Throughput / Cost High throughput / Low cost per sampleMedium throughput / High capital cost

Analytical Workflows & Decision Matrix

To ensure analytical integrity, the workflow must be tailored to the end goal. The diagram below illustrates the logical branching and distinct methodological paths for analyzing this compound.

AnalyticalDecision Start Sample: 2-Benzothiazolamine, 5-phenyl- Decision Primary Analytical Goal? Start->Decision HPLC_Branch High-Concentration QC (Purity, Formulation) Decision->HPLC_Branch Routine LCMS_Branch Trace/Bioanalysis (PK, Environmental) Decision->LCMS_Branch Trace HPLC_Prep Simple Dilution & 0.22 µm Filtration HPLC_Branch->HPLC_Prep LCMS_Prep Solid Phase Extraction (SPE) Clean-up LCMS_Branch->LCMS_Prep HPLC_MP Mobile Phase: 0.1% H3PO4 / ACN HPLC_Prep->HPLC_MP LCMS_MP Mobile Phase: 0.1% Formic Acid / ACN LCMS_Prep->LCMS_MP HPLC_Det UV/DAD Detection (λ ≈ 272 nm) HPLC_MP->HPLC_Det LCMS_Det ESI+ MS/MS (MRM Mode) LCMS_MP->LCMS_Det HPLC_End Quantification: µg/mL Low Matrix Effect HPLC_Det->HPLC_End LCMS_End Quantification: ng/mL High Sensitivity LCMS_Det->LCMS_End

Caption: Decision matrix and analytical workflow for 2-Benzothiazolamine, 5-phenyl-.

Protocol 1: HPLC-UV (The Workhorse for Purity)

For assessing the purity of synthesized 2-Benzothiazolamine, 5-phenyl- or its concentration in pharmaceutical formulations, HPLC-UV is the gold standard 4.

Mechanistic Insight: We utilize 0.1% Orthophosphoric acid (H₃PO₄) in the mobile phase. Why? At pH ~2.0, the basic amine groups of the analyte are fully protonated. Simultaneously, residual silanol groups on the silica-based C18 column are neutralized. This prevents secondary electrostatic interactions that cause severe peak tailing, ensuring sharp, symmetrical peaks 2.

Step-by-Step Methodology
  • System Setup: Equip the HPLC with a reversed-phase C18 column (e.g., Phenomenex Luna, 150 mm × 4.6 mm, 5 µm). Set the column oven to 30°C.

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v H₃PO₄ in HPLC-grade water.

    • Phase B: Acetonitrile (ACN).

  • Gradient Elution: Due to the lipophilic 5-phenyl group, start at 30% B, ramp to 80% B over 12 minutes, hold for 3 minutes, and re-equilibrate. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the standard/sample in ACN/Water (50:50, v/v) to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Monitor absorbance at 272 nm.

  • Self-Validation (System Suitability): Inject the standard solution six consecutive times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.

Protocol 2: LC-MS/MS (The Gold Standard for Bioanalysis)

When detecting 2-Benzothiazolamine, 5-phenyl- in biological matrices (e.g., plasma, urine) during pharmacokinetic studies, HPLC-UV lacks the necessary sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required 3.

Mechanistic Insight: Never use phosphoric acid in an LC-MS system. It is non-volatile and will rapidly precipitate in the desolvation chamber of the ESI source, causing severe ion suppression, corona discharge, and physical occlusion of the sampling cone. Instead, we substitute it with 0.1% Formic Acid (FA), a volatile organic acid that provides the necessary protons for robust [M+H]⁺ formation without fouling the instrument 1.

Step-by-Step Methodology
  • System Setup: Equip the UHPLC with a sub-2 µm column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) to achieve sharp peaks and minimize matrix co-elution 5.

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v Formic Acid in MS-grade water.

    • Phase B: 0.1% v/v Formic Acid in MS-grade ACN.

  • Chromatography: Flow rate at 0.4 mL/min. Gradient: 10% B to 90% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization: ESI Positive mode (ESI+).

    • Precursor Ion: m/z 227.1 ([M+H]⁺ for C₁₃H₁₀N₂S).

    • MRM Transitions: Optimize collision energy (CE) to monitor the loss of HCN or cleavage of the thiazole ring (e.g., m/z 227.1 → 135.0).

  • Self-Validation (Matrix Effect Assessment): Perform a post-column infusion experiment. Infuse a constant stream of the analyte post-column while injecting a blank matrix sample. Any dips in the steady baseline signal indicate zones of ion suppression, dictating where the analyte must not elute.

Sample Preparation Strategies for LC-MS/MS

While HPLC-UV is relatively impervious to co-eluting non-chromophoric lipids, ESI-MS is highly susceptible to matrix effects. Endogenous phospholipids in plasma compete with the target analyte for charge droplets at the ESI capillary tip, leading to signal suppression.

To mitigate this, Solid Phase Extraction (SPE) is utilized to selectively isolate the basic benzothiazolamine while discarding the lipid fraction 5.

SPEWorkflow Matrix Complex Matrix (Plasma/Urine) Condition 1. Condition (MeOH → H2O) Matrix->Condition Load 2. Load Sample (Analyte Retains) Condition->Load Wash 3. Wash (5% MeOH aq) Load->Wash Elute 4. Elute (100% MeOH + FA) Wash->Elute Recon 5. Reconstitute for LC-MS Elute->Recon

Caption: Solid Phase Extraction (SPE) workflow for LC-MS/MS sample preparation.

SPE Protocol:

  • Conditioning: Pass 2 mL Methanol followed by 2 mL Water through a mixed-mode cation exchange (MCX) cartridge.

  • Loading: Load 1 mL of acidified plasma (pH adjusted to ~3 to ensure the analyte is protonated and binds to the cation exchange resin).

  • Washing: Wash with 2 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the target analyte with 2 mL of 100% Methanol containing 2% Ammonium Hydroxide (neutralizing the basic amine to release it from the resin).

  • Reconstitution: Evaporate the eluate under nitrogen gas and reconstitute in 100 µL of Mobile Phase A prior to LC-MS injection.

References

  • Sigma-Aldrich. "Benzothiazolamine | 2-BENZOTHIAZOLAMINE, 5-PHENYL-".

  • BenchChem Technical Support Team. "Application Notes and Protocols for the HPLC Analysis of 2-Aminobenzothiazole Derivatives". 2

  • BenchChem Technical Support Team. "Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods". 4

  • SIELC Technologies. "Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column".1

  • Asimakopoulos et al., Analytical Chemistry, ACS Publications. "Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry". 3

  • National Institutes of Health (PMC). "Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples". 5

Sources

Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Predictions with Experimental Results

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics, the convergence of computational modeling and experimental biology has become a cornerstone of modern drug discovery.[1] This synergy allows researchers to navigate the vast chemical space with greater efficiency, identifying promising candidates in silico before committing to resource-intensive laboratory validation.[2] However, the predictive power of computational models is only as robust as their correlation with real-world biological systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively cross-validate computational predictions with rigorous experimental data, ensuring the integrity and translational potential of their findings.

The core principle of this guide is to establish a self-validating system where computational and experimental workflows iteratively inform and refine one another. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear methodology for comparing datasets to foster a deeper understanding of this critical interface in drug development.

The Symbiotic Workflow: An Overview

The most effective drug discovery pipelines leverage an iterative loop between computational prediction and experimental validation. This process not only confirms or refutes in silico hypotheses but also generates new data to enhance the predictive accuracy of future computational models.

cluster_computational Computational Phase cluster_experimental Experimental Phase comp_model Computational Model (e.g., Molecular Docking, QSAR) prediction Generate Predictions (e.g., Binding Affinity, IC50) comp_model->prediction Execution exp_design Experimental Design (e.g., Assay Selection, Concentration Range) prediction->exp_design Inform data_analysis Data Comparison & Correlation Analysis prediction->data_analysis exp_validation Experimental Validation (e.g., In Vitro Assay) exp_design->exp_validation Implementation exp_validation->prediction exp_validation->data_analysis conclusion Conclusion (Model Validated/Refined) data_analysis->conclusion protein Target Protein Structure (e.g., PDB file) prepare_protein Prepare Protein (Add Hydrogens, Assign Charges) protein->prepare_protein ligands Ligand Library (e.g., SDF file) prepare_ligands Prepare Ligands (Generate 3D Conformations) ligands->prepare_ligands define_site Define Binding Site prepare_protein->define_site docking Molecular Docking (Search & Score) prepare_ligands->docking define_site->docking ranked_hits Ranked Hits (Based on Predicted Affinity) docking->ranked_hits

Caption: A simplified workflow for a typical computational molecular docking experiment. [3]

Part 2: The Experimental Crucible - Grounding Predictions in Biological Reality

Experimental validation is indispensable for confirming the in silico predictions. [3]In vitro assays are often the first line of experimental validation, providing quantitative data on a compound's biological activity.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which can be an indicator of cell viability or cytotoxicity. It is frequently used to determine the half-maximal inhibitory concentration (IC50) of a compound. [1] Detailed Experimental Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HCT116) in appropriate media and conditions (e.g., McCoy's 5A medium with 10% fetal bovine serum at 37°C and 5% CO2). [1]2. Compound Preparation: Dissolve the test compound in a suitable solvent like DMSO to create a stock solution, from which serial dilutions are made in the culture medium. [1]3. Cell Seeding and Treatment: Seed the cells in 96-well plates and allow them to attach for 24 hours. Subsequently, replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 48 hours). [1]4. MTT Assay: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. Dissolve these crystals in DMSO. [1]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [1]6. Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.

Part 3: The Moment of Truth - Correlating Computational and Experimental Data

The crux of cross-validation lies in the direct comparison of data from both domains. A strong correlation between predicted and experimental values builds confidence in the predictive power of the computational model.

Data Presentation: A Comparative Table

A well-structured table is essential for a clear comparison of computational predictions and experimental results.

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
Cmpd-001-9.80.5
Cmpd-002-9.51.2
Cmpd-003-8.75.8
Cmpd-004-7.225.3
Cmpd-005-6.1> 100

Note: This table presents hypothetical data for illustrative purposes.

Statistical Analysis: Quantifying the Correlation

To objectively assess the relationship between the two datasets, a statistical analysis such as calculating the Pearson correlation coefficient (r) or Spearman's rank correlation coefficient (ρ) is recommended. A high correlation coefficient (close to 1 or -1) indicates a strong linear or monotonic relationship, respectively.

The Iterative Refinement Process

Discrepancies between computational predictions and experimental results are not failures but rather opportunities for model refinement. If a poor correlation is observed, the following steps should be considered:

  • Re-evaluate the Computational Model: Were the docking parameters appropriate? Is the scoring function suitable for the target class?

  • Examine Experimental Conditions: Were there any issues with compound solubility or cell line stability?

  • Incorporate Experimental Data into Model Building: Use the experimental IC50 values to build or refine a QSAR model, which can then be used to screen for new, potentially more potent compounds.

This iterative process of prediction, experimentation, and refinement is fundamental to building more accurate and predictive models in drug development. [4]

Conclusion

The cross-validation of computational predictions with experimental results is a critical process that underpins the integrity and success of modern drug discovery efforts. By embracing a symbiotic and iterative workflow, researchers can enhance the predictive power of their in silico models, leading to a more efficient and rational approach to identifying novel therapeutics. This guide provides a foundational framework for this process, emphasizing the importance of meticulous experimental design, clear data presentation, and a commitment to iterative model refinement.

References

  • Benchchem. (n.d.). Cross-Validation of Experimental Results with Computational Models: A Guide for Researchers.
  • Benchchem. (n.d.). Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery.
  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review.
  • DrugPatentWatch. (2025, May 19). Computational Drug Repurposing: Approaches and Case Studies.
  • Benchchem. (n.d.). A Researcher's Guide to Computational Docking and Experimental Validation.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • ResearchGate. (n.d.). An experimental–computational approach for predicting and validating....
  • MDPI. (2020, December 17). Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers.
  • PubMed. (n.d.). In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism.
  • PMC - NIH. (2024, January 11). Validation approaches for computational drug repurposing: a review.
  • MDPI. (2026, January 6). Computational Strategies Reshaping Modern Drug Discovery.
  • Fiveable. (2025, August 15). Validation of computational results with experimental data....
  • PMC - NIH. (n.d.). Computational methods in drug discovery.

Sources

Safety Operating Guide

2-Benzothiazolamine, 5-phenyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless novel pharmacophores into high-throughput screening pipelines and drug development workflows. The compound 2-Benzothiazolamine, 5-phenyl- (CAS: 1208394-99-3) is a prime example of a privileged scaffold. While its structural properties make it highly valuable for therapeutic development, those same properties necessitate stringent, scientifically grounded handling and disposal protocols.

This guide is designed to provide you with an authoritative, self-validating operational framework. We will not merely list safety steps; we will explore the causality behind them, ensuring your laboratory operates with maximum safety, compliance, and scientific integrity.

Mechanistic Toxicology & Hazard Profiling

Benzothiazole derivatives are widely utilized in medicinal chemistry as potent inhibitors of kinases (such as CDK2 and VEGFR-2) in oncology and autoimmune drug discovery[1],[2]. However, the structural features that drive this biological activity also dictate the compound's hazard profile.

The planar bicyclic benzothiazole core allows the molecule to intercalate or bind tightly to hydrophobic pockets[2]. The addition of the 5-phenyl substitution significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid penetration through the stratum corneum of the skin. Once localized in the epidermis, the nucleophilic exocyclic amine and sulfur heteroatoms can interact with cellular proteins and mucosal membranes, triggering the localized inflammatory cascades responsible for its H315 (Skin Irritation) and H319 (Eye Irritation) classifications[3].

KinasePathway Drug 5-Phenyl-2-benzothiazolamine Target Kinase Active Site (e.g., CDK2, VEGFR-2) Drug->Target Binds Inhibition ATP-Competitive Inhibition Target->Inhibition Downstream Blockade of Phosphorylation Cascades Inhibition->Downstream Arrest Cell Cycle Arrest / Anti-angiogenesis Downstream->Arrest Apoptosis Apoptosis (Target Cell Death) Arrest->Apoptosis

Fig 1. Pharmacological mechanism of 2-aminobenzothiazoles in kinase inhibition.

Quantitative Data & Specifications

To ensure precise operational planning, all critical physicochemical and hazard data are summarized below.

Property / ParameterSpecification / Hazard DataOperational Implication
Chemical Name 2-Benzothiazolamine, 5-phenyl-Target analyte for kinase/oncology assays.
CAS Number 1208394-99-3Essential for waste manifesting and tracking[3].
Molecular Formula C₁₃H₁₀N₂SDictates SOx/NOx scrubber requirement during disposal.
Molecular Weight 226.30 g/mol Used for molarity calculations (2.26 mg/mL = 10 mM)[3].
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.)Mandates nitrile gloves, lab coat, and splash goggles[3].
Storage Conditions -20°C, dark, inert atmospherePrevents photo-oxidation of the sensitive amine group[3].

Experimental Workflow: Assay Preparation

When preparing stock solutions for in vitro biological assays, maintaining the structural integrity of the compound while protecting the researcher is paramount.

Protocol: Preparation of a 10 mM Stock Solution

  • Environmental Control : Ensure the fume hood face velocity is calibrated between 80–100 fpm. Causality: The compound is a fine powder; proper airflow prevents aerosolization and subsequent inhalation of the lipophilic irritant.

  • Weighing : Transfer exactly 2.26 mg of the compound into an anti-static weighing boat. Causality: Anti-static boats prevent the triboelectric charging of the powder, which would otherwise cause the compound to repel from the spatula and disperse into the air.

  • Dissolution : Transfer the powder to a 2.0 mL amber glass vial. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: Benzothiazolamines are highly lipophilic; anhydrous DMSO ensures complete solvation. Water ingress can cause precipitation, while the amber glass protects the compound from UV-catalyzed oxidative degradation.

  • Homogenization & Validation : Vortex for 30 seconds, followed by 5 minutes of bath sonication. Self-Validation Step: Hold the vial against a light source; the solution must be optically clear with no particulate refraction. If particulates remain, sonicate for an additional 5 minutes.

  • Storage : Aliquot into 50 µL volumes and store at -20°C under an inert argon atmosphere[3].

Comprehensive Disposal & Waste Management Plan

Improper disposal of sulfur- and nitrogen-containing heterocycles can lead to severe environmental contamination. The following protocol ensures full RCRA (Resource Conservation and Recovery Act) compliance.

DisposalWorkflow Start Waste Generation (Solid/Liquid) Segregation Waste Segregation Start->Segregation Solid Solid Waste (Contaminated PPE, Powder) Segregation->Solid Liquid Liquid Waste (DMSO/Solvent Solutions) Segregation->Liquid Labeling Hazard Labeling (Irritant, Environmental) Solid->Labeling Liquid->Labeling Storage Secondary Containment (Ventilated Cabinet) Labeling->Storage Incineration Licensed Incineration (NOx/SOx Scrubbers) Storage->Incineration

Fig 2. Standardized waste segregation and disposal workflow for benzothiazolamines.

Protocol: Step-by-Step Disposal

  • Source Segregation :

    • Liquid Waste: Collect all DMSO stock solutions and assay wash buffers in a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

    • Solid Waste: Collect contaminated PPE, pipette tips, and empty vials in a rigid, puncture-resistant container lined with a 6-mil polyethylene bag.

  • Primary Packaging & Quenching : Do not mix highly concentrated stock solutions directly with reactive waste streams. Causality: Diluting the stock with a miscible, inert solvent (like ethanol) before adding it to the bulk waste carboy prevents localized exothermic reactions.

  • Hazard Communication (Labeling) : Affix a hazardous waste tag detailing the exact composition (e.g., "Contains: Dimethyl Sulfoxide 99%, 5-phenyl-2-benzothiazolamine <1%"). Mark explicitly with GHS hazard pictograms for "Irritant".

  • Secondary Containment : Store all waste containers in a ventilated, chemically resistant secondary containment tray to capture potential leaks.

  • Final Destruction (Incineration) : Transfer to a licensed hazardous waste management facility. Causality: The compound must undergo high-temperature incineration (>1000°C). Because the molecular formula (C₁₃H₁₀N₂S) contains nitrogen and sulfur, the facility must utilize alkaline wet scrubbers. These scrubbers neutralize the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) gases, preventing the formation of environmental acid rain.

Emergency Spill Protocols

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and facility contamination.

Protocol: Spill Response

  • Isolate & Evacuate : Immediately restrict access to the spill area. If the spill is outside a fume hood, ensure local exhaust ventilation is maximized.

  • Containment (Solid Spill) : Do not dry sweep. Causality: Dry sweeping aerosolizes the fine powder. Instead, lightly mist the spilled powder with a 5% isopropanol/water solution to dampen it, then carefully wipe it up using absorbent pads.

  • Containment (Liquid Spill) : Surround the liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Allow 5 minutes for complete capillary absorption.

  • Decontamination & Validation : Wash the affected surface with a mild detergent solution, followed by a 70% ethanol wipe-down. Self-Validation Step: Swipe the cleaned area with a clean, dry tissue and inspect under UV light (if a fluorescent tracer was used in your assay) or visually ensure no residue remains. Dispose of all cleanup materials as hazardous solid waste.

References

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL: [Link]

Sources

Personal protective equipment for handling 2-Benzothiazolamine, 5-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 2-Benzothiazolamine, 5-phenyl-

Executive Summary

In modern drug discovery, the 2-aminobenzothiazole scaffold is a privileged structure, forming the core of numerous compounds with potent anticancer, antimicrobial, and neuroprotective properties[1]. However, this high bioactivity is intrinsically linked to its hazard profile. As a Senior Application Scientist, I mandate strict operational protocols when handling derivatives like 2-Benzothiazolamine, 5-phenyl- (also known as 5-phenylbenzo[d]thiazol-2-amine).

This technical guide provides procedural, step-by-step guidance for the safe handling, exposure control, and disposal of this compound. Every protocol described below is a self-validating system designed to mitigate acute toxicity, prevent cross-contamination, and ensure environmental compliance.

Hazard Assessment & Causality

To handle 5-phenyl-2-benzothiazolamine safely, personnel must understand the causality behind the required safety measures. The hazards of this specific derivative are grounded in the well-documented toxicological profile of the 2-aminobenzothiazole core[2][3].

  • Acute Oral Toxicity (H302): The compound is harmful if swallowed. This necessitates strict laboratory hygiene—absolutely no eating, drinking, or applying cosmetics in the work area[2][3].

  • Dermal and Ocular Irritation (H315, H319): Direct contact causes skin irritation and serious eye irritation[3]. This drives the mandatory use of robust physical barriers (nitrile gloves and tight-fitting goggles).

  • Respiratory Hazards: In its solid, crystalline powder form, the compound easily aerosolizes. Inhalation of these micro-particulates causes severe respiratory tract irritation[2].

  • Environmental Toxicity: Benzothiazole derivatives exhibit high mobility in water systems[4]. Chronic aquatic exposure has been proven to induce oxidative damage and severe neurobehavioral toxicity (affecting locomotion and cognitive functions) in aquatic models like zebrafish[5]. Therefore, drain disposal is strictly prohibited.

Quantitative Physicochemical & Toxicological Data

The following data summarizes the hazard profile to inform risk assessment:

ParameterValue / ClassificationOperational Implication
Acute Toxicity (Oral) Category 4 (LD50 > 300 mg/kg)[3][6]Mandates strict hand-washing post-handling; requires dedicated hazardous waste streams[2].
Skin/Eye Irritation Category 2 (H315, H319)[3]Requires minimum 0.11mm nitrile gloves and OSHA/EN166 compliant safety goggles[3][4].
Aquatic Toxicity Neurotoxic at 50–500 μg/L[5]Absolutely no sink/drain disposal; requires certified high-temperature incineration[5].
Physical State Solid / Crystalline powder[2][4]High risk of aerosolization; mandates handling exclusively within a chemical fume hood[4].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a vital, integrated defense system.

PPE ComponentSpecificationOperational Causality
Eye/Face Protection Tight-fitting chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)[4]Prevents micro-particulate dust from contacting the ocular mucosa, mitigating H319 (serious eye irritation)[2][3].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Benzothiazolamines cause dermal irritation (H315)[3]. Nitrile provides a robust barrier against both the solid powder and common organic solvents (e.g., DMSO, Methanol) used for dissolution.
Respiratory Protection N95, P100 particulate respirator, or equivalent dust maskRequired if weighing outside a ventilated enclosure. Mitigates the inhalation of irritating dust particles[2][3].
Body Protection Flame-retardant lab coat and closed-toe shoesPrevents accumulation of chemical dust on street clothing, minimizing the risk of chronic secondary exposure[3].

Operational Workflow & Logistics

G Start 5-Phenyl-2-Benzothiazolamine (Solid Powder) PPE 1. Don PPE (Nitrile, Goggles, Respirator) Start->PPE Hood 2. Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Hood Weigh 3. Weighing & Dissolution (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe / Damp Towel (NO Dry Sweeping) Spill->Clean Yes Waste Hazardous Waste Container (Solid/Liquid Segregation) Spill->Waste No (Routine Disposal) Clean->Waste Incineration Certified Incineration (Do not flush) Waste->Incineration

Workflow for handling, spill response, and disposal of 5-phenyl-2-benzothiazolamine.

Step-by-Step Handling Protocol: Weighing and Dissolution

This protocol ensures maximum containment of the compound during routine laboratory preparation.

  • System Verification : Ensure the chemical fume hood is operational with a face velocity of 80–120 fpm to guarantee adequate local exhaust[3].

  • PPE Donning : Equip your flame-retardant lab coat and chemical safety goggles. Inspect nitrile gloves visually and by stretching them slightly to check for micro-tears[4].

  • Static Mitigation : Place an anti-static weigh boat on the analytical balance inside the fume hood.

    • Scientific Insight: Benzothiazolamine powders can hold static charges, causing particles to repel and aerosolize. Anti-static tools prevent this dispersion, drastically reducing inhalation risk.

  • Transfer : Using a clean micro-spatula, gently transfer the 5-phenyl-2-benzothiazolamine powder. Do not drop or pour the powder from a height, as this generates a dust cloud[4].

  • Dissolution : Slowly introduce the chosen organic solvent (e.g., DMSO) down the inner wall of the vial to prevent dust kick-up. Cap the vial tightly immediately after solvent addition, before vortexing or sonicating.

  • Decontamination : Wet a task wipe with 70% ethanol or isopropanol and wipe down the spatula, balance pan, and hood surface. Dispose of the wipe in the hazardous solid waste container[2]. Wash hands thoroughly after removing gloves[3].

Spill Response & Waste Logistics

Mishandling spills or waste can lead to severe environmental contamination and laboratory closures. Follow these steps precisely.

Spill Containment Protocol
  • Evacuate and Assess : If a large spill occurs outside the fume hood, step back immediately and allow aerosols to settle.

  • Dust Suppression (Critical) : Never dry sweep. Dry sweeping immediately aerosolizes the toxic dust, exposing the entire room[4]. Instead, overlay the spill with damp paper towels (moistened with water or a compatible solvent) to trap the particulates.

  • Collection : Gently scoop the dampened towels and chemical residue using a non-sparking tool into a sealable hazardous waste container[4].

  • Secondary Cleaning : Wash the spill site thoroughly with soap and water to remove microscopic residues[2].

Disposal Plan
  • Solid Waste : Collect all contaminated gloves, weigh boats, and wipes in a rigid, leak-proof container clearly labeled "Toxic Organic Solid Waste"[2].

  • Liquid Waste : Segregate liquid waste into halogenated or non-halogenated organic waste streams, depending on the dissolution solvent used[7].

  • Final Destruction : Route all containers to a certified Environmental Health and Safety (EHS) facility for high-temperature incineration.

    • Scientific Insight: Thermal decomposition of benzothiazole derivatives releases highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) gases[4]. Therefore, they must be processed in specialized, scrubber-equipped industrial incinerators. Never flush this compound down the drain[5].

References

  • Georganics. "SAFETY DATA SHEET 2-AMINOBENZOTHIAZOLE". Available at:[Link]

  • NIH / PubMed. "Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish". Available at:[Link]

  • MDPI. "In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents". Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzothiazolamine, 5-phenyl-
Reactant of Route 2
Reactant of Route 2
2-Benzothiazolamine, 5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.